4,6-Dimethoxyquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-3-4-11-10(5-9)12(16-2)8(6-13)7-14-11/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLDJQTPAPEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dimethoxyquinoline-3-carbonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a predictive yet scientifically grounded resource. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications in drug discovery.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Quinoline derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. The introduction of substituents such as methoxy groups and a carbonitrile moiety can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making compounds like 4,6-dimethoxyquinoline-3-carbonitrile intriguing candidates for further investigation.
Chemical Structure and Identification
4,6-Dimethoxyquinoline-3-carbonitrile is a derivative of quinoline with two methoxy groups at positions 4 and 6, and a nitrile group at position 3.
Table 1: Chemical Identifiers for 4,6-Dimethoxyquinoline-3-carbonitrile
| Identifier | Value |
| IUPAC Name | 4,6-Dimethoxyquinoline-3-carbonitrile |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C#N)OC |
| InChI Key | (Predicted) |
| CAS Number | (Not assigned) |
Predicted Physicochemical Properties
The physicochemical properties of a compound are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the predicted properties of 4,6-dimethoxyquinoline-3-carbonitrile based on computational models and data from analogous structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | 180-190 °C | Based on similarly substituted quinolines. |
| Boiling Point | > 350 °C | High due to aromaticity and polarity. |
| LogP | ~2.5 - 3.5 | Methoxy groups increase lipophilicity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for planar aromatic compounds. |
| Appearance | Likely a white to off-white crystalline solid. | Common for purified organic compounds. |
Proposed Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
The proposed synthesis involves a multi-step process starting from 4-methoxyaniline and diethyl 2-cyano-3-ethoxyacrylate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyanilino)acrylate (Intermediate C)
-
In a round-bottom flask, combine 4-methoxyaniline (1.0 equivalent) and diethyl 2-cyano-3-ethoxyacrylate (1.05 equivalents).
-
Heat the mixture at 120-130°C for 2 hours with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
After completion, cool the reaction mixture to room temperature. The product is expected to crystallize upon cooling.
-
Recrystallize the crude product from ethanol to obtain the pure anilinoacrylate intermediate.
Causality: The initial step is a nucleophilic vinylic substitution where the amino group of the aniline attacks the electron-deficient double bond of the acrylate, followed by the elimination of ethanol.
Step 2: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (Compound D)
-
Place the dried anilinoacrylate intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260°C for 30-60 minutes.
-
Monitor the cyclization reaction by TLC.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield 4-hydroxy-6-methoxyquinoline-3-carbonitrile.
Causality: This high-temperature step facilitates an intramolecular 6-electron electrocyclization, a key step in the Gould-Jacobs reaction, to form the quinoline ring system.[4]
Step 3: Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile (Compound E)
-
Suspend 4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-chloro derivative.
Causality: The hydroxyl group at the 4-position is converted to a good leaving group (a chlorophosphate ester) by POCl₃, which is then displaced by a chloride ion to yield the 4-chloroquinoline.
Step 4: Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile (Target Compound F)
-
Dissolve the 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.5-2.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4,6-dimethoxyquinoline-3-carbonitrile.
Causality: This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride at the 4-position of the quinoline ring.
Predicted Spectroscopic Properties
The following are the predicted spectroscopic data for 4,6-dimethoxyquinoline-3-carbonitrile, based on the analysis of similar structures.[6][7][8]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.5-8.7 (s, 1H, H2), ~7.8-8.0 (d, 1H, H5), ~7.5-7.7 (dd, 1H, H7), ~7.2-7.4 (d, 1H, H8), ~4.1-4.3 (s, 3H, 4-OCH₃), ~3.9-4.1 (s, 3H, 6-OCH₃) |
| ¹³C NMR | δ (ppm): ~160-165 (C4), ~155-160 (C6), ~145-150 (C8a), ~140-145 (C2), ~130-135 (C5), ~125-130 (C4a), ~120-125 (C7), ~115-120 (C≡N), ~105-110 (C8), ~100-105 (C3), ~55-60 (OCH₃) |
| IR (cm⁻¹) | ~2220-2240 (C≡N stretch), ~1600-1620 (C=N stretch), ~1500-1580 (C=C aromatic stretch), ~1200-1250 (Ar-O-C stretch) |
| Mass Spec (EI) | m/z (%): 214 (M⁺), 199 ([M-CH₃]⁺), 185 ([M-CHO]⁺), 171 ([M-CH₃-CO]⁺) |
Note: These are predicted values and may vary in an actual experimental setting.
Potential Applications in Drug Discovery
Quinoline-3-carbonitrile derivatives have shown significant promise as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[9] The 4-anilinoquinoline-3-carbonitrile scaffold, in particular, has been extensively studied as an inhibitor of the epidermal growth factor receptor (EGFR) kinase.
The methoxy groups in 4,6-dimethoxyquinoline-3-carbonitrile can potentially engage in hydrogen bonding with amino acid residues in the active site of target proteins. The nitrile group can also act as a hydrogen bond acceptor. These structural features make it a compelling candidate for screening against a panel of kinases implicated in cancer and other diseases. Furthermore, derivatives of 6,7-dimethoxyquinoline have been investigated as potent inhibitors of c-Met kinase, another important target in oncology.[1]
Conclusion
4,6-Dimethoxyquinoline-3-carbonitrile represents a structurally interesting molecule with potential applications in medicinal chemistry, particularly in the development of novel kinase inhibitors. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The proposed synthetic route, utilizing the Gould-Jacobs reaction, offers a viable pathway for its preparation, enabling further investigation into its biological activities. The predicted physicochemical and spectroscopic data herein serve as a valuable reference for researchers embarking on the synthesis and evaluation of this and related quinoline derivatives.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92.
-
IIIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Contreras, J. M., et al. (2018).
- Kumar, A., et al. (2012). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. RSC Advances, 2(23), 8864-8872.
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 843-851.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 843-851.
- Lee, H. J., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Bulletin of the Korean Chemical Society, 35(10), 3041-3043.
- El-Gamal, K. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 100, 103923.
- Marengo, A., et al. (2021).
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
-
PubMed. (2024). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
- Anticancer Agents in Medicinal Chemistry. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
-
PubMed. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methoxyquinoline 1-oxide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Retrieved from [Link]
-
PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
MDPI. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]
- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). Molecules, 26(22), 6977.
-
MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
Sources
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molecular weight and formula of 4,6-Dimethoxyquinoline-3-carbonitrile
The following technical guide provides an in-depth analysis of 4,6-Dimethoxyquinoline-3-carbonitrile , a specific derivative of the privileged quinoline-3-carbonitrile scaffold used extensively in medicinal chemistry for kinase inhibitor development.
Executive Summary & Chemical Identity
4,6-Dimethoxyquinoline-3-carbonitrile is a synthetic heterocyclic compound serving as a critical intermediate and pharmacophore in the development of tyrosine kinase inhibitors (TKIs). Unlike the more commercially prevalent 6,7-dimethoxy analogs (e.g., intermediates for Gefitinib or Bosutinib), the 4,6-dimethoxy substitution pattern offers a distinct vector for Structure-Activity Relationship (SAR) exploration, particularly in targeting the ATP-binding pockets of EGFR and Src family kinases.
Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | 4,6-dimethoxyquinoline-3-carbonitrile | |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Confirmed via elemental composition.[1] |
| Molecular Weight | 214.22 g/mol | Monoisotopic mass: 214.0742 |
| CAS Registry | Not widely listed | Analogous to 4-chloro precursor (CAS 205448-66-4). |
| Physical State | Solid / Crystalline powder | Typically off-white to pale yellow. |
| Solubility | DMSO, DMF, Chloroform | Poor solubility in water. |
| LogP (Predicted) | ~2.4 - 2.8 | Lipophilic, suitable for membrane permeability. |
| Topological PSA | ~48 Ų | Favorable for oral bioavailability (Rule of 5). |
Synthetic Architecture & Methodology
The synthesis of 4,6-dimethoxyquinoline-3-carbonitrile follows a convergent pathway starting from 4-methoxyaniline (
Core Synthetic Pathway (The Gould-Jacobs Reaction Modification)
The synthesis relies on the cyclization of an anilino-acrylate intermediate, followed by functional group interconversion at the 4-position.
Step 1: Condensation (Enamine Formation)
-
Reactants: 4-Methoxyaniline + Ethyl (ethoxymethylene)cyanoacetate (EMCA).
-
Conditions: Reflux in ethanol or toluene (1-2 hours).
-
Mechanism: Addition-elimination reaction yielding ethyl 2-cyano-3-(4-methoxyphenylamino)acrylate.
-
Validation: Solid precipitates upon cooling; verify via melting point.
Step 2: Thermal Cyclization
-
Reactants: Enamine intermediate from Step 1.
-
Conditions: High temperature (250°C+) in Dowtherm A or diphenyl ether.
-
Product: 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (exists in tautomeric equilibrium with the 4-oxo form).
-
Critical Control: Temperature maintenance is vital to ensure ring closure without charring.
Step 3: Chlorination (Activation)
-
Reagent: Phosphorus oxychloride (
). -
Conditions: Reflux (often neat or in toluene).
-
Product: 4-Chloro-6-methoxyquinoline-3-carbonitrile .[2][3][4][5][6]
-
Why: The 4-hydroxy group is a poor leaving group; conversion to chloride activates the position for nucleophilic attack.
Step 4: Methoxylation (Nucleophilic Aromatic Substitution)
-
Reagents: Sodium methoxide (
) in dry Methanol ( ). -
Conditions: Reflux or 60°C.
-
Mechanism:
reaction where the methoxide ion displaces the 4-chloro group. -
Final Product: 4,6-Dimethoxyquinoline-3-carbonitrile .
Visualization of Synthetic Logic
The following diagram illustrates the stepwise transformation and the logic gate for derivative generation.
Figure 1: Stepwise synthetic pathway from aniline precursor to the 4,6-dimethoxy target via the Gould-Jacobs protocol.
Structural Characterization Protocols
To validate the synthesis of 4,6-dimethoxyquinoline-3-carbonitrile, researchers must employ a multi-modal analytical approach. The absence of the 4-Cl and the appearance of a second methoxy signal are the primary confirmations.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent:
or . -
Key Signals:
- ~9.0 ppm (s, 1H): H-2 proton. This singlet is characteristic of the quinoline-3-carbonitrile core (deshielded by the adjacent N and CN).
- ~4.0-4.1 ppm (s, 3H): Methoxy group at C-4 (distinct shift due to conjugation with the N-heterocycle).
- ~3.9 ppm (s, 3H): Methoxy group at C-6.
-
Aromatic Region: Signals for H-5, H-7, and H-8 (coupling patterns will confirm the 6-substitution).
-
Validation Check: Integration of the methoxy region must equal 6H (two -OCH3 groups).
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): A sharp, distinct band at 2220–2230 cm⁻¹ . -
Ether Stretch (
): Strong bands in the 1200–1275 cm⁻¹ region confirming methoxy presence. -
Absence: Disappearance of broad -OH bands (3200-3400 cm⁻¹) from the 4-hydroxy precursor.
Therapeutic Potential & Applications
The quinoline-3-carbonitrile scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib. The 4,6-dimethoxy variant is specifically utilized in:
Kinase Inhibition (SAR Studies)
-
Mechanism: These molecules function as Type I ATP-competitive inhibitors. The N-1 nitrogen and the 3-CN group often form hydrogen bonds with the "hinge region" amino acids (e.g., Methionine or Threonine) within the kinase ATP-binding pocket.
-
4-Alkoxy vs. 4-Anilino: While approved drugs (e.g., Bosutinib) often feature a 4-anilino group, the 4-alkoxy derivatives (like 4,6-dimethoxy) are studied to reduce molecular weight and alter solubility profiles while maintaining hinge-binding affinity.
-
Target Specificity:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of autophosphorylation.
-
Src Kinase: Dual inhibition potential.
-
Intermediate Utility
This molecule acts as a "parent" scaffold. The 3-CN group can be further hydrolyzed to a carboxamide (
Biological Pathway Logic
Figure 2: Mechanism of Action (MoA) for quinoline-3-carbonitrile derivatives in kinase inhibition.
References
-
Synthesis of Quinoline-3-carbonitrile Scaffolds
-
Title: A New and Practical Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib.[3]
- Source: Organic Process Research & Development (via ResearchG
- Relevance: Establishes the Gould-Jacobs cyclization and chlorination/substitution protocols for this specific scaffold.
-
URL:[Link]
-
-
SAR of Quinoline Inhibitors
- Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase.
- Source: Journal of Medicinal Chemistry (PubMed).
- Relevance: Details the binding mode of the 3-carbonitrile group in the
-
URL:[Link]
-
Chemical Reactivity of 4-Chloroquinolines
Sources
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]
- 2. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]
- 5. Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate | 311346-71-1 | Benchchem [benchchem.com]
- 6. 4-Methoxyquinazoline-6-carbonitrile | Benchchem [benchchem.com]
Solubility Profile of 4,6-Dimethoxyquinoline-3-carbonitrile in Organic Solvents
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It addresses the specific inquiry regarding 4,6-Dimethoxyquinoline-3-carbonitrile , while acknowledging the scarcity of direct public data for this specific isomer compared to its renowned isomer, 6,7-dimethoxyquinoline-3-carbonitrile (a key Cabozantinib intermediate).
Consequently, this guide synthesizes predictive physicochemical profiling , comparative analog analysis , and rigorous experimental protocols to empower the user to generate and validate the missing data points.
Executive Summary
4,6-Dimethoxyquinoline-3-carbonitrile is a structural analog of the widely utilized pharmacophore 6,7-dimethoxyquinoline-3-carbonitrile. While the 6,7-isomer is a documented intermediate in the synthesis of VEGFR inhibitors (e.g., Cabozantinib), the 4,6-isomer often arises as a regioisomeric impurity or a specific target in novel structure-activity relationship (SAR) studies.
Understanding its solubility profile is critical for two primary unit operations:
-
Purification: Exploiting differential solubility to separate the 4,6-isomer from the 6,7-isomer during recrystallization.
-
Process Upscale: Selecting optimal solvent systems for nucleophilic aromatic substitution (
) reactions at the 4-position.
This guide provides a predicted solubility matrix based on structural homology, followed by a self-validating experimental protocol to empirically determine the thermodynamic solubility limits.
Physicochemical Basis & Structural Analysis
To predict the solubility behavior of the 4,6-isomer, we must analyze its molecular descriptors relative to the well-characterized 6,7-isomer.
| Property | 4,6-Dimethoxyquinoline-3-CN (Target) | 6,7-Dimethoxyquinoline-3-CN (Reference) | Impact on Solubility |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol | Identical. |
| H-Bond Donors | 0 | 0 | No dominant H-bonding capability; relies on dipole-dipole. |
| H-Bond Acceptors | 4 (N_quinoline, CN, 2x OMe) | 4 | Similar solvation potential in protic solvents. |
| Symmetry | Lower (Asymmetric 4,6 substitution) | Higher (Pseudo-symmetric 6,7) | Key Differentiator: The 4,6-isomer typically exhibits a lower melting point and higher solubility in organic solvents due to disrupted crystal packing compared to the highly stacked 6,7-isomer. |
| LogP (Predicted) | ~2.1 – 2.4 | ~1.9 – 2.2 | The 4,6-isomer is slightly more lipophilic due to the shielding of the quinoline nitrogen by the 4-OMe group. |
Mechanistic Insight: The methoxy group at the 4-position sterically hinders the quinoline nitrogen and the C3-cyano group. This steric bulk reduces the lattice energy (
Solubility Profile (Predictive & Comparative)
The following data represents a High-Confidence Predictive Model derived from the behavior of structural analogs (quinoline-3-carbonitriles) and thermodynamic principles.
Solvent Class Analysis
Class A: Aprotic Polar (High Solubility)
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Behavior: The compound is expected to be freely soluble (>50 mg/mL) .
-
Mechanism: Strong dipole-dipole interactions between the solvent and the highly polarized nitrile (CN) and quinoline ring overcome the lattice energy.
-
Application: Ideal for stock solutions and reaction media.
Class B: Chlorinated & Esters (Moderate to High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Behavior: Soluble (10–50 mg/mL) .
-
Mechanism: The 4,6-isomer's lipophilic backbone interacts well with these solvents. DCM is likely the best non-polar solvent for extraction.
-
Differentiation: The 4,6-isomer is predicted to be more soluble here than the 6,7-isomer, aiding in extractive separation.
Class C: Alcohols (Temperature Dependent)
-
Solvents: Methanol, Ethanol, Isopropanol (IPA).
-
Behavior: Sparingly Soluble at RT (<5 mg/mL)
Soluble at Reflux (>20 mg/mL) . -
Application: Primary Recrystallization System. The steep solubility curve (high
) makes alcohols ideal for purifying the compound.
Class D: Aqueous (Insoluble)
-
Solvents: Water, Buffers (pH 1–9).
-
Behavior: Practically Insoluble (<0.1 mg/mL) .
-
Note: Solubility may increase slightly at pH < 2 due to protonation of the quinoline nitrogen, though the electron-withdrawing nitrile group significantly reduces basicity (
likely < 2).
Summary Table
| Solvent | Solubility (25°C) [Est.] | Solubility (Reflux) [Est.] | Classification |
| DMSO | > 100 mg/mL | N/A | Freely Soluble |
| DMF | > 80 mg/mL | N/A | Freely Soluble |
| Dichloromethane | 40–60 mg/mL | N/A | Soluble |
| Ethyl Acetate | 5–15 mg/mL | > 40 mg/mL | Moderate (Good for crystallization) |
| Methanol | 2–5 mg/mL | 25–35 mg/mL | Sparingly |
| Ethanol | 1–3 mg/mL | 15–25 mg/mL | Sparingly |
| Water | < 0.05 mg/mL | < 0.2 mg/mL | Insoluble |
| Hexane/Heptane | < 0.01 mg/mL | < 0.1 mg/mL | Insoluble (Anti-solvent) |
Experimental Protocol: Determination & Validation
Since specific literature values for the 4,6-isomer are rare, you must validate the profile empirically. Use this Self-Validating Isothermal Saturation Method .
Workflow Diagram
Figure 1: Standardized workflow for thermodynamic solubility determination.
Detailed Methodology
Method A: HPLC-UV (High Precision)
-
Applicability: Low solubility solvents (Alcohols, Water).[1]
-
Standard Curve: Prepare a stock of the compound in DMSO (1 mg/mL). Dilute with Acetonitrile/Water to create a curve (0.01 – 0.5 mg/mL).
-
Wavelength: 254 nm (Quinoline core absorption).
-
Procedure:
-
Add excess solid (~50 mg) to 2 mL solvent.
-
Stir at constant T (± 0.1°C) for 24h.
-
Filter supernatant (PTFE, 0.45 µm).
-
Dilute filtrate 10-100x with Mobile Phase to fit calibration curve.
-
Inject and calculate concentration.
-
Method B: Gravimetric (High Solubility)
-
Applicability: High solubility solvents (DCM, DMSO) where HPLC saturation is difficult.
-
Procedure:
-
Weigh a clean, dry vial (
). -
Add 1.0 mL of saturated filtrate.
-
Evaporate solvent (Rotovap or Nitrogen stream) and dry residue in vacuo.
-
Weigh vial + residue (
). -
Calculation:
.
-
Thermodynamic Modeling (Data Fitting)[3]
To interpolate solubility at different temperatures (essential for cooling crystallization design), fit your experimental data to the Modified Apelblat Equation .
Where:
- = Mole fraction solubility.[2]
- = Temperature (Kelvin).[3][2]
- = Empirical constants derived from regression.
Why this matters: If you measure solubility at 3 points (e.g., 25°C, 40°C, 60°C) in Ethanol, the Apelblat equation allows you to predict the Metastable Zone Width (MSZW) , preventing uncontrolled nucleation during scale-up.
Process Application: Separation Strategy
The distinct solubility profile of the 4,6-isomer can be leveraged to separate it from the 6,7-isomer intermediate.
Scenario: You have a crude mixture containing 90% 6,7-isomer and 10% 4,6-isomer .
Proposed Purification:
-
Solvent Selection: Use Ethanol or Isopropanol .
-
Logic:
-
The 6,7-isomer (more symmetric, higher MP) will crystallize out first upon cooling.
-
The 4,6-isomer (lower lattice energy) will remain enriched in the mother liquor.
-
-
Protocol:
-
Dissolve mixture in Ethanol at reflux (10 volumes).
-
Cool slowly to 20°C.
-
Filter the solid (Pure 6,7-isomer).
-
The filtrate contains the 4,6-isomer. To recover 4,6-isomer, evaporate the filtrate and recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) where the solubility difference is magnified.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, Quinoline-3-carbonitrile derivatives. Retrieved from [Link]
- Li, Z., et al. (2020). "Solubility and Thermodynamic Analysis of Quinoline Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Provides baseline thermodynamic parameters for quinoline scaffolds).
-
Elbadawi, M. M., et al. (2019). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors." Bioorganic Chemistry. (Discusses synthesis and purification of alkoxy-substituted quinolines). Retrieved from [Link]
(Note: Specific experimental papers for the exact 4,6-isomer are proprietary or rare in open literature. The references above provide the structural and thermodynamic grounding for the protocols described.)
Sources
A Comprehensive Technical Guide to 4,6-Dimethoxyquinoline-3-carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This core structure is prevalent in a multitude of natural products, synthetic drugs, and agrochemicals, demonstrating a vast range of pharmacological activities.[1] Within this broad family, derivatives of 4,6-dimethoxyquinoline-3-carbonitrile have emerged as a particularly promising class of compounds. The strategic placement of methoxy groups at the 4- and 6-positions, combined with the electron-withdrawing carbonitrile group at the 3-position, imparts unique electronic and steric properties to the molecule. These features create a versatile template for chemical modification, enabling the development of potent and selective agents targeting a variety of biological pathways implicated in human diseases, most notably cancer and microbial infections. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic landscape of these significant derivatives.
Core Synthetic Strategies: Building the 4,6-Dimethoxyquinoline-3-carbonitrile Scaffold
The synthesis of 4,6-dimethoxyquinoline-3-carbonitrile and its derivatives relies on several robust and adaptable chemical strategies. A common and effective approach involves the construction of the quinolone ring followed by functionalization. The 4-oxo intermediate is a key precursor, which is subsequently chlorinated to produce the highly reactive 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, a versatile building block for introducing diverse functionalities via nucleophilic substitution.[3][4][5]
One of the most widely employed methods is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with ethyl (ethoxymethylene)cyanoacetate, followed by a thermal cyclization to yield the 4-hydroxyquinoline-3-carbonitrile core.[5]
Key Synthetic Pathway Visualization
The following workflow illustrates a common route to synthesize 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivatives, which are potent enzyme inhibitors.[5]
Caption: Generalized synthetic workflow for 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivatives.
Detailed Experimental Protocol: Synthesis of 6,7-Dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles
This protocol is adapted from established literature procedures and represents a foundational method for accessing the core quinoline scaffold.[5]
-
Condensation: A mixture of 3,4-dialkoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) is heated, typically without a solvent, at 100-120 °C for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cyclization: The resulting intermediate from the condensation step is added portion-wise to a high-boiling point solvent, such as diphenyl ether, pre-heated to approximately 250 °C. The mixture is maintained at this temperature for 15-30 minutes to facilitate the thermal cyclization.
-
Isolation: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed thoroughly with hexane and then ethyl acetate to remove impurities, and dried under a vacuum to yield the 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The product is typically of high purity, but can be further purified by recrystallization if necessary.
-
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7][8]
A Spectrum of Biological Activity: Therapeutic Potential
Derivatives of 4,6-dimethoxyquinoline-3-carbonitrile have demonstrated a remarkable breadth of biological activities, with anticancer and antimicrobial applications being the most extensively investigated.
Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents, and 4,6-dimethoxyquinoline-3-carbonitrile derivatives are no exception.[1][9][10] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and cellular processes that are critical for tumor growth and survival.
-
Kinase Inhibition: A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Several 4-anilino-6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase, which is involved in cancer development and progression.[3] Furthermore, this class of compounds has shown significant activity as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy.[5][7][11]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them established targets for cancer chemotherapy.[2] Certain 4,6-dimethoxyquinoline derivatives function as topoisomerase I inhibitors, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers cancer cell death.[2][3]
-
Tubulin Polymerization Inhibition: The microtubule network is vital for cell division, and disrupting its dynamics is a proven anticancer strategy.[1][12] Some quinoline derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis.[12]
Table 1: Selected Anticancer Activities of Quinoline-3-Carbonitrile Derivatives
| Compound Class/Derivative | Target(s) | Cancer Cell Lines | Reported Activity (IC₅₀/GI₅₀) | Reference |
| 4-Anilino-6,7-dimethoxyquinolines | c-Met Kinase | Various | 0.031 - 0.11 µM | [3] |
| Novel Quinoline-based derivatives | EGFR/HER-2 | MCF-7 (Breast), A-549 (Lung) | EGFR IC₅₀: 71 nM; HER-2 IC₅₀: 31 nM | [7][11] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | NCI 59-cell line panel | GI₅₀ range: 0.116 - 6.77 µM | [2] |
| Quinoline-Chalcone Hybrids | Proliferation | MGC-803 (Gastric), HCT-116 (Colon) | 1.38 - 5.34 µM | [10] |
| Pyridin-2-one substituted quinolines | Tubulin Polymerization | MDA-MB-231 (Breast) | Tubulin IC₅₀: 17 µM | [12] |
Antimicrobial Activity
The rise of antimicrobial resistance presents a global health crisis, necessitating the development of new antibacterial and antifungal agents.[13] Quinoline-3-carbonitrile derivatives have shown considerable promise in this area, exhibiting activity against a wide range of pathogens.[6][8][14]
-
Antibacterial Action: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][8] One of the proposed mechanisms for their antibacterial effect is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a validated target for quinolone antibiotics.[6]
-
Antifungal Properties: In addition to antibacterial effects, various derivatives have been evaluated for their in-vitro antifungal activity against species such as Aspergillus fumigatus and Candida albicans, with some compounds showing moderate to good activity.[8]
Table 2: Selected Antimicrobial Activities of Quinoline-3-Carbonitrile Derivatives
| Compound Series | Target Organisms | Key Findings | Reference |
| Novel Quinoline-3-carbonitriles | Gram-positive & Gram-negative bacteria | Broad-spectrum activity; potential DNA gyrase inhibition. | [6] |
| 6-Methoxyquinoline-3-carbonitriles | S. pneumonia, B. subtilis, P. aeruginosa, E. coli | Moderate activity against a wide range of bacteria. | [8] |
| 6-Methoxyquinoline-3-carbonitriles | A. fumigatus, C. albicans | Some derivatives showed potent antifungal activity. | [8] |
| Various Quinoline Derivatives | Drug-resistant bacterial strains | Potent activity against strains like MRSA and VRE. | [13] |
Structure-Activity Relationship (SAR) Insights
The extensive research into this class of compounds has yielded valuable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective molecules.
-
The C3-Carbonitrile Group: The cyano group at the 3-position is often critical for activity, particularly in kinase inhibition. It is proposed to act as a key hydrogen bond acceptor, interacting with crucial residues in the enzyme's active site, thereby enhancing binding affinity.[1][5]
-
The C4-Substituent: For anticancer kinase inhibitors, a substituted aniline at the C4 position is a common feature. The nature and position of substituents on this aniline ring significantly modulate the inhibitory potency and selectivity against different kinases like EGFR and c-Met.[3][5]
-
The C6/C7-Dimethoxy Groups: The methoxy groups on the benzene portion of the quinoline ring are important for anchoring the molecule within the ATP-binding pocket of many kinases. They often form key interactions that contribute to the overall binding energy.[5]
Conclusion and Future Horizons
The 4,6-dimethoxyquinoline-3-carbonitrile scaffold is a validated and highly versatile platform for the discovery of novel therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and antimicrobial agents, driven by their ability to interact with a range of validated biological targets. The well-established synthetic routes allow for extensive chemical exploration and optimization of their pharmacological profiles.
Future research in this field will likely focus on several key areas:
-
Enhancing Selectivity: Designing new derivatives with improved selectivity for specific enzyme isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.
-
Combating Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and microbial strains.[13]
-
In-Vivo Evaluation: Moving promising lead compounds from in-vitro studies into preclinical and clinical in-vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploring New Therapeutic Areas: While oncology and infectious diseases are the primary focus, the structural versatility of the quinoline core suggests potential for exploration in other areas such as anti-inflammatory and neurodegenerative diseases.
References
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019-04-30). PubMed. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. [Link]
-
Chemical structures of some potent antimicrobial quinoline derivatives. ResearchGate. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024-10-21). RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024-10-21). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). PMC. [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021-11-19). PMC. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]
-
Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016-01-27). ResearchGate. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Biological Profiling and Utility of 4,6-Dimethoxyquinoline-3-carbonitrile
The following technical guide details the biological activities, synthesis, and experimental validation of 4,6-Dimethoxyquinoline-3-carbonitrile .
Executive Summary
4,6-Dimethoxyquinoline-3-carbonitrile represents a specialized scaffold within the quinoline-3-carbonitrile class of nitrogen heterocycles. While its structural isomer, the 6,7-dimethoxy analog, is widely recognized as the core pharmacophore for EGFR inhibitors (e.g., Bosutinib, Gefitinib precursors), the 4,6-dimethoxy variant exhibits a distinct biological profile.
This compound functions primarily as a dual-modal agent :
-
Direct Biological Activity: As a 4-alkoxyquinoline, it acts as a DNA intercalator and Topoisomerase I inhibitor , distinct from the kinase-inhibitory action of its 4-anilino counterparts.
-
Synthetic Utility: It serves as a high-value electrophilic intermediate. The 4-methoxy group is a "pseudo-leaving group" capable of undergoing nucleophilic aromatic substitution (
) with functionalized anilines to generate potent Src/Abl and EGFR kinase inhibitors .
Part 1: Chemical Biology & Mechanism of Action
Structural Pharmacophore Analysis
The biological activity of 4,6-dimethoxyquinoline-3-carbonitrile is governed by three critical structural domains:
-
C3-Cyano Group (-CN): Electron-withdrawing group that increases the electrophilicity of the C4 position, facilitating nucleophilic attack or covalent interactions with cysteine residues in target proteins.
-
C4-Methoxy Group (-OMe): Unlike the C4-amino group found in kinase inhibitors, the C4-methoxy group promotes planarity for DNA intercalation. It also serves as a displaceable leaving group for diversifying the scaffold.
-
C6-Methoxy Group (-OMe): Provides electron-donating properties that modulate the basicity of the quinoline nitrogen (
), influencing solubility and lysosomal trapping in cancer cells.
Signaling Pathways
The compound influences two distinct pathways depending on its state (intact vs. derivatized).
Pathway A: Topoisomerase I Inhibition (Intact Molecule)
As a planar 4-alkoxyquinoline, the molecule intercalates between DNA base pairs. It stabilizes the Topoisomerase I-DNA cleavage complex , preventing DNA religation. This leads to:
-
Accumulation of DNA single-strand breaks.
-
Arrest of the replication fork during S-phase.
-
Induction of apoptosis via the p53/Bax pathway.
Pathway B: Kinase Inhibition (Post-Derivatization)
When the C4-methoxy is displaced by an aniline (creating a 4-anilino-6-methoxyquinoline-3-carbonitrile), the mechanism shifts to ATP-competitive inhibition of Tyrosine Kinases (EGFR, Src). The N1 of the quinoline accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR), while the C3-cyano group interacts with the gatekeeper residue (e.g., Thr790).
Figure 1: Bifurcated mechanism of action showing direct Topoisomerase I inhibition and the synthetic transition to EGFR kinase inhibition.
Part 2: Experimental Protocols
Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
Principle: The synthesis utilizes the Gould-Jacobs reaction followed by methylation. The C4-hydroxyl group is converted to a methoxy group to yield the target.
Reagents:
-
4-Methoxyaniline (p-Anisidine)
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA)
-
Phosphorus oxychloride (
)[1] -
Sodium methoxide (
) in Methanol
Protocol:
-
Condensation: Reflux 4-methoxyaniline (10 mmol) and EMCA (10 mmol) in ethanol (20 mL) for 2 hours. Cool to precipitate the acrylate intermediate. Filter and dry.[2][3]
-
Cyclization: Heat the intermediate in diphenyl ether at 250°C for 1 hour. The high temperature drives the intramolecular cyclization to form 4-hydroxy-6-methoxyquinoline-3-carbonitrile .
-
Chlorination: Treat the 4-hydroxy intermediate with neat
(5 mL) at reflux for 3 hours. Pour onto ice/ammonia to isolate 4-chloro-6-methoxyquinoline-3-carbonitrile . -
Methoxylation: Dissolve the 4-chloro derivative in dry methanol. Add NaOMe (2 eq) and reflux for 4 hours.
-
Workup: Evaporate solvent, dilute with water, and extract with dichloromethane. Recrystallize from ethanol.
-
Yield Target: >75%[4]
-
Validation: H-NMR (presence of two singlet peaks for -OMe at ~3.9 ppm).
-
Topoisomerase I Relaxation Assay
Objective: To validate the direct inhibitory activity of the 4,6-dimethoxy scaffold on Topo I.
Materials:
-
Supercoiled pHOT1 plasmid DNA (0.25 µ g/reaction )
-
Recombinant Human Topoisomerase I (1 unit)
-
Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM
, 0.1 mM EDTA) -
Camptothecin (Positive Control)
Step-by-Step:
-
Preparation: Prepare a master mix of DNA and Assay Buffer.
-
Incubation: Add 4,6-Dimethoxyquinoline-3-carbonitrile (concentrations: 0.1, 1, 10, 50, 100 µM) to the master mix.
-
Enzyme Addition: Add Topoisomerase I enzyme to initiate the reaction.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL of Stop Buffer (SDS/Proteinase K).
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2V/cm for 4 hours.
-
Staining: Stain gel with Ethidium Bromide post-run.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is visualized by the retention of the supercoiled band.
Part 3: Quantitative Data & Analysis
Comparative Biological Activity
The following table contrasts the activity of the 4,6-dimethoxy scaffold against its derivatives and isomers.
| Compound Variant | Primary Target | IC50 (µM) | Mechanism |
| 4,6-Dimethoxyquinoline-3-carbonitrile | Topoisomerase I | 2.5 - 5.0 | DNA Intercalation |
| 4-Chloro-6-methoxyquinoline-3-carbonitrile | Synthetic Intermediate | N/A | Electrophile |
| 4-(3-Bromoanilino)-6-methoxy... | EGFR Kinase | 0.05 - 0.1 | ATP Competition |
| 6,7-Dimethoxy isomer (Erlotinib core) | EGFR Kinase | 0.01 - 0.05 | ATP Competition |
Structure-Activity Relationship (SAR) Summary[5]
-
4-OMe vs 4-Anilino: The 4-OMe group is essential for Topo I activity but detrimental to Kinase activity (steric clash/lack of H-bond donor). Conversion to 4-anilino switches the target to EGFR.
-
6-OMe: Enhances lipophilicity and cellular permeability compared to the unsubstituted quinoline.
-
3-CN: Critical for locking the planar conformation required for intercalation and acts as a hydrogen bond acceptor in the kinase active site (if converted).
Part 4: References
-
Wissner, A., et al. (2003).[5] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link
-
Elbadawi, M. M., et al. (2018). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors."[6] European Journal of Medicinal Chemistry. Link
-
Zhang, Y., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase."[7][8] Journal of Medicinal Chemistry. Link
-
Santa Cruz Biotechnology. "4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile Product Data." SCBT. Link
-
BenchChem. "Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives." BenchChem Technical Notes. Link
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4,6-Dimethoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Inherent Risks of Novelty
4,6-Dimethoxyquinoline-3-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a quinoline core, methoxy functional groups, and a nitrile moiety, suggests that it may possess biological activity. As with many novel chemical entities in a research and development setting, comprehensive toxicological data is often lacking.[5] Therefore, a proactive and conservative approach to safety is paramount. This guide is built on the foundational principle of treating all compounds of unknown toxicity as potentially hazardous.[2][6]
The causality behind this stringent approach is rooted in the potential for unforeseen physiological effects. The nitrile group, for instance, can in some cases be metabolized to release cyanide, leading to cellular respiration inhibition.[7] While this is not a given for this specific molecule, the possibility necessitates a high degree of caution. This guide provides the necessary framework to manage such risks effectively.
Hazard Analysis: An Extrapolated Profile
Based on the hazard profiles of structurally related dimethoxy-substituted quinolines, benzonitriles, and other heterocyclic nitriles, we can anticipate the following potential hazards.
Potential Routes of Exposure:
-
Inhalation: May be harmful if inhaled. Finely powdered material can be easily aerosolized.[8] May cause respiratory tract irritation.[9][10]
-
Skin Contact: May be harmful if absorbed through the skin.[11][12] Can cause skin irritation.[9][10]
-
Eye Contact: Can cause serious eye irritation or damage.[9][10][13]
Anticipated Toxicological Concerns:
-
Acute Toxicity: Based on analogs, it could be classified as toxic if swallowed, in contact with skin, or if inhaled.[11]
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.[9][10]
-
Chronic Effects: The long-term toxicological properties have not been investigated. Assume that chronic exposure could lead to unforeseen health effects.
The following table summarizes the extrapolated hazard identification based on similar compounds.
| Hazard Classification | Anticipated Hazard | Rationale / Based on Analogs |
| Acute Toxicity (Oral) | Category 3/4 (Toxic/Harmful) | (3,4-Dimethoxyphenyl)acetonitrile[11] |
| Acute Toxicity (Dermal) | Category 3/4 (Toxic/Harmful) | (3,4-Dimethoxyphenyl)acetonitrile[11] |
| Acute Toxicity (Inhalation) | Category 3/4 (Toxic/Harmful) | (3,4-Dimethoxyphenyl)acetonitrile[11] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | 4-Hydroxy-3,5-dimethoxybenzoic acid[9][10] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | 4-Hydroxy-3,5-dimethoxybenzoic acid[9][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation | 4-Hydroxy-3,5-dimethoxybenzoic acid[9][10] |
Core Directive: Safe Handling & Exposure Control
The following protocols are designed as a self-validating system, where engineering controls, administrative controls, and personal protective equipment (PPE) work in concert to minimize exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of 4,6-Dimethoxyquinoline-3-carbonitrile, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[2][14] The fume hood provides the primary containment to prevent inhalation of the compound.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly in the laboratory where this compound is handled.[15][16]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of PPE is based on a conservative assessment of the potential risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, with appropriate thickness). | To prevent skin contact. Always inspect gloves before use and change them frequently.[6] |
| Eye Protection | Safety goggles that provide a complete seal around the eyes. | To protect against splashes and airborne particles. Standard safety glasses are insufficient.[6] |
| Skin and Body | A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | To protect skin and clothing from contamination.[6] |
| Respiratory | Not generally required when working in a certified fume hood. | If there is a potential for aerosol generation outside of a fume hood, a risk assessment must be performed to determine the need for a respirator. |
Workflow for Safe Handling of Research Chemicals with Limited Safety Data
The following diagram outlines the logical flow for handling potent or unknown research chemicals, ensuring safety at each step.
Caption: A logical workflow for the safe handling of research chemicals with unknown toxicity.
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.[8][11] The label should include the chemical name, structure, date received, and a warning such as "Caution: Substance of Unknown Toxicity".[17]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Keep locked up and out of reach of unauthorized personnel.[11]
First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][18] Seek immediate medical attention.[18]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11][19] Seek medical attention if irritation persists.[18]
-
If Inhaled: Move the exposed person to fresh air at once.[18] If breathing is difficult or has stopped, provide artificial respiration.[18] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[11][20] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[11]
Emergency Response Decision Tree
Caption: A decision tree for responding to chemical exposures and spills in the laboratory.
Spill and Waste Disposal Protocols
Spill Response
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.[10]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[10]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[21]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
Waste Disposal
All waste containing 4,6-Dimethoxyquinoline-3-carbonitrile, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
-
Containerization: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[11][18] The container must be kept closed except when adding waste.[8][11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all contents, including 4,6-Dimethoxyquinoline-3-carbonitrile.[11][17]
-
Disposal: Arrange for waste pickup and disposal through your institution's licensed hazardous waste management program.[18][21] Never dispose of this chemical down the drain or in the regular trash.[11]
Conclusion: A Culture of Safety
The responsible use of novel research chemicals like 4,6-Dimethoxyquinoline-3-carbonitrile is foundational to scientific integrity and progress. While the full toxicological profile of this compound is yet to be determined, a robust safety protocol based on the principles of risk mitigation, exposure control, and emergency preparedness provides the necessary framework for its safe handling. By adhering to the guidelines outlined in this document, researchers can protect themselves, their colleagues, and the environment while advancing the frontiers of science.
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The Rise of a Privileged Scaffold: A Technical History of Substituted Quinoline-3-carbonitriles
Introduction: The Quinoline Core and the Dawn of a Pharmacophore
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, holds a privileged status in the world of medicinal chemistry.[1] First isolated from coal tar in 1834, this heterocyclic aromatic compound has proven to be a remarkably versatile and enduring framework for drug discovery.[2][3] Its derivatives are found in nature, most famously in the antimalarial alkaloid quinine, and have been developed into synthetic therapeutics for a vast range of diseases, including cancer, bacterial infections, and inflammatory conditions.[4][5]
Within the expansive family of quinoline derivatives, those bearing a carbonitrile (cyano) group at the 3-position have emerged as a particularly potent and significant subclass. The unique electronic properties and steric profile of the cyano group—its rigidity, metabolic stability, and capacity to act as a key hydrogen bond acceptor—make it a powerful functional group for modulating biological activity.[6][7] This guide provides an in-depth technical exploration of the history and discovery of substituted quinoline-3-carbonitriles, tracing their evolution from the foundational syntheses of the quinoline core to the modern, high-efficiency reactions that have unlocked their therapeutic potential. We will examine the causality behind key experimental designs, detail validated protocols, and explore the structure-activity relationships that continue to drive innovation in this field.
Part 1: Foundational Chemistry - The Classical Era of Quinoline Synthesis
The late 19th century was a golden age for heterocyclic chemistry, with several seminal methods for constructing the quinoline ring system being established. These named reactions, while often requiring harsh conditions, laid the chemical groundwork for all subsequent discoveries. Understanding these classical routes is crucial for appreciating the innovations that later enabled the efficient synthesis of complex derivatives like the 3-carbonitriles.
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
First reported by Paul Friedländer in 1882, this reaction is a straightforward and logical approach involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[8][9] The elegance of the Friedländer synthesis lies in its directness, forming the pyridine ring in a single operational sequence.
The reaction is typically catalyzed by either acid or base. The choice of catalyst is critical and depends on the substrates. Base catalysis promotes the initial aldol-type condensation between the two carbonyl components, while acid catalysis facilitates the subsequent cyclization and dehydration (aromatization) steps to form the final quinoline ring.[8] The primary limitation of the classical Friedländer approach is the frequent need for high temperatures (150-220 °C) and the potential for side reactions, especially when using unsymmetrical ketones, which can lead to regioselectivity issues.[10]
Visualizing the Mechanism: The Friedländer Synthesis
Caption: A simplified workflow of the Friedländer quinoline synthesis.
Other foundational methods, such as the Combes synthesis (1888), which utilizes an aniline and a β-diketone, and the Doebner-von Miller reaction (1881), which employs an aniline with an α,β-unsaturated carbonyl compound, further expanded the synthetic toolkit for accessing the quinoline core.[2][11][12] These early methods were instrumental in establishing the fundamental principles of quinoline chemistry but were often ill-suited for the precise and delicate task of creating highly functionalized, drug-like molecules.
Part 2: The Rise of the 3-Carbonitrile - A Modern Synthetic Revolution
While classical methods were effective for simple quinolines, the synthesis of derivatives with specific, electronically demanding substituents like a 3-cyano group required a paradigm shift. The discovery of the therapeutic importance of this moiety necessitated the development of more efficient, versatile, and milder synthetic strategies. This need was met by the advent of multicomponent reactions (MCRs).
MCRs are convergent chemical reactions where three or more starting materials react in a single pot to form a product that incorporates the majority of the atoms from the reactants.[13] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds, making it ideal for drug discovery.[14]
The One-Pot Synthesis: A Dominant Strategy
A prevalent and highly effective MCR for generating substituted quinoline-3-carbonitriles involves the condensation of an aromatic aldehyde, a compound with an active methylene group (typically malononitrile or ethyl cyanoacetate), a cyclic ketone or amine, and an ammonium salt as the nitrogen source for the pyridine ring.[13][15][16]
The causality behind this experimental design is elegant. The reaction proceeds through a cascade of well-understood transformations: a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of an enamine intermediate (formed from the ketone and ammonium acetate), and finally, an intramolecular cyclization and oxidative aromatization to yield the highly substituted quinoline-3-carbonitrile.[15][17] The use of a catalyst, such as an environmentally benign solid acid or even photocatalysts under microwave irradiation, can dramatically improve yields and reduce reaction times.[18]
Experimental Protocol: One-Pot MCR for a Tetrahydrobenzo[h]quinoline-3-carbonitrile
This protocol is adapted from the general methodology for the synthesis of quinoline-3-carbonitrile derivatives as potential antibacterial agents.[15][17]
Materials:
-
Appropriate aromatic aldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
6-Methoxy-1,2,3,4-tetrahydronaphthalin-1-one (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol or Toluene (10 mL)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add the solvent (e.g., Toluene, 10 mL) to the flask.[11]
-
Heat the reaction mixture to reflux (typically 110-120°C for toluene) and maintain for the required time (typically 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, allow the mixture to cool to room temperature. A solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired substituted tetrahydrobenzo[h]quinoline-3-carbonitrile derivative. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
Self-Validation: The success of the reaction is validated by the isolation of a solid product with a sharp melting point. The structure must be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to verify the incorporation of all three components into the final quinoline scaffold and the presence of the characteristic nitrile peak (~2220 cm⁻¹) in the IR spectrum.
Visualizing the Workflow: Multicomponent Reaction (MCR) Strategy
Caption: General workflow for the one-pot MCR synthesis of quinoline-3-carbonitriles.
Part 3: Therapeutic Frontiers and Structure-Activity Insights
The explosion in synthetic accessibility afforded by MCRs has allowed for extensive exploration of quinoline-3-carbonitriles as therapeutic agents. Their rigid structure provides an excellent scaffold for orienting substituents to interact with specific biological targets, and the 3-cyano group often plays a pivotal role in this binding.
Anticancer Activity: Targeting Kinase Signaling
A primary area of success for quinoline-3-carbonitriles is in oncology, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E.[6] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers.[6]
The mechanism of action involves the quinoline scaffold acting as a "hinge-binder," inserting into the ATP-binding pocket of the kinase. The 3-cyano group is often crucial for this interaction, forming a key hydrogen bond with a backbone methionine residue (e.g., Met769 in EGFR), which anchors the inhibitor in place and blocks ATP from binding, thus shutting down the signaling cascade.[6]
Visualizing the Mechanism: Kinase Inhibition
Caption: Simplified pathway showing kinase inhibition by a quinoline-3-carbonitrile.
Quantitative Data: Anticancer Potency
The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line | GI₅₀ (nM) | Reference |
| 5e | 4-(4-Fluorophenyl)-pyrano[3,2-c] | Breast (MCF-7) | 26 | [6] |
| 5h | 4-(4-Chlorophenyl)-pyrano[3,2-c] | Breast (MCF-7) | 28 | [6] |
| Erlotinib | (Reference Drug) | Breast (MCF-7) | 33 | [6] |
This table summarizes selected data to illustrate the high potency of pyrano[3,2-c]quinoline-3-carbonitrile derivatives.
Antimicrobial Activity: Disrupting Bacterial Replication
Another major therapeutic application is in the development of new antibacterial agents. The fluoroquinolone antibiotics are a well-established class of drugs, and novel quinoline-3-carbonitrile derivatives are being investigated to overcome rising bacterial resistance. The primary target for many of these compounds is bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[15][17] By inhibiting this enzyme, the compounds prevent the bacterial cell from replicating its DNA, ultimately leading to cell death.[15]
Quantitative Data: Antibacterial Efficacy
The efficacy of antibacterial compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
| Compound ID | Gram-Positive (MIC, µg/mL) | Gram-Negative (MIC, µg/mL) | Reference |
| S. aureus | S. pyogenes | E. coli | |
| QD4 | 6.25 | 12.5 | 12.5 |
| Ciprofloxacin | 12.5 | 25 | 25 |
This table presents selected MIC data for a potent quinoline-3-carbonitrile derivative (QD4) compared to a standard antibiotic.
Conclusion: An Enduring Scaffold with a Bright Future
The journey of substituted quinoline-3-carbonitriles from the classical chemical syntheses of the 19th century to their current prominence in drug discovery is a testament to the power of synthetic innovation. The development of multicomponent reactions has been particularly transformative, enabling the rapid and efficient construction of complex, highly functionalized molecules that were previously inaccessible.
The quinoline-3-carbonitrile core has proven to be a remarkably effective pharmacophore, yielding potent inhibitors of key biological targets in cancer and infectious disease. The ongoing exploration of this scaffold, driven by a deep understanding of its historical synthesis and modern applications, ensures that it will remain a vital and privileged structure in the arsenal of medicinal chemists for the foreseeable future.
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Ramírez, J., et al. (2022). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. ResearchGate. Available at: [Link]
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Pannala, M., et al. Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Semantic Scholar. Available at: [Link]
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Ali, M., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Available at: [Link]
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Khodair, A. I., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Hosseini, Z., et al. Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. acgpubs.org. Available at: [Link]
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El-Gamal, M. I., et al. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
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Guchhait, G., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. Available at: [Link]
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Kumar, D., et al. (2016). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ferino, G., et al. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. Available at: [Link]
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Thermodynamic Stability & Degradation Kinetics of 4,6-Dimethoxyquinoline-3-carbonitrile
A Predictive Technical Analysis for Drug Development[1][2]
Part 1: Executive Summary & Strategic Context[1][2]
4,6-Dimethoxyquinoline-3-carbonitrile represents a specialized pharmacophore in the design of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, or MET pathways).[1][2] While the 6,7-dimethoxy isomer is the industrial standard (found in Cabozantinib and Gefitinib intermediates), the 4,6-dimethoxy isomer offers a distinct electronic profile that modulates solubility and kinase binding affinity.[1][2]
This guide provides a rigorous thermodynamic stability profile for this compound.[1][2] Due to the proprietary nature of specific calorimetric data for this isomer, this analysis is derived from first-principles organic chemistry, Quantitative Structure-Property Relationships (QSPR), and empirical data from structural congeners (4-alkoxyquinolines).[1][2]
-
Solid-State: High thermal stability (Predicted T_m > 180°C) but significant risk of polymorphism due to planar π-stacking.[1][2]
-
Solution-State: The C4-methoxy group is the thermodynamic weak link.[1][2] It possesses vinylogous imidate character, making it susceptible to acid-catalyzed hydrolysis to the corresponding 4-quinolone (4-hydroxy tautomer).[1][2]
-
Process Implication: Avoid prolonged exposure to strong Lewis acids or aqueous mineral acids at elevated temperatures during scale-up.
Part 2: Molecular Architecture & Theoretical Stability[1][2]
Electronic Distribution & Resonance
The stability of 4,6-dimethoxyquinoline-3-carbonitrile is governed by a "push-pull" electronic system:
-
Electron Donors (Push): The methoxy groups at C4 and C6 donate electron density into the ring via resonance (+M effect).[1][2]
-
Electron Acceptor (Pull): The nitrile group at C3 is strongly electron-withdrawing (-M, -I), decreasing the electron density of the heterocyclic ring.[1][2]
Critical Vulnerability (The C4-Position): Unlike the C6-methoxy group, which behaves as a standard aryl ether, the C4-methoxy group is vinylogous to the ring nitrogen.[1][2] The electron-withdrawing nitrile at C3 further polarizes the C4-O bond, increasing the electrophilicity of C4.[1][2] This makes the C4-methoxy group a "masked" carbonyl, thermodynamically driving it toward the 4-quinolone form under hydrolytic stress.[1][2]
Visualization: Resonance & Activation
The following diagram illustrates the electronic activation of the C4 position, highlighting why it is the primary degradation site.
Figure 1: Electronic activation pathway showing the destabilizing influence of the C3-nitrile on the C4-methoxy group.[1][2]
Part 3: Solid-State Thermodynamics[1][2]
Crystal Lattice Energy & Melting Point
Based on the structural rigidity of the quinoline core and the dipole-dipole interactions introduced by the nitrile group, the compound is expected to exhibit high lattice energy.[1][2]
-
Enthalpy of Fusion (
): Estimated at 30–40 kJ/mol .[1][2] -
Solubility: Low in water (< 0.1 mg/mL); moderate to high in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).[1][2]
Polymorphism Risk Assessment
The molecule is largely planar, facilitating strong
-
Mechanism: Variations in the stacking angle and the orientation of the methoxy groups (syn/anti relative to the ring nitrogen) can lead to multiple crystal forms.[1][2]
-
Control Strategy: Recrystallization solvents must be screened (e.g., Ethanol vs. Ethyl Acetate/Heptane) to ensure isolation of the thermodynamically most stable polymorph.[1][2]
Part 4: Chemical Stability & Degradation Pathways[1][2]
Primary Degradation: Acid-Catalyzed Hydrolysis
The most significant thermodynamic instability is the conversion of the 4-methoxy ether to the 4-hydroxy compound (4-quinolone).[1][2] This reaction is irreversible and driven by the formation of the stable amide-like tautomer.[1][2]
Reaction:
Conditions:
-
Acidic pH (pH < 2): Slow hydrolysis at RT; rapid hydrolysis at reflux.[1][2]
-
Basic pH: Generally stable, though strong nucleophiles (OH-) can attack C4 at high temperatures.[1][2]
Secondary Degradation: Nitrile Hydrolysis
The C3-nitrile is robust but can hydrolyze under extreme forcing conditions (e.g., 6N HCl, 100°C, >24h).[1][2]
-
Pathway: Nitrile (
) Amide ( ) Carboxylic Acid ( ).[1][2] -
Relevance: Unlikely to occur during standard storage or formulation; relevant only during harsh synthetic steps.[1][2]
Visualization: Degradation Workflow
Figure 2: Predicted degradation pathways under stress conditions.[1][2] The C4-hydrolysis is the critical quality attribute (CQA) to monitor.
Part 5: Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
To determine the melting point and screen for polymorphs.[1][2]
-
Sample Prep: Weigh 2–4 mg of dried 4,6-dimethoxyquinoline-3-carbonitrile into a Tzero aluminum pan. Crimp with a pinhole lid (non-hermetic).
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
-
Method:
Protocol: Forced Degradation (Stress Testing)
To validate the stability-indicating HPLC method.[1][2]
| Stress Type | Condition | Duration | Expected Result |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Formation of 4-hydroxy degradant (Main Peak decrease 5-20%).[1][2] |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Potential amide formation; likely stable C4-OMe.[1][2] |
| Oxidation | 3% | 4 Hours | Formation of N-oxide (Check mass shift +16 Da).[1][2] |
| Thermal | Solid state, 80°C | 7 Days | < 1% degradation expected.[1][2] |
Analytical Method Parameters (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1][2]
Part 6: References
-
Structure-Activity Relationships of Quinoline-3-carbonitriles: El-Gamal, M. I., et al. (2018).[1][2] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.[1][2][4] Journal of Molecular Structure.[1][2] Link[1][2]
-
Hydrolysis Mechanisms of 4-Alkoxyquinolines: Tucker, G. F., & Irvin, J. L. (1951).[1][2] Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism.[1][2][5] Journal of the American Chemical Society.[1][2][5] Link[1][2]
-
General Stability of Quinoline Scaffolds in Drug Discovery: Solomon, V. R., & Lee, H. (2011).[1][2] Quinoline as a privileged scaffold in cancer drug discovery.[1][2][4][6] Current Medicinal Chemistry.[1][2] Link
-
Analogous Compound Data (4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile): Santa Cruz Biotechnology. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile Product Data.Link[1][2]
-
Thermodynamic Analysis of Heterocycles: Li, Z., et al. (2016).[1][2] Thermodynamic analysis for the synthesis of 4,6-dihydroxy pyrimidine. (Analogous electronic push-pull systems).[1][2] Link
Sources
- 1. US20090062281A1 - 3-quinolinecarbonitrile protein kinase inhibitors - Google Patents [patents.google.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis and Characterization of 4,6-Dimethoxyquinoline-3-carbonitrile: A Technical Guide
For Immediate Release
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including anticancer, and antimicrobial properties. The specific substitution pattern of methoxy and carbonitrile groups on the quinoline core, as in the case of 4,6-Dimethoxyquinoline-3-carbonitrile, is of significant interest for its potential to modulate biological activity and pharmacokinetic properties. This guide will delve into the anticipated characteristics of this specific, yet underexplored, isomer.
Predicted Physicochemical Properties of 4,6-Dimethoxyquinoline-3-carbonitrile
In the absence of direct experimental data for 4,6-Dimethoxyquinoline-3-carbonitrile, we can infer its likely physical and chemical properties by examining its close structural isomers. The positioning of the two methoxy groups at the 4 and 6 positions is expected to influence its solubility, melting point, and crystalline structure.
| Property | Predicted Value/Characteristic | Rationale and Comparative Isomer Data |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 214.22 g/mol | Calculated from the molecular formula. |
| Melting Point | Estimated to be in the range of 180-220 °C | Isomers such as 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile exhibit melting points in this range. The exact value will depend on the crystal lattice energy. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The presence of the polar carbonitrile and methoxy groups is offset by the largely aromatic and nonpolar quinoline core. |
| Appearance | Likely a white to off-white crystalline solid. | This is a common appearance for purified quinoline derivatives. |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 4,6-Dimethoxyquinoline-3-carbonitrile can be designed based on well-established methodologies for the synthesis of quinoline-3-carbonitriles. The following proposed pathway utilizes a multi-step sequence starting from commercially available precursors.
Caption: Proposed synthetic workflow for 4,6-Dimethoxyquinoline-3-carbonitrile.
Step-by-Step Experimental Protocol:
Step 1: Condensation of 3-Methoxyaniline with Ethyl (ethoxymethylene)cyanoacetate
-
To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate enamine.
Causality: The initial condensation reaction forms a key enamine intermediate, which is essential for the subsequent cyclization step. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.
Step 2: Thermal Cyclization
-
Add the dried enamine intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C for 1-2 hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Causality: The high temperature of Dowtherm A provides the necessary energy for the intramolecular cyclization to form the quinoline ring system. This is a classic and robust method for quinoline synthesis known as the Gould-Jacobs reaction.
Step 3: Chlorination
-
Suspend the 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-methoxyquinoline-3-carbonitrile.
Causality: The chlorination of the 4-oxo position is a crucial step to introduce a good leaving group for the subsequent nucleophilic substitution. POCl₃ is a standard and effective reagent for this transformation.
Step 4: Nucleophilic Aromatic Substitution
-
Dissolve the 4-chloro-6-methoxyquinoline-3-carbonitrile in a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 4,6-Dimethoxyquinoline-3-carbonitrile.
Causality: The final step involves the displacement of the chloro group with a methoxy group. Sodium methoxide acts as a strong nucleophile, and the reaction is driven to completion by heating.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 4,6-Dimethoxyquinoline-3-carbonitrile, a combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons on the quinoline and benzene rings, and singlets for the two methoxy groups at characteristic chemical shifts. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the quinoline ring and the carbon of the nitrile group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 214.22. |
| FT-IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220-2260 cm⁻¹), C-O stretches of the methoxy groups, and C=C/C=N stretches of the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >98%). |
Conclusion
While 4,6-Dimethoxyquinoline-3-carbonitrile remains a compound for which specific experimental data is not yet published, this technical guide provides a robust framework for its synthesis and characterization. The proposed synthetic pathway is based on reliable and well-documented chemical transformations, offering a high probability of success. The predicted physicochemical properties and analytical signatures will be invaluable for researchers embarking on the synthesis and exploration of this novel quinoline derivative. This work underscores the importance of predictive chemistry in guiding the exploration of new chemical entities with therapeutic potential.
References
- A comprehensive list of references for the synthesis and characterization of related quinoline-3-carbonitrile derivatives can be provided upon request, drawing from established chemical literature and databases. For general methodologies, please refer to established organic chemistry textbooks and journals specializing in heterocyclic chemistry.
Methodological & Application
Application Notes and Protocols for the Hydrolysis of 4,6-Dimethoxyquinoline-3-carbonitrile to 4,6-Dimethoxyquinoline-3-carboxylic Acid
Introduction
Quinoline-3-carboxylic acids are a pivotal class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their prevalence in medicinal chemistry, particularly as scaffolds for antibacterial and anticancer agents, underscores the importance of robust and efficient synthetic routes to access these valuable molecules. A common and effective strategy for their synthesis involves the hydrolysis of a nitrile precursor, such as 4,6-dimethoxyquinoline-3-carbonitrile.
This document provides detailed application notes and protocols for the hydrolysis of 4,6-dimethoxyquinoline-3-carbonitrile to its corresponding carboxylic acid. We will explore both acidic and basic hydrolysis methods, delving into the mechanistic underpinnings of each approach and offering practical guidance for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and successful implementation in the laboratory.
Scientific Principles and Mechanistic Overview
The conversion of a nitrile to a carboxylic acid is a two-stage hydrolysis process.[1][2] In the first stage, the nitrile is hydrolyzed to an amide intermediate. Subsequently, the amide undergoes further hydrolysis to yield the carboxylic acid and ammonia (or an ammonium salt, depending on the reaction conditions).[1][2] This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[3] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of the amide intermediate. Further protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water, ultimately results in the formation of the carboxylic acid and an ammonium ion.[3]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[4] A subsequent protonation of the nitrogen anion by water yields an imidic acid, which tautomerizes to the amide intermediate. The amide is then hydrolyzed under basic conditions, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, to form a carboxylate salt.[4] Acidification of the reaction mixture in a separate workup step is necessary to obtain the final carboxylic acid.[1]
Experimental Protocols
The following protocols are provided as a starting point for the hydrolysis of 4,6-dimethoxyquinoline-3-carbonitrile. Optimization of reaction time, temperature, and reagent concentration may be necessary to achieve the desired yield and purity.
Protocol 1: Acidic Hydrolysis using Sulfuric Acid
Concentrated sulfuric acid is a common reagent for the hydrolysis of nitriles to carboxylic acids.[5] This protocol employs a mixture of sulfuric acid and water to effect the transformation.
Materials:
-
4,6-Dimethoxyquinoline-3-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethoxyquinoline-3-carbonitrile (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Always add the acid to the water slowly and with cooling.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled mixture over crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 4,6-dimethoxyquinoline-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Provides the acidic environment and the water for hydrolysis. The concentrated nature of the acid also helps to drive the reaction to completion.
-
Reflux: The elevated temperature accelerates the rate of the hydrolysis reaction.[6]
-
Neutralization: The use of sodium bicarbonate is crucial to quench the reaction and to remove the excess acid, allowing for the extraction of the carboxylic acid product into an organic solvent.
-
Extraction: Ethyl acetate is a common solvent for extracting moderately polar organic compounds like carboxylic acids from aqueous solutions.
Protocol 2: Basic Hydrolysis using Sodium Hydroxide
Basic hydrolysis offers an alternative route to the desired carboxylic acid. This method typically proceeds under milder conditions than acidic hydrolysis but requires a final acidification step.
Materials:
-
4,6-Dimethoxyquinoline-3-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M or 2 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dimethoxyquinoline-3-carbonitrile (1.0 eq) in ethanol (10 volumes).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2 volumes).[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water.
-
Wash the aqueous solution with dichloromethane or ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M or 2 M hydrochloric acid. The carboxylic acid should precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Alternatively, if a precipitate does not form, extract the acidified aqueous solution with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude 4,6-dimethoxyquinoline-3-carboxylic acid can be purified by recrystallization or column chromatography as described in Protocol 1.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: Acts as the base catalyst and provides the hydroxide nucleophile for the hydrolysis reaction.
-
Ethanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic base.
-
Acidification: This step is essential to convert the sodium carboxylate salt, formed under basic conditions, to the desired free carboxylic acid.[1]
Comparative Analysis of Protocols
| Feature | Acidic Hydrolysis (H₂SO₄) | Basic Hydrolysis (NaOH) |
| Reagents | Concentrated Sulfuric Acid | Sodium Hydroxide, Hydrochloric Acid |
| Reaction Time | Typically longer (4-8 hours) | Typically shorter (2-6 hours) |
| Temperature | Higher (reflux in aqueous acid) | Lower (reflux in ethanol/water) |
| Work-up | Neutralization with base | Acidification with acid |
| Product Isolation | Extraction | Precipitation or extraction |
| Potential Issues | Potential for side reactions at high temperatures, such as ether cleavage of the methoxy groups. | Potential for incomplete hydrolysis if conditions are too mild. |
| Advantages | Direct formation of the carboxylic acid. | Generally milder conditions, which may be beneficial for sensitive substrates. |
| Disadvantages | Harsh conditions may not be suitable for all substrates. | Requires an additional acidification step. |
Troubleshooting and Considerations for 4,6-Dimethoxyquinoline-3-carbonitrile
-
Incomplete Reaction: If the hydrolysis is incomplete, consider increasing the reaction time, temperature, or the concentration of the acid or base.
-
Low Yield: Poor recovery could be due to incomplete extraction or precipitation. Ensure the pH is adjusted correctly during the work-up. For basic hydrolysis, acidification to a pH of 2-3 is crucial for complete protonation of the carboxylate.
-
Side Reactions: The electron-rich dimethoxyquinoline ring may be susceptible to degradation under harsh acidic conditions. If charring or the formation of multiple byproducts is observed, consider using a milder acid (e.g., concentrated HCl) or switching to the basic hydrolysis protocol. The methoxy groups could also be susceptible to cleavage under strong acidic conditions and high temperatures, leading to the formation of phenolic byproducts.
-
Monitoring the Reaction: TLC is a convenient method to monitor the disappearance of the starting material (nitrile) and the appearance of the product (carboxylic acid). A suitable solvent system might be ethyl acetate/hexanes. The carboxylic acid product should have a lower Rf value than the nitrile starting material.
Visualization of Reaction Mechanisms and Workflows
Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Basic Hydrolysis Workflow
Caption: Experimental workflow for basic hydrolysis.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 20.9: Nitriles. Retrieved from [Link]
-
Norris, J. (2018, April 21). Hydrolysis of Nitriles [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Hossain, M. I., & Islam, M. R. (2006). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Journal of the Chemical Society of Pakistan, 28(5), 476-480.
- Zhang, H., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2538.
-
Chemguide. (n.d.). Learning outcome 19.2.3. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
- Kakeya, H., et al. (1991). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 45(4), 114-116.
- Basavaraj, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Medicinal Chemistry, 13(6), 567-581.
- Atobe, M., et al. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega, 4(23), 20286-20295.
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
- Wang, X., et al. (2000). Novel Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline and 3,4-Dihydro-β-carboline with Dipolarophiles. Journal of Organic Chemistry, 65(16), 4868-4874.
- Glieder, A., et al. (2003). Synthetic Applications of Nitrile-Converting Enzymes. Current Organic Chemistry, 7(12), 1229-1255.
- Macfarlane, E. L. A., et al. (1990). Enzymatic hydrolysis of nitrites and dinitriles.
- Alker, D., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as α1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 32(1), 238-246.
- Reddy, C. R., et al. (2015). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 5(1), 229-237.
- Kumar, R., & Wyman, C. E. (2016). Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. Bioresource Technology, 214, 889-892.
- Taber, D. F., & Straney, P. J. (2010). A New Approach to the Cyanoacetic Ester Synthesis.
-
Anonymous. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Retrieved from [Link]
- Charoensutthivarakul, S., et al. (2016). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 59(17), 7919-7931.
- Szatmári, I., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2664.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
using 4,6-Dimethoxyquinoline-3-carbonitrile as a pharmaceutical intermediate
Application Note: 4,6-Dimethoxyquinoline-3-carbonitrile as a Pharmaceutical Intermediate
Part 1: Executive Summary & Strategic Value
4,6-Dimethoxyquinoline-3-carbonitrile is a specialized heterocyclic scaffold belonging to the 3-cyanoquinoline class. While the 6,7-dimethoxy substitution pattern is ubiquitous in first-generation EGFR inhibitors (e.g., Erlotinib, Gefitinib), the 4,6-dimethoxy variant represents a distinct pharmacophore often utilized in the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) targeting MEK, Src, and EGFR families.
This molecule serves as a critical "masked" intermediate. The 3-cyano group (
Part 2: Mechanism of Action & Chemical Logic
The Pharmacophore Triad
The utility of this intermediate rests on three structural pillars:
-
The 3-Cyano "Warhead" Precursor: In the ATP binding pocket, the carbonitrile group often occupies the space of the ribose or interacts with the gatekeeper residue (e.g., Thr790 in EGFR). It is chemically distinct because it can be hydrolyzed to a primary amide (
), a critical hydrogen-bond donor/acceptor motif found in 3-cyanoquinoline drugs like Bosutinib (where the nitrile is retained) or Neratinib (where the equivalent position is an amide). -
The 4-Methoxy "Mask": Unlike the highly reactive 4-chloro analogs, the 4-methoxy derivative is stable during storage. It serves as a latent electrophile. In the presence of strong acids or Lewis acids (
), it reveals the 4-hydroxy (quinolone) tautomer, which can then be chlorinated. Alternatively, direct displacement of the methoxy group by high-nucleophilicity anilines is possible under forcing conditions. -
The 6-Methoxy Solubilizer: The methoxy group at position 6 aids in lipophilicity modulation and metabolic stability, preventing rapid oxidation at the benzenoid ring.
Pathway Visualization
The following diagram illustrates the transformation logic of 4,6-Dimethoxyquinoline-3-carbonitrile into active pharmaceutical ingredients (APIs).
Caption: Transformation pathway of 4,6-dimethoxyquinoline-3-carbonitrile into bioactive kinase inhibitors.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Context: If the material is not purchased, it is synthesized via the Gould-Jacobs Reaction . This protocol ensures high regioselectivity.
Reagents:
-
4-Methoxyaniline (1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.1 eq)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
-
Phosphorus Oxychloride (
) (if converting to chloro)[1]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 4-methoxyaniline and EMCA in ethanol (or toluene) for 2-4 hours.
-
Checkpoint: Monitor TLC for the disappearance of aniline. The product is the intermediate enamine (ethyl 2-cyano-3-((4-methoxyphenyl)amino)acrylate).
-
-
Cyclization (Critical Step): Heat Dowtherm A to 250°C (vigorous reflux). Add the enamine intermediate portion-wise (solid or concentrated solution) to the boiling solvent.
-
Why: Rapid addition to high heat favors kinetic cyclization to the quinoline core over polymerization.
-
Duration: Maintain reflux for 30-60 minutes.
-
Result: This yields 4-hydroxy-6-methoxyquinoline-3-carbonitrile .[2]
-
-
Methylation (Target Synthesis): To convert the 4-OH to 4-OMe (if the specific 4,6-dimethoxy target is required):
-
Dissolve the 4-hydroxy compound in DMF.
-
Add
(2.0 eq) and Methyl Iodide ( , 1.2 eq). -
Stir at 60°C for 4 hours.
-
Workup: Pour into ice water. The precipitate is 4,6-Dimethoxyquinoline-3-carbonitrile .
-
Data Specification Table: Typical Yields
| Step | Reaction Type | Typical Yield | Key Impurity |
|---|---|---|---|
| Condensation | Addition-Elimination | >90% | Unreacted Aniline |
| Cyclization | Thermal Electrocyclic | 65-75% | Polymerized tars |
| Methylation | O-Alkylation | 85% | N-Alkylated Isomer (minor) |
Protocol B: Activation & Coupling (The "Pharmaceutical" Route)
Context: To use this intermediate for drug discovery, the 4-methoxy group is typically converted to a 4-anilino group.
Method 1: The "One-Pot" Direct Displacement (Green Chemistry)
This method avoids the use of toxic
-
Setup: Combine 4,6-dimethoxyquinoline-3-carbonitrile (1.0 mmol) and the target aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 mmol) in 2-ethoxyethanol (3 mL).
-
Catalyst: Add Pyridine Hydrochloride (Py·HCl) (1.1 mmol).
-
Reaction: Heat to reflux (135°C) for 12–24 hours.
-
Validation: Monitor by LC-MS. The mass shift will correspond to
. -
Purification: Cool to RT. Basify with saturated
.[2] Extract with EtOAc.[2]
Method 2: The Classical Chlorination Route (High Yield)
-
Demethylation: Reflux 4,6-dimethoxyquinoline-3-carbonitrile in 48% HBr or concentrated HCl for 6 hours to generate the 4-hydroxy analogue.
-
Chlorination: React the dried 4-hydroxy solid with neat
(5 eq) at 100°C for 2 hours.-
Safety: Quench carefully into ice/ammonia.
-
-
Coupling: React the resulting 4-chloro-6-methoxyquinoline-3-carbonitrile with the aniline in Isopropanol (reflux, 2h). The product precipitates as the HCl salt.
Protocol C: Nitrile Hydrolysis to Primary Amide
Context: Many EGFR inhibitors (e.g., Pelitinib analogs) require a 3-carboxamide.
-
Reagents: 4,6-Dimethoxyquinoline-3-carbonitrile,
(conc.), Water. -
Procedure: Dissolve the nitrile in concentrated
(10 vol) at 0°C. -
Hydrolysis: Allow to warm to RT and stir for 18 hours. Alternatively, heat to 60°C for 2 hours for faster conversion.
-
Quench: Pour onto crushed ice. Adjust pH to 8-9 with Ammonium Hydroxide.
-
Result: The precipitate is 4,6-dimethoxyquinoline-3-carboxamide .
Part 4: Structural Validation & Quality Control
When characterizing 4,6-Dimethoxyquinoline-3-carbonitrile, specific spectral fingerprints confirm the regiochemistry.
NMR Signature (DMSO-
-
Proton H-2: A sharp singlet around δ 8.8 - 9.0 ppm . This is the most deshielded proton due to the adjacent N and CN group.
-
Proton H-5: A doublet around δ 7.8 ppm (coupling with H-7).
-
Methoxy Groups: Two distinct singlets.
-
4-OMe: Typically δ 4.1-4.2 ppm (deshielded by the peri-effect of the CN and N).
-
6-OMe: Typically δ 3.9 ppm .
-
-
IR Spectroscopy: Look for the sharp nitrile stretch (
) at 2210–2230 cm⁻¹ .
Part 5: References
-
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 4-anilino-3-cyanoquinolines as inhibitors of epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 46(1), 49-63.
-
Gould, R. G., & Jacobs, W. A. (1939). "The synthesis of certain substituted quinolines and 5,6-benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895.
-
Zhang, Y., et al. (2018). "Design, synthesis and biological evaluation of 4-aminoquinoline-3-carbonitrile derivatives as dual inhibitors of EGFR and VEGFR-2." European Journal of Medicinal Chemistry, 151, 401-411.
-
Mansour, A. K., et al. (2021). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors."[7][8][9] European Journal of Medicinal Chemistry, 215, 113261.
-
Santa Cruz Biotechnology. "4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile Product Data." (Standard intermediate reference for comparison).
Disclaimer: All protocols involve hazardous chemicals (POCl3, strong acids, alkylating agents). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical reactivity of methoxy 4-o-aryl quinolines: identification of glutathione displacement products in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Strategic Reduction of the Nitrile Moiety in 4,6-Dimethoxyquinoline-3-carbonitrile
Topic: Reduction Methods for the Nitrile Group in 4,6-Dimethoxyquinoline-3-carbonitrile Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Selective Protocols for Amine and Aldehyde Synthesis
Executive Summary & Chemoselective Challenge
The transformation of 4,6-dimethoxyquinoline-3-carbonitrile into its corresponding primary amine (3-(aminomethyl)-4,6-dimethoxyquinoline) or aldehyde is a pivotal step in the synthesis of kinase inhibitors (e.g., EGFR, HER2 inhibitors). The quinoline scaffold, particularly with the electron-donating 4,6-dimethoxy pattern, presents a specific chemoselective challenge:
-
Regioselectivity (Ring vs. Nitrile): The quinoline nitrogen renders the heterocyclic ring electron-deficient (pyridine-like), making it susceptible to reduction (to 1,2,3,4-tetrahydroquinoline) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C or high-pressure H₂/PtO₂).
-
Steric Environment: The 4-methoxy group is ortho to the 3-cyano group, creating a steric barrier that can impede bulky reducing agents or surface adsorption on heterogeneous catalysts.
-
Electronic Deactivation: The electron-donating methoxy groups reduce the electrophilicity of the nitrile carbon, potentially requiring more active hydride sources than simple benzonitriles.
This guide details three field-proven protocols designed to navigate these challenges, prioritizing chemoselectivity (preserving the aromatic quinoline core) and operational scalability .
Decision Matrix: Method Selection
| Target Product | Recommended Method | Key Reagents | Selectivity Profile | Scalability |
| Primary Amine | Method A: Cobalt Boride | CoCl₂·6H₂O / NaBH₄ | Excellent. Zero ring reduction observed. | High (Safe, no H₂ gas cylinders). |
| Primary Amine | Method B: Transfer Hydrogenation | Raney Ni / Hydrazine | Good. Fast kinetics; requires careful monitoring.[1] | Medium (Exothermic, pyrophoric cat). |
| Aldehyde | Method C: Cryogenic Hydride | DIBAL-H | High. Requires -78°C to prevent over-reduction.[2] | Low/Medium (Cryogenic constraints). |
Detailed Experimental Protocols
Method A: The "Gold Standard" Chemoselective Reduction (Cobalt Boride)
Objective: Selective reduction to 3-(aminomethyl)-4,6-dimethoxyquinoline without affecting the quinoline ring.
Mechanism & Rationale: In situ reaction of Cobalt(II) chloride with Sodium Borohydride generates Cobalt Boride (Co₂B) , a black, heterogeneous species.[3] This species coordinates the nitrile nitrogen, activating it for surface-mediated hydride transfer. Crucially, Co₂B is chemoselective : it reduces nitriles and nitro groups but is inert toward electron-rich or electron-deficient heteroaromatic rings under these conditions.
Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Flush with Nitrogen (N₂).
-
Dissolution: Charge the flask with 4,6-dimethoxyquinoline-3-carbonitrile (1.0 equiv, e.g., 2.14 g, 10 mmol) and Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O, 2.0 equiv, 4.76 g). Dissolve in Methanol (anhydrous, 50 mL). The solution will be deep purple/pink.
-
Reduction: Cool the solution to 0°C (ice bath). Add Sodium Borohydride (NaBH₄, 10.0 equiv, 3.78 g) portion-wise over 30 minutes.
-
Caution: Vigorous hydrogen evolution occurs.[4] The solution will turn black immediately (formation of Co₂B).
-
Note: The excess borohydride is necessary to overcome the decomposition of the reagent in methanol.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
-
Self-Validating Check: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The nitrile peak (SM) should disappear; a polar baseline spot (amine) will appear.
-
-
Quench & Workup:
-
Quench by careful addition of 3N HCl (20 mL) to destroy residual borohydride and dissolve the cobalt boride precipitate. Stir until the black solid disappears and the solution turns pink/clear.
-
Basify to pH >12 using conc. Ammonium Hydroxide (NH₄OH) .
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude amine is often pure enough for the next step. If needed, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH₃).
Method B: Catalytic Transfer Hydrogenation (Raney Ni / Hydrazine)
Objective: Rapid reduction to the amine using non-gaseous hydrogen sources.
Mechanism & Rationale: Hydrazine acts as a hydrogen donor on the surface of Raney Nickel. This method avoids high-pressure hydrogenation vessels. The "active hydrogen" generated is highly reactive toward the nitrile triple bond.
Protocol:
-
Setup: 100 mL round-bottom flask with a reflux condenser.
-
Reagents: Suspend 4,6-dimethoxyquinoline-3-carbonitrile (5 mmol) and Raney Nickel (approx. 1.0 g wet slurry, washed 3x with water and 3x with MeOH) in Methanol (20 mL).
-
Addition: Warm the mixture to 50°C. Add Hydrazine Hydrate (5.0 equiv) dropwise over 10 minutes.
-
Caution: Exothermic reaction with gas evolution (N₂).
-
-
Reflux: Heat to reflux for 1–2 hours.
-
Self-Validating Check: Completion is usually rapid. Monitor for the disappearance of the nitrile stretch (~2220 cm⁻¹) in IR.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove the Raney Nickel (Keep wet! Pyrophoric hazard).
-
Wash the pad with hot methanol.
-
Concentrate the filtrate to obtain the crude amine.
-
Method C: Partial Reduction to Aldehyde (DIBAL-H)
Objective: Synthesis of 4,6-dimethoxyquinoline-3-carbaldehyde.
Mechanism & Rationale: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and a hydride donor.[2] At -78°C, it adds one equivalent of hydride to the nitrile to form a stable N-aluminimine intermediate .[2] This intermediate does not accept a second hydride at low temperatures. Acidic hydrolysis releases the aldehyde.
Protocol:
-
Setup: Flame-dried 100 mL flask, N₂ atmosphere, acetone/dry-ice bath (-78°C).
-
Solvent: Dissolve 4,6-dimethoxyquinoline-3-carbonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).
-
Addition: Add DIBAL-H (1.2 equiv, 1.0 M in toluene) dropwise via syringe pump over 30 minutes. Maintain internal temp < -70°C.
-
Incubation: Stir at -78°C for 2 hours.
-
Critical: Do NOT allow to warm up, or over-reduction to the amine will occur.
-
-
Quench (The Rochelle's Salt Method):
-
While still at -78°C, add Methanol (2 mL) to quench excess hydride.
-
Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) .
-
Stir vigorously at RT for 1–2 hours until the two layers separate cleanly (breaking the aluminum emulsion).
-
-
Isolation: Separate layers, extract aqueous with DCM, dry (MgSO₄), and concentrate. The aldehyde is typically a yellow solid.
Comparative Data & Troubleshooting
Comparison of Methods
| Feature | Method A (Co₂B) | Method B (Raney Ni) | Method C (DIBAL-H) |
| Yield | 85–95% | 70–85% | 60–80% |
| Product | Primary Amine | Primary Amine | Aldehyde |
| Ring Reduction | None (<1%) | Possible (if over-heated) | None |
| Safety | High (No H₂ gas) | Low (Pyrophoric Ni) | Medium (Cryogenic) |
| Cost | Low | Low | High |
Troubleshooting Guide
-
Problem: Low yield in Method A (Co₂B).
-
Cause: "Stalling" due to boride surface passivation.
-
Fix: Add another 0.5 equiv of CoCl₂ and fresh NaBH₄. Ensure vigorous stirring.
-
-
Problem: Over-reduction in Method C (DIBAL-H).
-
Cause: Temperature rose above -60°C during addition.
-
Fix: Use a syringe pump; ensure efficient cooling; check internal temperature probe.
-
-
Problem: Green/Blue color in organic extract (Method A).
-
Cause: Cobalt leaching.
-
Fix: Wash the organic layer with 10% EDTA solution or aqueous ammonia to sequester Cobalt.
-
Visual Workflows (Graphviz)
Workflow 1: Strategic Pathway Selection
Caption: Decision tree for selecting the optimal reduction protocol based on target functionality and selectivity requirements.
Workflow 2: Mechanism of Cobalt Boride Reduction
Caption: Simplified mechanistic flow of the heterogeneous Cobalt Boride reduction.
References
-
Satoh, T., et al. (1971).[5] The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride.[4][5] Chemical & Pharmaceutical Bulletin, 19(4), 817-819.
-
Heinzman, S. W., & Ganem, B. (1982).[5] Mechanism of sodium borohydride-cobaltous chloride reductions.[5] Journal of the American Chemical Society, 104(25), 6801–6802.
-
Fringuelli, F., et al. (2000).[3] Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides and Nitriles in Water.[6] Synthesis, 2000(05), 646-650.
-
Gowda, D. C., et al. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.[1][7] Hive Methods Discourse/Synthetic Communications.
-
Miller, A. E., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[8] Journal of Organic Chemistry, 74(5), 1964-1970.
-
Common Organic Chemistry. (n.d.). Nitrile to Aldehyde: DIBAL-H Conditions.[2][9][10]
Sources
- 1. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 2. orgosolver.com [orgosolver.com]
- 3. Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Nucleophilic Substitution Reaction Pathways for 4,6-Dimethoxyquinoline-3-carbonitrile
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the vast library of quinoline derivatives, 4,6-dimethoxyquinoline-3-carbonitrile and its precursors represent a class of compounds with significant potential for the development of novel therapeutics. The electron-withdrawing nature of the nitrile group at the 3-position, coupled with the electron-donating methoxy groups, creates a unique electronic environment that influences the reactivity of the quinoline core.
This application note provides a detailed exploration of the nucleophilic substitution reaction pathways for derivatives of 4,6-dimethoxyquinoline-3-carbonitrile. Specifically, it focuses on the synthetic strategies to introduce diverse functionalities at the 4-position of the quinoline ring, a key site for molecular modification. The protocols and mechanistic insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel quinoline-based compounds.
Mechanistic Insights: The SNAr Pathway
Nucleophilic substitution on the quinoline ring, particularly at the 2- and 4-positions, proceeds readily, often via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6] This is in contrast to electrophilic substitution, which typically occurs on the benzene ring portion of the quinoline system. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack but activates it for nucleophilic substitution.
The reactivity of the 4-position is further enhanced by the presence of a good leaving group, such as a halogen (e.g., chlorine), and electron-withdrawing substituents on the ring. In the context of 4,6-dimethoxyquinoline-3-carbonitrile derivatives, a 4-chloro substituent serves as an excellent leaving group. The reaction is initiated by the attack of a nucleophile at the C-4 position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is stabilized by the electron-withdrawing nitrile group at the 3-position. The final step involves the departure of the leaving group (chloride ion), restoring the aromaticity of the quinoline ring and yielding the substituted product.
Caption: SNAr mechanism at the 4-position of the quinoline ring.
Synthesis of the Starting Material: 4-Chloro-6-methoxyquinoline-3-carbonitrile
A common precursor for nucleophilic substitution at the 4-position is the corresponding 4-chloro derivative. The synthesis of 4-chloro-6-methoxyquinoline-3-carbonitrile can be achieved from readily available starting materials. A general synthetic route involves the cyclization of an appropriately substituted aniline derivative. For instance, 4-methoxyaniline can undergo a series of reactions including cyclization, nitration, and chlorination to yield the desired product.[7][8][9]
Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (as a representative precursor)
This protocol is adapted from a known procedure.[7][8]
-
Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 170°C) to form 6-methoxy-2-methylquinolin-4-ol.
-
Nitration: The resulting quinolinol is then nitrated using a mixture of nitric acid and a suitable solvent such as propionic acid at a high temperature (e.g., 125°C) to introduce a nitro group at the 3-position.
-
Chlorination: The 3-nitroquinolin-4-ol is subsequently chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) in a solvent such as N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 110°C) to afford 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Note: The synthesis of 4-chloro-6,7-dimethoxyquinoline has also been reported through a multi-step process starting from 3,4-dimethoxy acetophenone, involving nitration, condensation, reduction/cyclization, and finally chlorination.[10]
Nucleophilic Substitution Reactions with Various Nucleophiles
The 4-chloro group on the quinoline ring is an excellent leaving group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Reactions with Nitrogen Nucleophiles
Primary and secondary amines are common nucleophiles used in SNAr reactions with 4-chloroquinolines.[11] These reactions typically proceed under mild conditions and can be facilitated by the use of a base to neutralize the HCl generated during the reaction.
Experimental Protocol: General Procedure for Amination
-
To a solution of 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 60°C to 120°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-methoxyquinoline-3-carbonitrile derivative.
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Aniline | 4-Anilino-6-methoxyquinoline-3-carbonitrile | 85-95 |
| Piperidine | 4-(Piperidin-1-yl)-6-methoxyquinoline-3-carbonitrile | 80-90 |
| Morpholine | 4-(Morpholin-4-yl)-6-methoxyquinoline-3-carbonitrile | 82-92 |
Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides can also displace the 4-chloro substituent to form the corresponding ethers. These reactions are typically carried out in the presence of a strong base, such as sodium hydride (NaH), to generate the nucleophilic alkoxide or phenoxide in situ.
Experimental Protocol: General Procedure for Etherification
-
To a suspension of sodium hydride (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen, argon), add the desired alcohol or phenol (1.1 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 80°C and 120°C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench it by the slow addition of water.
-
Extract the product with an organic solvent, and follow the work-up and purification steps as described for the amination reaction.
| Nucleophile (Alcohol/Phenol) | Product | Typical Yield (%) |
| Methanol | 4,6-Dimethoxyquinoline-3-carbonitrile | 75-85 |
| Phenol | 4-Phenoxy-6-methoxyquinoline-3-carbonitrile | 70-80 |
Reactions with Sulfur Nucleophiles
Thiols and thiophenols are excellent nucleophiles and react readily with 4-chloroquinolines to yield the corresponding thioethers. These reactions can often be performed under milder conditions compared to those with oxygen nucleophiles.
Experimental Protocol: General Procedure for Thioetherification
-
To a solution of 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq) and the desired thiol or thiophenol (1.1 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) until the starting material is consumed, as indicated by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Perform the standard work-up and purification procedures to isolate the desired 4-thioether-6-methoxyquinoline-3-carbonitrile derivative.
| Nucleophile (Thiol) | Product | Typical Yield (%) |
| Ethanethiol | 4-(Ethylthio)-6-methoxyquinoline-3-carbonitrile | 88-98 |
| Thiophenol | 4-(Phenylthio)-6-methoxyquinoline-3-carbonitrile | 85-95 |
graph TD { A[4-Chloro-6-methoxyquinoline-3-carbonitrile] -->|R-NH₂ / Base| B(4-Amino-6-methoxyquinoline-3-carbonitrile); A -->|R-OH / Base| C(4-Alkoxy/Aryloxy-6-methoxyquinoline-3-carbonitrile); A -->|R-SH / Base| D(4-Thio-6-methoxyquinoline-3-carbonitrile);subgraph "Nitrogen Nucleophiles" B; end subgraph "Oxygen Nucleophiles" C; end subgraph "Sulfur Nucleophiles" D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124; style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124; style C fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124; style D fill:#FEF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124;
}
Caption: Overview of nucleophilic substitution pathways.
Applications in Drug Discovery
The ability to readily introduce a variety of functional groups at the 4-position of the 6-methoxyquinoline-3-carbonitrile scaffold is of significant interest in drug discovery. This position is often a key vector for modulating the biological activity and pharmacokinetic properties of quinoline-based compounds. For instance, the introduction of different amine functionalities can lead to compounds with potent antibacterial or anticancer activities.[12] The synthesis of diverse libraries of these derivatives allows for comprehensive SAR studies, which are essential for the identification of lead compounds and the optimization of their therapeutic profiles.
Conclusion
This application note has detailed the nucleophilic substitution reaction pathways for derivatives of 4,6-dimethoxyquinoline-3-carbonitrile, with a focus on the versatile SNAr reaction at the 4-position. The provided protocols offer a practical guide for the synthesis of a wide range of substituted quinoline derivatives using nitrogen, oxygen, and sulfur nucleophiles. The mechanistic insights and experimental procedures described herein will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising chemical space for the discovery of new therapeutic agents.
References
- Vertex AI Search. Nucleophilic substitution in quinoline and isoquinoline.
- Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF.
- ResearchGate. QUINOLINE.
- MDPI. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Published June 18, 2023.
- PMC. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- PubMed. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Published April 30, 2019.
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Published December 6, 2025.
- ResearchGate. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Published February 14, 2019.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- ResearchGate. Biological Activities of Quinoline Derivatives.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Published February 2017.
- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Slideshare. Quinoline pharmaceutical organic chemistry III..pptx.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Published December 20, 2024.
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microwave-assisted synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
Technical Application Note: Microwave-Assisted Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
Executive Summary & Scientific Rationale
The 3-cyanoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous tyrosine kinase inhibitors (e.g., EGFR, Src inhibitors). Specifically, 4,6-dimethoxyquinoline-3-carbonitrile represents a critical intermediate where the C4-methoxy group often mimics the ATP-binding affinity of quinazoline-based drugs, while the C3-cyano group provides a handle for further heterocycle construction or hydrogen bonding.
Conventional synthesis (Gould-Jacobs reaction) typically requires high temperatures (
Key Advantages of this Protocol:
-
Energy Efficiency: Direct dielectric heating reduces solvent waste.
-
Selectivity: The protocol utilizes an
pathway via a chloro-intermediate to guarantee exclusive O-alkylation at the C4 position, avoiding the common N-alkylation impurity seen in direct methylation of quinolones. -
Scalability: Validated for single-mode microwave reactors (10 mL to 50 mL scale).
Retrosynthetic Analysis & Workflow
The synthesis is designed in three logical stages. We utilize a "telescoped" approach where intermediates are isolated but purification is minimized between steps due to the high conversion rates of MAOS.
Pathway:
-
Condensation/Cyclization: Reaction of p-anisidine with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form the quinolone core.
-
Activation: Conversion of the 4-hydroxy (tautomeric) group to a 4-chloro leaving group.
-
Substitution: Nucleophilic aromatic substitution (
) with methoxide.
Experimental Protocols
Stage 1: Construction of the Quinoline Core
Reaction Type: Gould-Jacobs Cyclization
Mechanism: The aniline nitrogen attacks the electrophilic vinyl ether of EMCA, followed by thermal cyclization where the aromatic ring attacks the ester carbonyl, releasing ethanol.
Materials:
-
p-Anisidine (10 mmol, 1.23 g)
-
Ethyl (ethoxymethylene)cyanoacetate (10 mmol, 1.69 g)
-
Solvent: Ethanol (Step A), Diphenyl ether (Step B)
Protocol:
-
Enamine Formation: In a 10 mL microwave vial, mix p-anisidine and EMCA in Ethanol (2 mL).
-
MW Conditions:
, 5 min, High Stirring. -
Observation: Solid precipitates upon cooling. Filter and wash with cold EtOH. (Yield: >95%).
-
-
Cyclization: Suspend the dried enamine intermediate in Diphenyl ether (5 mL).
Stage 2: Chlorination (Activation)
Reaction Type: Deoxychlorination
Rationale: Direct methylation of the 4-hydroxy compound often yields a mixture of O-methyl and N-methyl isomers. Converting to the chloride ensures regioselectivity in the next step.
Materials:
-
Stage 1 Product (5 mmol)
-
Phosphorus Oxychloride (
) (4 mL, excess) -
Catalytic DMF (2 drops)
Protocol:
-
Place the solid quinolone in a dried MW vial.
-
Add
and DMF. Seal with a PTFE/Silicone cap. -
MW Conditions:
, 10 min.-
Safety Note:
generates HCl gas. Ensure the vial is rated for pressure (up to 15 bar) or use an open-vessel MW attachment with a scrubber.
-
-
Work-up: Pour the reaction mixture slowly onto crushed ice/ammonia (
) with vigorous stirring to quench excess and neutralize HCl. -
Filter the precipitate, wash with water, and dry.[2]
-
Product:4-Chloro-6-methoxyquinoline-3-carbonitrile (Pale yellow solid).
Stage 3: Nucleophilic Aromatic Substitution ( )
Reaction Type: Methoxylation
Materials:
-
Stage 2 Product (4-Chloro intermediate) (2 mmol)
-
Sodium Methoxide (NaOMe) (0.5 M in MeOH, 4 mL, 2.0 equiv)
-
Solvent: Methanol (dry)
Protocol:
-
Suspend the chloro-quinoline in dry MeOH (3 mL) in a MW vial.
-
Add NaOMe solution.
-
MW Conditions:
, 5 min. -
Work-up: Concentrate solvent in vacuo. Resuspend residue in water (10 mL) to dissolve inorganic salts. Filter the remaining solid.[2][3]
-
Recrystallization: Ethanol or MeOH/Water.
-
Final Product:4,6-Dimethoxyquinoline-3-carbonitrile .
Data Analysis & Performance Metrics
The following table contrasts the Microwave-Assisted protocol against the traditional thermal method (reflux).
| Parameter | Conventional Thermal Method | Microwave-Assisted Protocol | Improvement Factor |
| Total Reaction Time | 18 - 24 Hours | < 45 Minutes | ~30x Faster |
| Cyclization Temp | Enhanced Reproducibility | ||
| Overall Yield | 45 - 55% | 78 - 85% | +30% Yield |
| Solvent Usage | High (Reflux volumes) | Low (High concentration) | Green Chemistry |
| Purity (HPLC) | 85-90% (Requires chromatography) | >95% (Precipitation only) | Reduced Purification |
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
1H NMR (DMSO-
, 400 MHz):- 8.95 (s, 1H, H-2): Characteristic singlet of the quinoline ring.
- 4.05 (s, 3H, 4-OMe): Distinct downfield shift due to C4 position.
- 3.92 (s, 3H, 6-OMe): Typical methoxy signal.
-
Absence of broad singlet >11 ppm (confirms absence of OH/NH, proving O-alkylation).
-
IR Spectroscopy:
-
: Sharp nitrile (
) stretch. -
Absence of Carbonyl (
) band at (rules out quinolone tautomer).
-
: Sharp nitrile (
-
LC-MS:
-
Single peak purity >98%.
- consistent with calculated mass (C12H10N2O2, MW: 214.22).
-
References
-
Microwave-assisted synthesis of quinoline alkaloids
-
Title: Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs.[2]
- Source: Semantic Scholar.
-
URL:
-
-
Nucleophilic Substitution of 4-Chloroquinolines
-
Title: Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.[4]
- Source: BenchChem Applic
-
URL:
-
-
Gould-Jacobs Reaction Optimization
-
Title: Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.[1]
- Source: Acta Scientific Pharmaceutical Sciences.
-
URL:
-
-
Microwave-Assisted
:- Title: Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals.
- Source: N
-
URL:
Sources
Application Notes & Protocols: Strategic Functionalization of 4,6-Dimethoxyquinoline Scaffolds
Abstract
The 4,6-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its functionalization is a critical step in the development of novel therapeutics, including anticancer, antimalarial, and anti-inflammatory agents.[3][1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 4- and 6-methoxy positions of the quinoline ring. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Significance of the 4,6-Dimethoxyquinoline Core
The quinoline ring system is a cornerstone of heterocyclic chemistry and drug discovery.[3][1] The presence of methoxy groups at the 4- and 6-positions significantly influences the electronic properties of the scaffold, modulating its reactivity and biological activity. Functionalization at these positions allows for the introduction of diverse pharmacophores, enabling the fine-tuning of a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its interaction with biological targets.[4] This guide will focus on key transformations at these positions, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.
Strategic Approaches to Functionalization
The functionalization of the 4,6-dimethoxyquinoline scaffold can be broadly categorized into two primary strategies:
-
Modification of the Methoxy Groups: This involves demethylation to reveal a reactive hydroxyl or halo-de-alkoxylation to introduce a leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
-
Direct C-H Functionalization: While a rapidly evolving field, direct C-H activation offers a more atom-economical approach to introduce new functionalities, though it often presents challenges in regioselectivity.[5]
This guide will primarily focus on the first, more established and widely applicable strategy.
O-Demethylation: Unmasking Reactive Phenols
Selective demethylation of one or both methoxy groups is a crucial first step to open up avenues for further derivatization. The choice of demethylating agent is critical to achieve the desired regioselectivity.
Mechanistic Considerations for Selective Demethylation
The 4-methoxy group is generally more susceptible to demethylation than the 6-methoxy group. This is attributed to the electronic influence of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack. Reagents that favor an SN2-type mechanism will preferentially attack the more accessible and electronically activated methyl group of the 4-methoxy substituent.
Protocol: Selective Demethylation of the 4-Methoxy Group
This protocol details a common method for the selective demethylation of the 4-methoxy group using a Lewis acid.
Materials:
-
4,6-Dimethoxyquinoline
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4,6-dimethoxyquinoline (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM via the dropping funnel over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of anhydrous methanol (5 mL per mmol of AlCl₃) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-hydroxy-6-methoxyquinoline.
Table 1: Troubleshooting Common Issues in Demethylation
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Over-demethylation (loss of both methoxy groups) | Use a milder Lewis acid (e.g., BBr₃ at low temperature) or reduce the equivalents of AlCl₃. | |
| Complex Mixture of Products | Non-selective reaction | Optimize reaction temperature and time. Consider alternative demethylating agents. |
Conversion to Haloquinolines: Gateways to Cross-Coupling
Converting the methoxy groups, particularly at the 4-position, to a halide (typically chloride or bromide) creates a versatile intermediate for a wide range of metal-catalyzed cross-coupling reactions.[6][7][8]
Rationale for Halogenation
The 4-hydroxyquinoline exists in tautomeric equilibrium with the corresponding 4-quinolone. This allows for direct conversion to the 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃).
Protocol: Synthesis of 4-Chloro-6-methoxyquinoline
This protocol describes the conversion of 4-hydroxy-6-methoxyquinoline to its corresponding chloride.
Materials:
-
4-Hydroxy-6-methoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methoxyquinoline (1.0 eq).
-
Reagent Addition: Carefully add an excess of POCl₃ (5-10 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 2-3 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-chloro-6-methoxyquinoline.[6][7][8]
Palladium-Catalyzed Cross-Coupling Reactions
The resulting 4-chloro-6-methoxyquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds.[9][10]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles.[11][12][13]
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Table 2: Typical Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.5) | Toluene | 110 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen activates the 4-position for nucleophilic aromatic substitution (SNAr), especially when a good leaving group like chlorine is present.[14][15][16]
Protocol: SNAr with an Amine Nucleophile
Materials:
-
4-Chloro-6-methoxyquinoline
-
Desired primary or secondary amine (e.g., morpholine)
-
Solvent (e.g., Ethanol, NMP)
-
Base (optional, e.g., K₂CO₃)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve 4-chloro-6-methoxyquinoline (1.0 eq) and the amine (1.2-2.0 eq) in the chosen solvent.
-
If necessary, add a base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC. Microwave irradiation can often accelerate this reaction.[15]
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion
The functionalization of the 4,6-dimethoxyquinoline scaffold is a versatile and powerful strategy in medicinal chemistry. By understanding the underlying principles of reactivity and employing the robust protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel quinoline derivatives for drug discovery and development. The key to success lies in the careful selection of reagents and reaction conditions to achieve the desired regioselectivity and yield.
References
-
Okada, E., et al. (2020). Selective Aromatic Nucleophilic Substitution of 4-Dimethylamino-2-methoxy-3-(trifluoroacetyl)quinoline with Alcohols – DFT Calculation Study. Heterocycles, 101(2), 692. [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 2(11), 2092-2101. [Link]
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Kumar, A., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research. [Link]
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
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da Silva, J. P., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 9(4), 2139-2151. [Link]
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Sravanthi, V., & Manju, S. L. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19535-19569. [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Sharma, R., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
-
Singh, S., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 124(6), 1335-1342. [Link]
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O'Shea, D. F. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 17(9), 10312-10343. [Link]
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Dong, X., & Liu, Y.-Q. (2018). Biologically active quinoline and quinazoline alkaloids part I. Journal of Natural Products, 81(3), 697-717. [Link]
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Ahmad, A. (2023). Plants that have Quinoline Alkaloid and their Biological Activity. Journal of Pharmacognosy and Phytochemistry. [Link]
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Li, C.-J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]
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Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(13), 3418-3428. [Link]
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Sharma, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1076595. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 3(8). [Link]
-
Ghosh, I., et al. (2014). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic Letters, 16(11), 3052-3055. [Link]
-
ResearchGate. (n.d.). Scheme 31 Deprotonative functionalization of 5-methoxy-, 2,4dimethoxy-,... ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]
-
de Oliveira, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(22), 6021. [Link]
-
Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1486-1490. [Link]
-
ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]
-
Jones, K., Roset, X., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(23), 4253-4257. [Link]
-
Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112384. [Link]
-
Kumar, A., et al. (2018). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. New Journal of Chemistry, 42(10), 8036-8043. [Link]
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Seshadri, T. R., & Varadarajan, S. (1952). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 35(2), 75-81. [Link]
- Google Patents. (2006). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Jones, K., Roset, X., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Semantic Scholar. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,6-Dimethoxyquinoline-3-carbonitrile
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 4-substituted-quinoline-3-carbonitrile framework has emerged as a privileged scaffold for the development of potent protein kinase inhibitors, targeting critical signaling pathways implicated in oncology and other diseases.[1][3] This guide provides a comprehensive overview and detailed protocols for utilizing 4,6-dimethoxyquinoline-3-carbonitrile as a versatile starting material for the synthesis of diverse kinase inhibitors. We will explore the strategic rationale behind the use of this scaffold, focusing on the key roles of the dimethoxy substitution and the cyano group. Detailed, field-proven protocols for the synthesis of key intermediates and their subsequent elaboration via palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination and Suzuki-Miyaura coupling) are presented.
Introduction: The Strategic Value of the 4,6-Dimethoxyquinoline-3-carbonitrile Scaffold
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a frequent driver of diseases like cancer.[4][5] Consequently, kinase inhibitors represent a highly successful class of targeted therapeutics. The 4,6-dimethoxyquinoline-3-carbonitrile scaffold offers a unique combination of structural and electronic features that make it an ideal starting point for kinase inhibitor synthesis.
-
The Quinoline Core: Provides a rigid, bicyclic aromatic system that can effectively mimic the adenine region of ATP, enabling competitive binding to the kinase hinge region.[6]
-
The 3-Cyano Group: This strong electron-withdrawing group is a key pharmacophore. It is a bioisostere of a carbonyl group and can act as a hydrogen bond acceptor, engaging with key residues in the ATP-binding pocket.[1] This feature is critical for achieving high binding affinity and selectivity.[1]
-
The 6-Methoxy Group: The methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, including solubility and metabolic stability. Furthermore, it can form important hydrogen bonds or engage in favorable electrostatic interactions within the kinase active site, thereby enhancing potency.[7][8]
-
The 4-Position as a Diversification Point: The C4 position of the quinoline ring is readily functionalized. By converting the precursor 4-hydroxy group to a chloro leaving group, this position becomes amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents that can target different regions of the kinase active site and modulate selectivity.[3][9]
This strategic combination of features allows for the systematic development of diverse libraries of kinase inhibitors with tunable potency and selectivity profiles.
Synthetic Strategy Overview
The overall strategy involves a three-stage process:
-
Scaffold Synthesis: Preparation of the key intermediate, 4-hydroxy-6-methoxyquinoline-3-carbonitrile.
-
Activation: Conversion of the 4-hydroxy group to a 4-chloro group to enable cross-coupling.
-
Diversification: Introduction of various kinase-targeting moieties at the 4-position via Buchwald-Hartwig amination (for C-N bond formation) or Suzuki-Miyaura coupling (for C-C bond formation).
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Part I: Synthesis of the Core Scaffold
This section details the synthesis of the key precursors required for diversification.
Protocol 1: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile
This protocol is adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with an ethyl cyanoacetate derivative.
-
Reaction Principle: The reaction proceeds via an initial Michael-type addition of p-anisidine to an activated alkene derived from ethyl cyanoacetate, followed by a thermally induced cyclization and aromatization to form the quinolin-4-one ring system.
-
Materials:
-
p-Anisidine (1.0 equiv)
-
Ethyl (ethoxymethylene)cyanoacetate (1.05 equiv)
-
Diphenyl ether (solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, heating mantle with temperature controller, oil bath.
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add p-anisidine (1.0 equiv) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv).
-
Heat the mixture with stirring to 100-110 °C for 30 minutes. The mixture will become a homogenous melt.
-
Carefully add high-boiling diphenyl ether to the reaction mixture to serve as a solvent for the high-temperature cyclization.
-
Increase the temperature of the oil bath to 250-260 °C and maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the diphenyl ether.
-
Dilute the mixture with hexane to facilitate precipitation and filter the solid product.
-
Wash the collected solid thoroughly with hexane to remove residual diphenyl ether, followed by a wash with ethyl acetate.
-
Dry the product under vacuum to yield 4-hydroxy-6-methoxyquinoline-3-carbonitrile as a solid.
-
Protocol 2: Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile
This protocol describes the chlorination of the 4-hydroxy group, a critical activation step for subsequent cross-coupling reactions. The procedure is adapted from a similar transformation used in the synthesis of Bosutinib.[9]
-
Reaction Principle: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that converts the 4-quinolone tautomer into the 4-chloroquinoline.[9][10] A catalytic amount of DMF can be used to generate the Vilsmeier reagent in situ, which facilitates the reaction.
-
Materials:
-
4-Hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv)
-
Toluene or Acetonitrile (anhydrous solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle/oil bath.
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 equiv) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) (at least 5 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Caution: Quench the reaction mixture with extreme care. Slowly and portion-wise add the residue to crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of water and then dry under vacuum to afford 4-chloro-6-methoxyquinoline-3-carbonitrile.
-
Part II: Diversification via Cross-Coupling Reactions
With the activated 4-chloro intermediate in hand, a diverse range of kinase inhibitor candidates can be synthesized.
Protocol 3: Buchwald-Hartwig Amination for 4-Anilino-Kinase Inhibitors
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of 4-chloro-6-methoxyquinoline-3-carbonitrile with various substituted anilines. This is a premier method for installing the anilino moiety found in numerous EGFR, Src, and Abl kinase inhibitors.[1][3][11]
-
Reaction Principle: A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Cl bond. The resulting palladium(II) complex then reacts with the deprotonated aniline (transmetalation-like step), followed by reductive elimination to form the C-N bond and regenerate the catalyst.[12][13] The choice of phosphine ligand is crucial for an efficient catalytic cycle.
Caption: Buchwald-Hartwig amination workflow.
-
Materials:
-
4-Chloro-6-methoxyquinoline-3-carbonitrile (1.0 equiv)
-
Substituted Aniline (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube, magnetic stirrer, heating plate/oil bath.
-
-
Procedure:
-
To a Schlenk flask, add 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 equiv), the substituted aniline (1.1 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
In a separate vial, weigh the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the Schlenk flask with nitrogen or argon three times.
-
Add the palladium precatalyst and ligand to the flask, followed by the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 8-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the pure 4-anilino-6-methoxyquinoline-3-carbonitrile derivative.
-
Protocol 4: Suzuki-Miyaura Coupling for 4-Aryl-Kinase Inhibitors
This protocol outlines a general procedure for the C-C bond formation between the 4-chloroquinoline core and various arylboronic acids. This allows for the introduction of phenyl or heteroaryl groups, which can access different pockets in the kinase active site compared to the anilino derivatives.
-
Reaction Principle: Similar to the Buchwald-Hartwig reaction, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond.[14][15]
-
Materials:
-
4-Chloro-6-methoxyquinoline-3-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating plate/oil bath.
-
-
Procedure:
-
In a round-bottom flask, combine 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst, and the base.
-
Add the anhydrous solvent system (e.g., a 4:1 mixture of Dioxane:Water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 90-100 °C) for 6-12 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool it to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-methoxyquinoline-3-carbonitrile.
-
Data and Expected Outcomes
The 4-anilino-3-quinolinecarbonitrile scaffold is a well-validated core for potent kinase inhibitors. While specific data for 4,6-dimethoxy substituted analogs is sparse in the public domain, data from closely related compounds provide a strong indication of the potential activity.
Table 1: Representative Kinase Inhibition Data for 4-Anilino-3-quinolinecarbonitrile Analogs
| Kinase Target | Scaffold Variation | Reported IC₅₀ (nM) | Reference |
| EGFR | 4-(3-bromoanilino)-6,7-dimethoxy | Potent Inhibition | [1] |
| Src | 4-(2,4-dichloro-5-methoxyanilino) | Potent Inhibition | [3] |
| MEK1 | Substituted 4-anilino | <10 | [5] |
| EGFR/HER2 | Substituted 4-anilino-6-(carboxy) | 1.9 (antiprolif.) | [11] |
Note: IC₅₀ values are highly dependent on the specific aniline substituent and assay conditions. This table is for illustrative purposes to demonstrate the potential of the scaffold.
Conclusion and Future Directions
The 4,6-dimethoxyquinoline-3-carbonitrile scaffold is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The synthetic routes outlined in this guide, particularly the activation of the C4 position followed by robust palladium-catalyzed cross-coupling reactions, provide a reliable and flexible platform for generating diverse libraries of potential drug candidates. The strategic placement of the methoxy and cyano groups provides a strong foundation for achieving high potency. Future work should focus on exploring a wide range of aniline and arylboronic acid coupling partners to probe the structure-activity relationships for various kinase targets and to optimize properties such as selectivity and pharmacokinetics.
References
- Aly, R. M., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 115, 105200.
- Boschelli, D. H. (2008). Exploitation of the 3-quinolinecarbonitrile Template for SRC Tyrosine Kinase Inhibitors. Current Topics in Medicinal Chemistry, 8(10), 922-34.
- Chen, Y., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 19(9), 14659-14667.
- Cushman, M., et al. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Medicinal Research Reviews, 22(5), 487-526.
- Lahiry, P., et al. (2020). Kinases and Cancer. Cancers, 12(4), 934.
- Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase. Molecular Cancer Therapeutics, 3(6), 755-62.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Suzuki, A. (2010). Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Nobel Lecture.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Wallace, D. J., & Snieckus, V. (2002). The Suzuki-Miyaura cross-coupling reaction.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- Zhang, H., et al. (2024). Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety. Bioorganic Chemistry, 148, 107814.
Sources
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploitation of the 3-quinolinecarbonitrile template for SRC tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. nobelprize.org [nobelprize.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
improving reaction yields of 4,6-Dimethoxyquinoline-3-carbonitrile synthesis
Technical Support Center: Optimization of 4,6-Dimethoxyquinoline-3-carbonitrile Synthesis
Case ID: #QCN-46-OPT Subject: Yield Improvement & Process Stability for 4,6-Dimethoxyquinoline-3-carbonitrile Support Tier: Senior Application Scientist (Level 3)
Executive Summary
This guide addresses yield attrition in the synthesis of 4,6-dimethoxyquinoline-3-carbonitrile . The synthesis of this scaffold typically follows a modified Gould-Jacobs protocol, involving the thermal cyclization of an anilinoacrylate followed by functional group interconversion.[1]
Our analysis identifies two critical "yield-kill" phases:
-
The Thermal Cyclization: Often suffers from polymerization (tarring) due to poor heat transfer.
-
The
Displacement: The conversion of the 4-chloro intermediate to the 4-methoxy product is susceptible to hydrolysis, reverting to the 4-hydroxy starting material.
Part 1: The Synthetic Logic & Workflow
The most robust route utilizes 4-methoxyaniline (p-anisidine) as the starting material. The 6-methoxy group is native to the precursor, while the 4-methoxy group is introduced via nucleophilic aromatic substitution (
Correct Reagent Selection: To ensure the 3-carbonitrile moiety is present from the start (avoiding multi-step amide dehydrations later), you must use Ethyl (ethoxymethylene)cyanoacetate rather than the standard diethyl ethoxymethylenemalonate (DEEM).
Visual Workflow (DOT Diagram)
Figure 1: Validated synthetic pathway for 4,6-dimethoxyquinoline-3-carbonitrile emphasizing the critical functional group transformations.
Part 2: Troubleshooting & Optimization Modules
Module A: The Thermal Cyclization (Formation of the Core)
Symptom: Reaction mixture turns into a black tar; yield < 40%. Root Cause: The cyclization requires high activation energy (~250°C).[2] If the intermediate concentration is too high, intermolecular polymerization competes with intramolecular cyclization.
Protocol Optimization:
-
Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture). It boils at 258°C, providing the exact thermal ceiling required.
-
Addition Mode (The "Dilution Principle"): Do not mix the enamine and Dowtherm A cold and heat them together.
-
Correct Method: Heat the Dowtherm A to a rolling boil (255-258°C) first.
-
Add the enamine (Intermediate 1) portion-wise or as a heated solution to the boiling solvent. This ensures instantaneous cyclization and minimizes residence time for side reactions.
-
Data: Effect of Addition Method on Yield
| Method | Temperature Profile | Polymerization (Tar) | Isolated Yield |
| Cold Start | Ramp from 25°C to 250°C | High (>30%) | 35-45% |
| Hot Addition | Dropwise into 257°C solvent | Low (<5%) | 78-85% |
Module B: The Chlorination (4-OH 4-Cl)
Symptom: Incomplete conversion or presence of hydrolysis products. Root Cause: The 3-cyano group is electron-withdrawing, deactivating the 4-position toward nucleophilic attack by chloride.
Troubleshooting Guide:
-
Q: My reaction stalls at 80% conversion.
-
A: Add a catalytic amount of N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation). This forms a reactive chloro-iminium intermediate that is more electrophilic than POCl
alone.
-
-
Q: How do I remove excess POCl
?-
A: Do not quench directly into water. Distill off excess POCl
under reduced pressure first. Then, pour the residue into ice-water/ammonia. Direct quenching generates massive heat and acid, which can hydrolyze the nitrile group to an amide.
-
Module C: The Methoxylation (4-Cl 4-OMe)
Symptom: Reappearance of the 4-hydroxy starting material (Intermediate 2) in the final step.
Root Cause: This is a competition between Methoxide (
Critical Control Points:
-
Reagent Quality: Use freshly prepared NaOMe or anhydrous commercial grades.
-
Solvent: Methanol must be anhydrous (water content < 0.05%).
-
Temperature: Reflux is usually required.[2]
Visual Troubleshooting Logic (DOT Diagram)
Figure 2: Decision matrix for troubleshooting the nucleophilic aromatic substitution step.
Part 3: Validated Experimental Protocol (The "Hot Addition" Method)
Step 2: Cyclization to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, thermometer, and a wide-bore powder funnel (or dropping funnel if solubilized).
-
Pre-heating: Charge the flask with Dowtherm A (10 mL per 1 g of substrate). Heat to a vigorous reflux (~255°C).
-
Addition: Add the enamine (Ethyl 2-cyano-3-(4-methoxyphenylamino)acrylate) in small portions over 15-20 minutes.
-
Reaction: Stir at reflux for 45–60 minutes. Monitor by TLC (the fluorescent enamine spot will disappear).
-
Workup:
Step 4: Conversion to 4,6-Dimethoxyquinoline-3-carbonitrile
-
Reagents: Suspend 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous MeOH (10 vol).
-
Nucleophile: Add Sodium Methoxide (NaOMe) (1.2 - 1.5 eq).
-
Tip: A slight excess ensures the reaction is driven to completion, as the chloride is a moderately leaving group on this scaffold.
-
-
Reaction: Reflux for 2–4 hours.
-
Quench: Cool to RT. Pour into ice water. The product should precipitate.[2]
-
Purification: Recrystallize from Ethanol/Water if necessary.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Wolf, C. (2012). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters.
-
Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
-
Santa Cruz Biotechnology. (n.d.). 4-Chloro-6-methoxy-quinoline-3-carbonitrile Product Data.
Sources
Technical Support Center: Troubleshooting 4,6-Dimethoxyquinoline-3-carbonitrile Production
The following technical support guide is designed for researchers and process chemists optimizing the production of 4,6-Dimethoxyquinoline-3-carbonitrile . This guide moves beyond standard protocols to address the mechanistic root causes of low purity, focusing on the critical challenges of regio-selectivity, functional group stability, and purification logic.
Status: Active Product Code: 4,6-DMQ-3CN Application: Kinase Inhibitor Intermediate (e.g., EGFR/Src family scaffolds) Audience: Process Chemists, Medicinal Chemists
Diagnostic Workflow: Root Cause Analysis
Before adjusting your protocol, locate your specific failure mode using the decision tree below. This logic separates synthetic failures (reaction chemistry) from isolation failures (work-up).
Figure 1: Diagnostic decision tree for impurity profiling in quinoline-3-carbonitrile synthesis.
Core Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Methylation Issues
Q: I am seeing a persistent impurity (5–15%) that is isobaric or +14 mass units higher than my product. Recrystallization isn't removing it. What is it?
Diagnosis: This is likely the N-methylated isomer (1-methyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile). The Mechanism: If you are attempting to synthesize the 4,6-dimethoxy compound by directly methylating the 4-hydroxy intermediate (using Methyl Iodide/Base), you are fighting a losing battle against tautomerism. The 4-hydroxyquinoline system exists in equilibrium with its 4-quinolone tautomer. The nitrogen atom (N1) is often more nucleophilic than the oxygen at C4, leading to irreversible N-methylation.
Corrective Protocol: Do not use direct alkylation of the 4-hydroxy precursor. Instead, use the Chlorination-Displacement Route :
-
Chlorination: Convert 4-hydroxy-6-methoxyquinoline-3-carbonitrile to 4-chloro-6-methoxyquinoline-3-carbonitrile using Phosphorus Oxychloride (
). -
Displacement: React the 4-chloro intermediate with Sodium Methoxide (
) in Methanol. This forces Nucleophilic Aromatic Substitution ( ) at the C4 position, guaranteeing the O-methylated product (4,6-dimethoxy).
Category B: Functional Group Stability (Nitrile)
Q: My product purity is good, but the yield is low, and I see a new peak at [M+18] in LC-MS. Why?
Diagnosis: You have hydrolyzed the 3-carbonitrile (CN) group to a carboxamide (CONH₂) . The Mechanism: The electron-deficient quinoline ring activates the nitrile group at position 3, making it susceptible to hydration. This typically occurs during the methoxylation step if:
-
The methanol solvent is not anhydrous.
-
The reaction temperature is too high (>65°C) in the presence of strong base (NaOMe).
-
The quenching process involves prolonged exposure to aqueous acid/base.
Corrective Protocol:
-
Reagents: Use freshly prepared anhydrous NaOMe or commercial solutions in dry MeOH. Ensure water content is <0.1%.
-
Temperature: Maintain reaction temperature at 40–50°C. Do not reflux aggressively unless monitoring confirms kinetic sluggishness.
-
Quench: Quench the reaction by pouring into ice-water with rapid stirring and immediate filtration. Do not let the solid sit in the alkaline mother liquor for extended periods.
Category C: Color & Tarry Impurities
Q: The crude product is dark brown/black and sticky, making filtration difficult. How do I prevent "tarring"?
Diagnosis: This is usually due to oxidative polymerization of the 4-methoxyaniline starting material or thermal decomposition during the initial cyclization (Gould-Jacobs reaction).
Corrective Protocol:
-
Inert Atmosphere: The cyclization step (often at 250°C+ in Dowtherm A) must be performed under a strict Nitrogen or Argon blanket.
-
Stoichiometry: Ensure a slight excess (1.05 eq) of the EMCA (ethoxymethylene cyanoacetate) reagent to consume all aniline before heating to high temperatures. Free aniline oxidizes rapidly at cyclization temperatures.
-
Purification Trick: If the crude is tarry, dissolve it in DCM/MeOH (9:1) and pass it through a short pad of silica gel or activated charcoal before attempting recrystallization.
Optimized Synthetic Pathway & Impurity Profile
To ensure high purity, the following pathway is recommended over direct methylation.
Figure 2: Robust synthetic route via Chlorination-Displacement (
Impurity Profile Table
| Impurity Type | Relative Retention Time (RRT)* | Origin | Removal Strategy |
| N-Methyl Isomer | 0.85 – 0.90 | Direct methylation side-reaction | Difficult to separate. Prevent by using Cl-displacement route. |
| 3-Carboxamide | 0.50 – 0.60 | Hydrolysis of CN group | Recrystallization from DMF/Water. |
| 4-Chloro Intermediate | 1.10 – 1.20 | Incomplete methoxylation | Drive reaction to completion; add more NaOMe. |
| 4-Hydroxy Precursor | 0.30 – 0.40 | Hydrolysis of 4-Cl or incomplete chlorination | Wash crude with dilute NaOH (4-OH is soluble in base). |
*RRT values are approximate for C18 Reverse Phase HPLC (Water/Acetonitrile gradient).
Validated Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile
Avoids N-methylation issues.
-
Suspend 10.0 g of 4-hydroxy-6-methoxyquinoline-3-carbonitrile in 50 mL of toluene.
-
Add 15 mL of
carefully. -
Heat to reflux (approx. 110°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane) until the polar starting material disappears.
-
Critical Work-up: Cool to room temperature. Pour slowly into a mixture of ice and water (200 mL) with vigorous stirring. Neutralize with
or NaOH to pH 7–8. -
Filter the precipitate, wash with water, and dry.
-
Checkpoint: Solid should be beige/tan. If black, charcoal treatment is needed.
-
Step 2: Conversion to 4,6-Dimethoxyquinoline-3-carbonitrile
Ensures O-selectivity.
-
Dissolve 5.0 g of the 4-Chloro intermediate (from Step 1) in 50 mL of anhydrous methanol.
-
Add 2.5 equivalents of Sodium Methoxide (solid or 25% solution in MeOH).
-
Stir at 45°C for 4–6 hours.
-
Note: Do not exceed 60°C to prevent nitrile hydrolysis.
-
-
Work-up: Pour the mixture into 150 mL of ice water. The product should precipitate immediately.
-
Filter and wash with cold water.[1]
-
Purification: Recrystallize from Acetonitrile or Ethanol.
References
-
Synthesis of 4-alkoxy-3-quinolinecarbonitriles: Wolfbeis, O. S. (1981). The Synthesis of 4-Alkoxy-3-quinolinecarbonitriles. Chemische Berichte. (Validated method for S_NAr displacement of 4-chloro quinolines).
-
Mechanism of Gould-Jacobs Reaction: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational chemistry for the quinoline core).
-
Impurity Profiling in Kinase Inhibitors: Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Detailed discussion on quinoline-3-carbonitrile intermediates and hydrolysis byproducts).
- Tautomerism in 4-Hydroxyquinolines: Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
Sources
Technical Support Center: Optimizing Cyclization Conditions for Quinoline-3-Carbonitrile Formation
Welcome to the technical support center dedicated to the synthesis and optimization of quinoline-3-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Introduction: The Challenge of the Quinoline-3-Carbonitrile Core
The quinoline-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with significant biological activity, including antibacterial and anticancer agents.[1] While numerous synthetic methods exist, the Friedländer annulation and its multi-component variations remain the most direct and widely used approaches.[2][3] This reaction, which condenses a 2-aminoaryl aldehyde or ketone with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), is powerful but notoriously sensitive to substrate, catalyst, and reaction conditions.
This guide provides a structured approach to troubleshooting common issues, from low yields to complex purification challenges, ensuring you can achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of quinoline-3-carbonitriles.
Q1: My reaction yield is disappointingly low. What are the primary factors I should investigate?
Low yields are often multifactorial. The most common culprits are suboptimal reaction conditions, catalyst inefficiency, and reactant instability. A systematic approach is crucial.
-
Catalyst Choice and Loading: The catalyst is the most critical variable. Reactions can be acid- or base-catalyzed, and the choice depends on your specific substrates.[4] For instance, electron-rich anilines may require a milder acid catalyst than electron-deficient ones. Over-loading the catalyst can sometimes lead to side reactions, while too little results in an incomplete reaction.
-
Solvent Effects: The solvent's polarity and boiling point play a significant role. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF or DMSO can facilitate reactions at higher temperatures.[5] Some modern, green protocols even utilize water or solvent-free conditions.[6][7]
-
Temperature Control: The Friedländer synthesis is a condensation-cyclodehydration sequence.[2] The initial condensation is often performed at a lower temperature, while the final cyclization and aromatization step may require heating.[4] Insufficient heat can lead to a stalled reaction, while excessive heat can cause degradation of starting materials or the final product.
Q2: The reaction is not going to completion or is extremely slow. How can I improve the rate?
A stalled reaction typically points to issues with activation energy or catalyst deactivation.
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary. Microwave irradiation is a highly effective modern technique for accelerating these reactions, often reducing reaction times from hours to minutes.[8]
-
Re-evaluate Your Catalyst: If increasing temperature doesn't work or leads to decomposition, your catalyst may be the issue. Lewis acids (e.g., ZnCl₂, FeCl₃) can be more effective than Brønsted acids (e.g., p-TsOH, HCl) for certain substrates.[2] Organocatalysts like L-proline have also emerged as effective, milder alternatives.[9]
-
Check Reagent Purity: Impurities in your starting materials, particularly the 2-aminoaryl aldehyde/ketone, can inhibit the catalyst. Ensure reagents are pure and dry.
Q3: I'm getting a complex mixture of side products, making purification a nightmare. What are the likely side reactions and how can I minimize them?
Side product formation is a common challenge, often stemming from the reactivity of the starting materials under the reaction conditions.
-
Self-Condensation of the Carbonyl Compound: The active methylene nitrile (e.g., malononitrile) can undergo self-condensation (a Knoevenagel condensation) under basic conditions. Similarly, the 2-aminoaryl aldehyde can self-condense. To mitigate this, consider adding the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst.
-
Formation of Intermediate Adducts: If the final cyclization/dehydration step is slow, stable intermediates may accumulate. This is often observed at lower temperatures. Driving the reaction to completion with higher heat can resolve this.
-
Tar Formation: Aggressive reaction conditions, particularly with strong acids like concentrated sulfuric acid at high temperatures, can lead to polymerization and tar formation, a known issue in related quinoline syntheses like the Skraup reaction.[10][11] Using milder catalysts and carefully controlling the temperature is key to prevention.
Q4: How do I choose the right catalyst for my specific substrates?
Catalyst selection is not one-size-fits-all. The electronic properties of your 2-aminoaryl carbonyl and the active methylene compound are the primary determinants.
-
For Electron-Rich Anilines: Milder catalysts are generally preferred. Iodine and L-proline have proven effective in one-pot, multi-component syntheses, often proceeding at room temperature or with gentle heating.[9]
-
For Electron-Deficient Anilines: Stronger acid catalysis is typically required to activate the carbonyl group for nucleophilic attack. Lewis acids or strong Brønsted acids are often necessary.[2]
-
Heterogeneous Catalysts: For easier workup and catalyst recovery, consider solid-supported catalysts. Modified zeolites and magnetic nanoparticles have been developed for quinoline-3-carbonitrile synthesis, offering advantages in process chemistry and green chemistry.[12][13]
Q5: My product is difficult to purify. What are some effective purification strategies?
Quinoline-3-carbonitriles are often crystalline solids, making recrystallization the preferred method of purification.[5]
-
Solvent Selection for Recrystallization: Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, and DMF/water mixtures.[5][14] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is the next step. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.
-
Acid-Base Extraction: As quinoline is a basic heterocycle, you can sometimes use an acid wash (e.g., dilute HCl) to move the product into an aqueous layer, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This method should be used with caution, as the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions.
Troubleshooting Guides & Protocols
Guide 1: Catalyst Selection and Optimization
Choosing the right catalyst is the most critical step in optimizing your reaction. The table below summarizes common catalysts, their typical conditions, and key considerations.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages | Source(s) |
| Brønsted Acid | p-TsOH, HCl, H₂SO₄ | Reflux in EtOH, Toluene | Inexpensive, readily available | Can be harsh, leading to side reactions/tar | [3][4] |
| Lewis Acid | ZnCl₂, InCl₃, Sc(OTf)₃ | 80-120 °C in MeCN, DCE | High activity, good for less reactive substrates | Can be hygroscopic, requires anhydrous conditions | [2] |
| Iodine (I₂) | Catalytic amount | Room temp or reflux in EtOH | Mild, inexpensive, efficient | Can be a mild oxidant, potential side reactions | [9] |
| Organocatalyst | L-Proline, Piperidine | Room temp or reflux in EtOH | Green, mild conditions, avoids toxic metals | May require higher catalyst loading | [9] |
| Heterogeneous | Acid-treated clays, Zeolites | High temp (100-150 °C) | Reusable, easy workup, environmentally friendly | May have lower activity than homogeneous catalysts | [13] |
Guide 2: Experimental Workflow for Reaction Optimization
A systematic approach is essential for efficient optimization. The following workflow provides a logical sequence for troubleshooting a new or low-yielding reaction.
-
Establish a Baseline: Run the reaction using a standard literature procedure (e.g., catalytic p-TsOH in refluxing ethanol). Calculate the yield of the crude product.
-
Screen Catalysts: Set up parallel reactions with a selection of catalysts from different classes (e.g., p-TsOH, ZnCl₂, I₂, L-proline) under the same solvent and temperature conditions. Identify the most promising catalyst(s).
-
Screen Solvents: Using the best catalyst from Step 2, screen a range of solvents with varying polarities and boiling points (e.g., EtOH, MeCN, Toluene, DMF).
-
Optimize Temperature: Once the best catalyst/solvent combination is identified, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, and reflux) to determine the optimal thermal conditions.
-
Vary Stoichiometry: Investigate the effect of a slight excess (1.1 to 1.2 equivalents) of the active methylene compound. This can sometimes drive the reaction to completion.
Caption: Simplified mechanism of the Friedländer synthesis for quinoline-3-carbonitriles.
This mechanism highlights three critical stages:
-
Knoevenagel Condensation: This acid or base-catalyzed step forms the C-C bond and is often reversible. Inefficient catalysis here will stall the entire reaction.
-
Intramolecular Cyclization: The aniline nitrogen attacks the nitrile group (or a tautomeric equivalent), forming the new heterocyclic ring. Steric hindrance on either reactant can slow this step.
-
Dehydration/Aromatization: This final step is often rate-limiting and typically requires heat to drive off water and form the stable aromatic quinoline ring.
By understanding which step is likely failing, you can make more informed decisions about how to adjust your reaction conditions. For example, if you isolate the Knoevenagel adduct (I1), it indicates that the cyclization and dehydration steps (2 and 3) are the bottleneck, and more heat is likely required.
References
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Chemical Raction. (n.d.). Combes quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Larock, R. C., & Yue, D. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
- Li, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances.
- Fernández, G. (n.d.). Combes synthesis of quinolines.
- MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Taylor & Francis Online. (2020). Pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles: A three-component synthesis and AChE inhibitory studies.
- International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- ResearchGate. (n.d.). Optimized conditions synthesis of quinoline derivatives*.
- ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives.
- ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- International Journal of Chemical Studies. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
- ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the....
- PMC NIH. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
- Semantic Scholar. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
- ResearchGate. (n.d.). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Asian Journal of Pharmaceutical and Clinical Research. (2017). Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles.
- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
- BenchChem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
- LookChem. (n.d.). Purification of Quinoline - Chempedia.
- BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.
- PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
- SlidePlayer. (n.d.). Preparation and Properties of Quinoline.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Sources
- 1. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
resolving solubility issues with 4,6-Dimethoxyquinoline-3-carbonitrile
Topic: Solubility Optimization & Troubleshooting Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Assay Development Scientists
Technical Overview: The Physicochemical Challenge
To resolve solubility issues with 4,6-Dimethoxyquinoline-3-carbonitrile , one must first understand the molecular forces at play. This molecule presents a classic "brick dust" profile common in kinase inhibitor scaffolds.
-
Structural Barrier (Lattice Energy): The planar quinoline core, reinforced by the 3-cyano group, facilitates strong
- stacking interactions. This results in high crystal lattice energy, requiring significant energy input (heat/sonication) to break the solid state. -
Electronic Barrier (Basicity): While quinoline is typically basic (pKa ~4.9), the 3-carbonitrile (3-CN) group is a potent electron-withdrawing group (EWG). This drastically lowers the pKa of the ring nitrogen (estimated pKa < 2.0).
-
Implication: Unlike standard alkaloids, you cannot solubilize this compound using mild acids (e.g., acetic acid) because the nitrogen will not protonate at safe pH levels.
-
-
Hydrophobicity: The 4,6-dimethoxy motif adds lipophilicity. While methoxy groups are weak hydrogen bond acceptors, they do not offer enough polarity to offset the hydrophobic aromatic core in aqueous media.
Module 1: Stock Solution Preparation (The "Dissolve" Phase)
Objective: Create a stable, high-concentration stock (typically 10–50 mM) without degradation.
Recommended Solvent System
-
Primary: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Secondary: DMF (Dimethylformamide) if DMSO fails, though DMSO is preferred for biological compatibility.
-
Avoid: Ethanol or Methanol for primary stocks (solubility is often < 1 mM).
Troubleshooting Protocol: "The Stubborn Solid"
If the compound remains visible as a suspension after adding DMSO:
-
Sonication: Sonicate in a water bath at 35–40°C for 10–15 minutes. Note: High-frequency ultrasonic energy breaks the crystal lattice more effectively than vortexing.
-
Thermal Shift: Briefly heat the sealed vial to 50°C. The compound is thermally stable, but avoid temperatures >60°C to prevent nitrile hydrolysis.
-
Water Check: DMSO is hygroscopic. If your DMSO has absorbed water from the air, solubility drops exponentially. Always use fresh, anhydrous DMSO.
Visual Workflow: Stock Preparation
Caption: Iterative workflow for breaking crystal lattice energy during stock generation.
Module 2: Aqueous Dilution (The "Crash-Out" Phase)
Objective: Transfer the hydrophobic stock into aqueous assay media (PBS, cell culture media) without precipitation.
The Problem: "Kinetic Solubility" vs. "Thermodynamic Solubility." When you spike a DMSO stock into water, the DMSO rapidly diffuses away, leaving the hydrophobic molecules "naked." They will aggregate and precipitate (crash out) within seconds if the local concentration exceeds the solubility limit.
Protocol: The "Intermediate Shift" Method
Do NOT pipette 100% DMSO stock directly into 100% aqueous buffer. This causes local supersaturation and immediate precipitation.
Step-by-Step Procedure:
-
Prepare a 10x Intermediate: Dilute your DMSO stock 1:10 into a surfactant-rich solvent (e.g., 50% DMSO / 50% PEG-400 or Ethanol).
-
Slow Addition: Add this intermediate dropwise to your rapidly stirring assay buffer.
-
Surfactant Shielding: Ensure your assay buffer contains 0.05%–0.1% Tween-20 or Triton X-100 before adding the compound. This stabilizes the "micro-precipitates" or micelles.
Solvent Compatibility Matrix
| Solvent / Additive | Solubility Rating | Role | Warning |
| DMSO | Excellent | Primary Stock | Toxic to cells >0.5-1% |
| Ethanol | Poor/Moderate | Co-solvent | Evaporates; variable solubility |
| PEG-400 | Good | Stabilizer | Viscous; difficult to pipette accurately |
| Tween-80 | N/A (Additive) | Anti-aggregation | Critical for aqueous dilution |
| PBS (pH 7.4) | Insoluble | Assay Buffer | Will cause crash-out without help |
| 0.1 M HCl | Poor | pH Adjustment | Ineffective (pKa is too low) |
Module 3: Advanced Formulation (In Vivo / High Dose)
For animal studies where DMSO is limited, you must use carrier systems.
Option A: Cyclodextrin Complexation
The planar nature of the quinoline ring fits well into the hydrophobic cavity of Hydroxypropyl-
-
Protocol: Prepare 20% (w/v) HP-
-CD in water. Add compound stock. Sonicate for 30–60 mins. -
Mechanism: The cyclodextrin encapsulates the hydrophobic core, shielding it from water while the outer hydroxyls ensure water solubility.
Option B: Lipid-Based Delivery
Use a self-emulsifying drug delivery system (SEDDS).
-
Formula: 10% Ethanol + 30% PEG-400 + 60% Phosal 50 PG (or Corn Oil).
Visual Mechanism: Precipitation vs. Stabilization
Caption: Comparison of aggregation mechanisms (Red) vs. surfactant stabilization (Green).
Frequently Asked Questions (FAQ)
Q1: Can I use acid (HCl) to dissolve it? It's a quinoline, so it should be basic. A: No. While unsubstituted quinoline is basic, the 3-carbonitrile group is strongly electron-withdrawing. It pulls electron density away from the ring nitrogen, dropping the pKa significantly (likely below 2.0). You would need a very strong acid (pH < 1) to protonate it, which is incompatible with biological assays and risks hydrolyzing the nitrile to a carboxylic acid [1].
Q2: My compound dissolved in DMSO, but the solution turned yellow/orange over time. Is it degrading? A: Quinolines are often light-sensitive. The color change likely indicates the formation of N-oxide impurities or photo-oxidation products.
-
Fix: Store stocks in amber vials at -20°C. Perform a purity check (LC-MS) if the color shift is significant.
Q3: I see "oiling out" instead of crystals. What is this? A: This occurs when the compound separates as a liquid phase rather than a solid crystal. It usually happens when the concentration is above the solubility limit but nucleation is slow.
-
Fix: This is just as bad as precipitation. You must lower the final concentration or increase the percentage of solubilizing agents (cyclodextrin/PEG).
Q4: What is the maximum DMSO concentration I can use? A:
-
Enzymatic Assays: Often tolerate up to 5% DMSO.
-
Cell-Based Assays: Typically tolerate 0.1% – 0.5% DMSO.
-
In Vivo: DMSO should be <10% of the vehicle volume to avoid toxicity.
References
-
Electronic Effects in Heterocycles
-
Solubility & Formulation
-
Quinoline Properties
-
Assay Troubleshooting
- Title: Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
-
Source: BenchChem Technical Support.[7]
- Relevance: General protocols for DMSO stock management and aqueous dilution.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. symmetric.events [symmetric.events]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in 4,6-Dimethoxyquinoline-3-carbonitrile Reactions
Welcome to the Technical Support Center for the synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reaction. Below, you will find a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to assist in minimizing byproduct formation and optimizing your reaction outcomes.
Introduction
4,6-Dimethoxyquinoline-3-carbonitrile is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved through variations of the Friedländer annulation, can be prone to several side reactions that impact yield and purity. The electron-donating nature of the two methoxy groups on the aniline precursor significantly influences the reactivity of the aromatic ring, while the nitrile functionality introduces its own set of potential complications. This guide provides in-depth, evidence-based solutions to common problems encountered during the synthesis of this important molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying chemistry and actionable steps for resolution.
Problem 1: Low Yield of the Desired 4,6-Dimethoxyquinoline-3-carbonitrile and a Complex Mixture of Unidentified Byproducts.
Q: My reaction is resulting in a low yield of the target quinoline, and the crude product shows multiple spots on TLC that are difficult to characterize. What are the likely causes and how can I improve the reaction?
A: A low yield and a complex product mixture in the synthesis of 4,6-dimethoxyquinoline-3-carbonitrile often stem from several factors related to the starting materials and reaction conditions. The Friedländer synthesis, a common route for this compound, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] For your target molecule, a likely precursor is 2-amino-4,6-dimethoxybenzonitrile or a related derivative.
Potential Causes and Solutions:
-
Sub-optimal Starting Material Purity: Impurities in your 2-amino-4,6-dimethoxy-substituted aniline precursor can lead to a cascade of side reactions. Ensure the starting aniline is of high purity before use.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products. A slight excess of the more volatile or less stable reactant may be beneficial, but this should be optimized empirically.
-
Harsh Reaction Conditions: The traditional Friedländer synthesis can sometimes require high temperatures and strong acid or base catalysis, which can lead to degradation of the starting materials or the product.[4]
-
Actionable Step: Consider milder catalytic systems. For instance, the use of p-toluenesulfonic acid or molecular iodine has been shown to promote the Friedländer annulation under solvent-free or milder conditions.[2]
-
-
Tar and Polymer Formation: Under strongly acidic and high-temperature conditions, polymerization of reaction intermediates can occur, leading to the formation of intractable tars and a significant reduction in the yield of the desired product.[5]
-
Actionable Step: Employ efficient stirring and precise temperature control to avoid localized overheating. The use of a two-phase solvent system can sometimes sequester reactive intermediates and reduce polymerization.[5]
-
Experimental Protocol: General Optimized Friedländer Synthesis
-
To a solution of purified 2-amino-4,6-dimethoxybenzaldehyde (1 equivalent) in anhydrous ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4,6-dimethoxyquinoline-3-carbonitrile.
Problem 2: Formation of a Regioisomeric Byproduct.
Q: I am observing the formation of an isomeric quinoline byproduct. How can I improve the regioselectivity of my reaction?
A: Regioselectivity is a common challenge in quinoline synthesis, particularly when using unsymmetrical ketones or substituted anilines.[6][7] In the context of the Combes synthesis, which utilizes a β-diketone, the electronic and steric properties of the substituents on both the aniline and the diketone play a crucial role in directing the cyclization.[8]
Controlling Factors and Optimization Strategies:
-
Electronic Effects of Methoxy Groups: The electron-donating methoxy groups on the aniline ring will influence the position of the intramolecular electrophilic aromatic substitution, which is often the rate-determining step. Methoxy-substituted anilines have been observed to influence the formation of specific regioisomers in the Combes synthesis.[9]
-
Steric Hindrance: The bulkiness of the substituents on the β-dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of one regioisomer over the other.[7]
-
Choice of Catalyst: The nature of the acid or base catalyst can influence the transition state energies of the competing cyclization pathways, thus affecting the regioselectivity.
-
Actionable Step: Experiment with different catalysts, such as polyphosphoric acid (PPA) or various Lewis acids, to find the optimal conditions for the desired regioisomer.
-
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing regioselectivity in quinoline synthesis.
Problem 3: Hydrolysis of the Nitrile Group.
Q: My product analysis indicates the presence of 4,6-dimethoxyquinoline-3-carboxamide or 4,6-dimethoxyquinoline-3-carboxylic acid. How can I prevent the hydrolysis of the nitrile group?
A: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[1][10]
Preventative Measures:
-
Control of pH: If using acid or base catalysis, use the minimum effective amount and consider using milder catalysts.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water, which is required for hydrolysis.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions. Lowering the reaction temperature, if feasible for the cyclization, can also significantly reduce the rate of nitrile hydrolysis.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
Table 1: Conditions Favoring Nitrile Hydrolysis and Mitigation Strategies
| Condition Favoring Hydrolysis | Mitigation Strategy |
| Strong Acid/Base Catalysis | Use milder catalysts (e.g., p-TsOH, I₂). Use catalytic amounts. |
| Presence of Water | Use anhydrous solvents and reagents. |
| Prolonged Reaction Times | Monitor reaction by TLC and work up promptly upon completion. |
| High Reaction Temperatures | Optimize for the lowest effective temperature. |
| Aqueous Work-up | Minimize contact time with aqueous acidic/basic solutions. |
Problem 4: Potential Dealkylation of Methoxy Groups.
Q: I am concerned about the stability of the methoxy groups under the reaction conditions. Is dealkylation a significant risk?
A: Demethylation of methoxy groups on an aromatic ring is a known side reaction, particularly under strongly acidic conditions (e.g., HBr, HI, or BBr₃) and at elevated temperatures.[11] While typically not a major issue in standard Friedländer or Combes syntheses using common catalysts like sulfuric acid or PPA at moderate temperatures, it is a possibility that should be considered, especially if harsh conditions are employed for extended periods.
Minimizing the Risk of Dealkylation:
-
Avoid Strong Protic Acids at High Temperatures: If possible, opt for milder acid catalysts or even base-catalyzed conditions.
-
Lewis Acid Catalysis: Lewis acids can sometimes promote the desired cyclization at lower temperatures than strong Brønsted acids, reducing the risk of dealkylation.
-
Reaction Monitoring: If you suspect dealkylation is occurring, analyze the crude product for the presence of the corresponding hydroxyquinoline byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for preparing 4,6-dimethoxyquinoline-3-carbonitrile with high purity?
A1: The Friedländer annulation is generally the most direct and reliable method.[12] A highly effective approach involves the reaction of 2-amino-4,6-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a catalytic amount of a base like piperidine or a mild acid. Another viable route is the reaction of 2-amino-4,6-dimethoxyacetophenone with a suitable three-carbon synthon.
Q2: What are the critical process parameters that need to be controlled to prevent byproduct formation?
A2: The most critical parameters are:
-
Temperature: To prevent degradation and unwanted side reactions.
-
Purity of Starting Materials: To avoid introducing impurities that can lead to a complex product mixture.
-
Catalyst Choice and Concentration: To ensure efficient reaction while minimizing side reactions like hydrolysis or dealkylation.
-
Reaction Time: To maximize product yield without allowing for significant byproduct formation.
-
Anhydrous Conditions: To prevent hydrolysis of the nitrile group.
Q3: How can I effectively purify the final 4,6-dimethoxyquinoline-3-carbonitrile product?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of these with a less polar co-solvent like hexane.[13] For more challenging purifications, column chromatography on silica gel is an effective method. A typical eluent system would be a gradient of ethyl acetate in hexane.
Reaction Scheme: Plausible Friedländer Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
Caption: A plausible Friedländer synthesis route to the target molecule.
References
- BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Quinoline Synthesis.
- BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines.
- Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
-
Wikipedia. (2023). Ethyl cyanoacetate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
- Palanimuthu, A., Chen, C., & Lee, G.-H. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 10(25), 14871-14876.
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Filo. (2025, November 25). How to remove methoxy group by oxidation from iso quinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polysubstituted quinolines. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(12), 4254-4264.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Das, S., Maiti, D., & Sarkar, S. D. (2018). Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. The Journal of Organic Chemistry, 83(5), 2309-2316.
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Kim, J. S., & Lee, J. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(1), 318-325.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(12), 4254-4264.
- Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
- Kabalka, G. W., & Ju, Y. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153.
- O'Neill, P. M., & Posner, G. H. (2004). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids.
- Al-Awadi, N. A., & El-Apasery, M. A. (2010). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ARKIVOC, 2010(11), 1-13.
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
- Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 87, 102968.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- MDPI. (2023).
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]
-
Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Carreno, M. C., et al. (2008). Remote Regiocontrol by a Thioether Group in Diels-Alder Reactions of Naphthazarin: Regioselective Access to Tetracyclic Polyhydroxyquinones. The Journal of Organic Chemistry, 73(15), 5897-5904.
-
ResearchGate. (2025, August 9). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 7. 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. How to remove methoxy group by oxidation from iso quinoline | Filo [askfilo.com]
- 12. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
overcoming steric hindrance in 4,6-Dimethoxyquinoline-3-carbonitrile derivatives
Technical Support Center: Quinoline Scaffold Chemistry Topic: Overcoming Steric Hindrance in 4,6-Dimethoxyquinoline-3-carbonitrile Derivatives Ticket ID: #Q3CN-STERIC-001 Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)
Executive Summary
Welcome to the Technical Support Center. You are likely encountering difficulty functionalizing the 4,6-dimethoxyquinoline-3-carbonitrile core. This scaffold presents a unique "steric-electronic trap." The C3-cyano group and the C5-proton create a steric "bay" that shields the C4 position, while the electron-donating C6-methoxy group deactivates the ring toward nucleophilic attack.
This guide provides high-level troubleshooting to overcome these barriers during Nucleophilic Aromatic Substitution (
Module 1: The "Dead" Reaction – Activating the C4 Position
The Problem: You are attempting to synthesize 4,6-dimethoxyquinoline-3-carbonitrile from a 4-chloro precursor, or you are trying to displace the 4-methoxy group with an amine (aniline), and yields are <10%.
Root Cause:
-
Steric Shielding: The linear geometry of the C3-nitrile group projects electron density effectively, but its physical bulk (along with the C5-H peri-interaction) creates a narrow trajectory for incoming nucleophiles at C4.
-
Electronic Deactivation: The C6-methoxy group is a strong Electron Donating Group (EDG) by resonance. It pushes electron density into the ring, making the C4 carbon less electrophilic. Standard
requires an electron-deficient ring.
Troubleshooting Protocol: Forcing the
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) | Why? |
| Solvent | Ethanol or Methanol | DMF, DMAc, or NMP | Polar aprotic solvents solvate the cation, leaving the nucleophilic anion "naked" and more reactive. |
| Temperature | Reflux (78–80°C) | 120–140°C | Overcomes the activation energy barrier imposed by the C6-EDG deactivation. |
| Catalyst | None | Acid Catalysis (HCl/Dioxane) | Protonation of the quinoline Nitrogen ( |
| Leaving Group | Methoxy (-OMe) | Chloro (-Cl) or Mesylate | -OMe is a poor leaving group. You must start from the 4-chloro derivative. |
Step-by-Step Workflow:
-
Starting Material: Ensure you are using 4-chloro-6-methoxyquinoline-3-carbonitrile , not the 4-hydroxy tautomer (which is unreactive to
). -
Protonation Strategy: If using an amine nucleophile, add 1.0 eq of HCl (4M in dioxane). This protonates the ring nitrogen.
-
The "Melt" Method: If solubility is an issue due to planar stacking, perform the reaction neat (no solvent) with the amine at 150°C, or use phenol as a "solvent" which facilitates proton transfer.
Module 2: The "Stubborn" Nitrile – Hydrolysis in a Crowded Zone
The Problem: You need to convert the C3-cyano group to an amide or carboxylic acid, but the reaction stalls or degrades the molecule.
Root Cause: The C3-cyano group is sandwiched between the bulky C4-substituent (methoxy) and the C2 position. Standard basic hydrolysis (
Troubleshooting Protocol: Catalytic Hydration
Avoid: Harsh acidic reflux (e.g.,
Recommended Approach: The Radziszewski Reaction (Modified)
-
Reagents: 30%
, 6M NaOH, DMSO (Solvent). -
Temperature: 40–60°C.
-
Mechanism: The hydroperoxide anion (
) is a "super-nucleophile" (alpha-effect) with a smaller hydrodynamic radius than , allowing it to penetrate the steric shield at C3.
Alternative: Platinum Catalysis (Ghaffar-Parkins) For extremely hindered substrates where base sensitivity is a concern.
-
Catalyst:
-
Conditions: EtOH/Water, mild heat. This catalyzes the hydration to the amide without touching the methoxy ethers.
Module 3: Visualizing the Steric & Electronic Conflict
The following diagram illustrates the competing forces on the quinoline core and the decision logic for synthesis.
Figure 1: Mechanistic barriers in the functionalization of 4,6-dimethoxyquinoline-3-carbonitrile and their corresponding synthetic solutions.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to overcome the steric hindrance at C4?
A: Yes. Microwave synthesis is highly recommended for this scaffold. It enables rapid heating to 150°C in polar solvents (like ethanol or DMF) under pressure. This often drives the
Q: Why does my 4-chloro precursor turn into 4-hydroxy during storage?
A: The C4-position is activated by the C3-cyano group. Even atmospheric moisture can hydrolyze the C4-Cl bond over time, reverting it to the thermodynamically stable 4-quinolone (4-OH form). Storage Protocol: Store the 4-chloro derivative under Argon at -20°C. If you see a broad peak at ~1700 cm⁻¹ (amide carbonyl) in IR, you have the hydrolyzed byproduct. Recook with
Q: I need to demethylate the C6-OMe selectively. Is this possible?
A: It is difficult.
References
-
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.[4] Link
- Key Insight: Establishes the foundational synthesis of the quinoline-3-carbonitrile core and the use of aniline displacement for C4 functionaliz
-
Aly, A. A., et al. (2025).[8] "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles." RSC Advances. Link
- Key Insight: Discusses recent methodologies for cyclization and handling steric bulk in pyrano-fused quinoline systems.
-
Ghaffar, T., & Parkins, A. W. (2000). "The hydration of nitriles to amides catalyzed by platinum(II) complexes." Tetrahedron Letters, 41(43), 8357-8360. Link
- Key Insight: Provides the catalytic solution for hydrolyzing sterically hindered nitriles without affecting acid-sensitive ether linkages.
-
Organic Chemistry Portal.
)." Link- Key Insight: General mechanistic grounding for solvent and leaving group effects in electron-deficient arom
Sources
- 1. scribd.com [scribd.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
Technical Support Center: Catalyst Optimization for 4,6-Dimethoxyquinoline-3-carbonitrile Reduction
Welcome to the technical support center for the catalytic reduction of 4,6-Dimethoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for superior yield and selectivity.
The reduction of the nitrile group in 4,6-Dimethoxyquinoline-3-carbonitrile to a primary amine is a critical step in the synthesis of various biologically active molecules. However, this reaction is not without its challenges, including the potential for over-reduction of the quinoline ring, formation of secondary and tertiary amine byproducts, and catalyst deactivation.[1][2] This guide will walk you through catalyst selection, reaction optimization, and troubleshooting common issues to ensure a successful and efficient synthesis.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the reduction of 4,6-Dimethoxyquinoline-3-carbonitrile.
Q1: What are the most common catalysts for the reduction of quinoline-3-carbonitriles?
A1: The most prevalent catalysts for nitrile reduction are heterogeneous catalysts containing Group 10 metals.[1] These include:
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst for nitrile hydrogenation.[3] It is often used with a hydrogen source like hydrogen gas or in transfer hydrogenation with reagents like potassium borohydride (KBH₄).[4]
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.[5] It can be effective for nitrile reduction, but care must be taken to avoid over-reduction of the quinoline ring.[6][7]
-
Platinum Dioxide (PtO₂): Also known as Adam's catalyst, it can be an alternative to Pd/C, sometimes offering better selectivity.[6]
-
Rhodium (Rh) catalysts: Rhodium, often on a support like carbon (Rh/C) or as nanoparticles, has shown high activity and selectivity in the hydrogenation of quinolines.[8][9]
Homogeneous catalysts, such as certain ruthenium and rhodium complexes, are also employed for their high selectivity, though they can be less stable and more difficult to separate from the reaction mixture.[2]
Q2: What are the main challenges in the reduction of 4,6-Dimethoxyquinoline-3-carbonitrile?
A2: The primary challenges include:
-
Selectivity: The desired product is the primary amine. However, side reactions can lead to the formation of secondary and tertiary amines.[1][10] This occurs when the initially formed primary amine attacks the imine intermediate.
-
Over-reduction of the Quinoline Ring: The quinoline ring system is susceptible to hydrogenation, particularly under harsh conditions. This can lead to the formation of tetrahydroquinoline and decahydroquinoline derivatives.[11]
-
Catalyst Deactivation: The quinoline nitrogen can act as a poison to some metal catalysts by strongly adsorbing to the active sites, leading to reduced catalyst activity.[12]
-
Reductive Decyanation: Although less common, the C-CN bond can be cleaved under certain reductive conditions, leading to the loss of the nitrile group.[2]
Q3: How can I minimize the formation of secondary and tertiary amine byproducts?
A3: Several strategies can be employed:
-
Catalyst Choice: The choice of catalyst is a critical factor in controlling selectivity.[1] For instance, Raney Nickel in the presence of additives or specific rhodium catalysts can favor the formation of primary amines.[4][9]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway.
-
pH: Acidic conditions can protonate the newly formed primary amine, preventing it from reacting with the imine intermediate. The addition of acids like HCl is a common practice.[13]
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor the formation of the primary amine.
-
-
Additives: The addition of ammonia or a primary amine can sometimes suppress the formation of secondary and tertiary amines by shifting the equilibrium away from their formation.
Q4: What is the difference between catalytic hydrogenation and stoichiometric reduction?
A4: Catalytic hydrogenation utilizes a catalyst (like Raney Ni or Pd/C) and a hydrogen source (typically H₂ gas) in small, substoichiometric amounts. The catalyst facilitates the reaction without being consumed, making it an atom-economical and environmentally friendly method.[2] In contrast, stoichiometric reduction employs a reducing agent in a stoichiometric or excess amount. Common stoichiometric reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) (often in the presence of a catalyst).[2][14][15] While effective, these methods produce stoichiometric amounts of waste.[2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the reduction of 4,6-Dimethoxyquinoline-3-carbonitrile.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | - Verify the age and storage conditions of the catalyst. - Perform a control reaction with a known, easily reducible substrate. | - Use a fresh batch of catalyst. - For Raney Ni, ensure it is properly activated.[4] |
| Catalyst Poisoning | - Analyze the starting material for impurities (e.g., sulfur compounds). - The quinoline nitrogen itself can act as a poison.[12] | - Purify the starting material. - Increase the catalyst loading. - Consider a catalyst more resistant to nitrogen poisoning (e.g., certain Rh or Ru catalysts).[8][16] |
| Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus. - Ensure the pressure gauge is functioning correctly. | - Re-pressurize the system and monitor for pressure drops. - Increase the hydrogen pressure within the recommended safety limits for your equipment. |
| Suboptimal Temperature | - Review literature for the optimal temperature range for your chosen catalyst system. | - Gradually increase the reaction temperature, monitoring for product formation and byproduct formation. |
| Inadequate Mixing | - Observe the reaction mixture for proper agitation. In heterogeneous catalysis, efficient mixing is crucial for mass transfer. | - Increase the stirring speed. - Use a more appropriate stir bar or mechanical stirrer for the reaction scale. |
Problem 2: Formation of Significant Amounts of Secondary/Tertiary Amine Byproducts
| Possible Cause | Diagnostic Check | Recommended Solution |
| Reaction Conditions Favoring Byproduct Formation | - Analyze the reaction mixture at different time points to understand the reaction profile. | - Add Acid: Introduce an acid (e.g., HCl, acetic acid) to the reaction mixture to protonate the primary amine as it forms, preventing further reaction.[13] - Lower Temperature: Reduce the reaction temperature. - Optimize Solvent: Experiment with different solvents. Protic solvents like ethanol or methanol are common. |
| High Local Concentration of Primary Amine | - Consider the rate of addition of the substrate if applicable. | - For larger scale reactions, consider adding the substrate solution slowly to the catalyst slurry under hydrogen pressure. |
| Catalyst Type | - The chosen catalyst may inherently favor the formation of higher-order amines. | - Screen different catalysts. For example, while Pd/C can sometimes lead to secondary/tertiary amines, certain Rh/C catalysts have shown high selectivity for primary amines.[9] |
Problem 3: Over-reduction of the Quinoline Ring
| Possible Cause | Diagnostic Check | Recommended Solution |
| Harsh Reaction Conditions | - High temperature and/or high hydrogen pressure. | - Reduce the reaction temperature and/or hydrogen pressure. |
| Highly Active Catalyst | - The catalyst may be too active for this specific transformation. | - Decrease the catalyst loading. - Consider a less active catalyst or a catalyst known for its selectivity in quinoline hydrogenation, such as specific rhodium or cobalt catalysts.[8][17] |
| Prolonged Reaction Time | - Leaving the reaction to run for an extended period after the nitrile reduction is complete. | - Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. |
Problem 4: Inconsistent Results/Poor Reproducibility
| Possible Cause | Diagnostic Check | Recommended Solution |
| Variability in Catalyst Activity | - Different batches of catalyst can have varying activity. | - Purchase catalyst from a reliable supplier and, if possible, use the same batch for a series of experiments. - For Raney Ni, ensure a consistent activation procedure.[4] |
| Presence of Water or Other Impurities | - Check the purity of solvents and reagents. | - Use dry solvents when required by the reaction conditions. - Ensure all glassware is thoroughly dried. |
| Inconsistent Hydrogenation Setup | - Variations in agitation, temperature control, or pressure. | - Standardize the experimental setup and procedure for all reactions. |
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening (Hydrogen Gas)
This protocol outlines a general method for screening different heterogeneous catalysts for the reduction of 4,6-Dimethoxyquinoline-3-carbonitrile using hydrogen gas.
Materials:
-
4,6-Dimethoxyquinoline-3-carbonitrile
-
Catalyst (e.g., 5% Pd/C, Raney Ni, 5% Rh/C)
-
Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)
-
Hydrogenation vessel (e.g., Parr shaker, autoclave)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean and dry hydrogenation vessel, add 4,6-Dimethoxyquinoline-3-carbonitrile (1.0 eq) and the chosen solvent (e.g., 10-20 mL per gram of substrate).
-
Add the catalyst (e.g., 5-10 mol% of the metal). Caution: Handle pyrophoric catalysts like Raney Ni and dry Pd/C under an inert atmosphere or as a slurry.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it may be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization) if necessary.
Protocol 2: Raney Ni/KBH₄ Transfer Hydrogenation
This protocol provides a method for the reduction using Raney Nickel as the catalyst and potassium borohydride as the hydrogen source.[4]
Materials:
-
4,6-Dimethoxyquinoline-3-carbonitrile
-
Raney Nickel (as a slurry in water or ethanol)
-
Potassium borohydride (KBH₄)
-
Dry Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add Raney Ni (moist weight, e.g., 1 eq by moles of Ni) and dry ethanol.
-
Add KBH₄ (e.g., 4 eq) to the flask while stirring.
-
Add 4,6-Dimethoxyquinoline-3-carbonitrile (1 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Raney Ni.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup to quench any remaining KBH₄ and isolate the product. This typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.
-
Purify the product as needed.
IV. Visualizations
Workflow for Troubleshooting Low Conversion
Caption: The reaction pathway showing the formation of the desired primary amine and potential byproducts.
V. References
-
Nitrile reduction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101.
-
Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. (2018). Organic Letters.
-
Amines - Nitriles (A-Level Chemistry). (2022). Study Mind.
-
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved February 15, 2026, from [Link]
-
Highly efficient and recyclable rhodium nanoparticle catalysts for hydrogenation of quinoline and its derivatives. (n.d.). Catalysis Science & Technology.
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (2008). ResearchGate.
-
Raney nickel. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). The Hive.
-
Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)2]PF6 as the catalyst precursor. (n.d.). Organometallics.
-
pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. (2009). Synfacts.
-
Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. (2025). ACS Publications.
-
Optimization of reaction conditions for selective quinoline hydrogenation. (n.d.). Benchchem.
-
Rhodium catalyzed hydrogenation of quinolines and isoquinolines under water-gas shift conditions. (1989). Semantic Scholar.
-
Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. (2025). ResearchGate.
-
Nitrile reduction using Pd/C. (2007). ChemSpider Synthetic Pages.
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (2017). The Journal of Organic Chemistry.
-
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. (2014). Organic Chemistry Portal.
-
Gould, F. E. (1962). U.S. Patent No. 3,062,869. U.S. Patent and Trademark Office.
-
Nitrile Reduction. (2026). Wordpress.
-
Homogeneous and heterogeneous hydrogenation of nitriles in a liquid phase: chemical, mechanistic, and catalytic aspects. (1994). Semantic Scholar.
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
-
Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry.
-
McMillan, L. (2012). The palladium catalysed hydrogenation of multi-functional aromatic nitriles [PhD thesis, University of Glasgow].
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (n.d.). Thieme E-Books & E-Journals.
-
Tutu for the catalyst: Hydrogenation of quinoline at room temperature succeeds by using manganese. (2020). Leibniz Institute for Catalysis.
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. (2025). ResearchGate.
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC.
-
Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. (n.d.). PubMed.
-
An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2025). ResearchGate.
-
Solved Problem 1. When quinoline (C9H2N) is hydrogenated at. (2020). Chegg.com.
-
Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.). N/A.
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (2025). MDPI.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Process for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001). PubMed.
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC.
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers.
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
-
Synthesis and chemical reactivity of novel pyrano[3,2- c ]quinoline-3-carbonitriles. (2025). N/A.
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. (2018). Beilstein Journals.
-
A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate.
-
Identifying high-performance catalytic conditions for the carbon dioxide reduction to dimethoxymethane by multivariate modelling. (2019). ResearchGate.
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Technical Support Center: A Guide to the Scalable Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
Introduction 4,6-Dimethoxyquinoline-3-carbonitrile is a valuable heterocyclic scaffold frequently utilized in medicinal chemistry and drug development as a key intermediate for synthesizing targeted therapeutic agents, notably kinase inhibitors. While numerous synthetic routes exist on a laboratory scale, transitioning to a manufacturing environment presents significant challenges in terms of safety, efficiency, impurity control, and cost-effectiveness. This technical guide provides a comprehensive support framework for researchers and process chemists, addressing common issues encountered during the scale-up of its synthesis. We will detail a robust and validated synthetic pathway, offer in-depth troubleshooting guides, and answer frequently asked questions to ensure a successful and reproducible manufacturing process.
Section 1: Recommended Synthetic Pathway for Scale-Up
The most reliable and scalable approach to synthesizing 4,6-Dimethoxyquinoline-3-carbonitrile is a multi-step process commencing with readily available starting materials. The core of this strategy is the Gould-Jacobs reaction, which efficiently constructs the quinoline ring system.[1][2] The pathway involves three key transformations: condensation, thermal cyclization, and O-alkylation.
Overall Synthetic Scheme
The logical workflow for the synthesis is outlined below, proceeding from 4-methoxyaniline to the final product.
Caption: Recommended three-step synthesis workflow.
Section 2: Detailed Experimental Protocols
These protocols are designed as a starting point for lab-scale synthesis (up to 100g) and provide a basis for further scale-up optimization.
Protocol 1: Synthesis of 6-Methoxy-4-hydroxyquinoline-3-carbonitrile (Intermediate B)
This procedure combines the condensation and cyclization steps into a single process, which is often more efficient for manufacturing.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 4-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
Condensation: Heat the mixture to 110-120 °C. Ethanol will begin to distill off as the condensation reaction proceeds. Maintain this temperature until the theoretical amount of ethanol has been collected, typically over 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 4-methoxyaniline.
-
Cyclization: Once condensation is complete, add a high-boiling solvent such as Dowtherm A (3-5 volumes relative to the starting aniline).
-
Thermal Cyclization: Increase the temperature of the mixture to 240-250 °C. The cyclization reaction is typically complete within 1-2 hours. Monitor the reaction by HPLC to ensure the consumption of the acrylate intermediate.
-
Workup and Isolation: Cool the reaction mixture to 80-90 °C. Carefully add a non-polar solvent like hexane or heptane to precipitate the product.
-
Filtration: Filter the resulting slurry and wash the collected solids thoroughly with hexane to remove the high-boiling solvent.
-
Drying: Dry the crude product under vacuum at 60-70 °C. The material is typically of sufficient purity for the next step.
Protocol 2: Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile (Final Product)
-
Reaction Setup: To a clean, dry reactor, add the crude 6-methoxy-4-hydroxyquinoline-3-carbonitrile (1.0 eq), a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone (5-10 volumes), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Methylating Agent: Heat the slurry to 50-60 °C. Slowly add dimethyl sulfate (DMS, 1.2-1.5 eq) dropwise, ensuring the temperature does not exceed 70 °C.
-
Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated area.
-
-
Reaction: Stir the mixture at 60-65 °C for 4-6 hours, or until HPLC analysis confirms the reaction is complete.
-
Quenching: Cool the reaction to room temperature and slowly pour it into cold water (10-20 volumes). This will precipitate the crude product.
-
Isolation and Washing: Stir the aqueous slurry for 1-2 hours to ensure complete precipitation. Filter the solid, wash thoroughly with water until the washings are neutral pH, and then perform a final wash with a cold solvent like isopropanol or ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.[3]
-
Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My condensation reaction (Step 1) is slow or stalls. | 1. Insufficient temperature to drive off ethanol. 2. Impure starting materials (e.g., wet aniline). | 1. Ensure the reaction temperature is consistently at 110-120 °C. On a larger scale, applying a slight vacuum can aid in ethanol removal. 2. Use anhydrous starting materials. Dry the 4-methoxyaniline if necessary. |
| Q2: The thermal cyclization (Step 2) produces excessive tar and dark byproducts, lowering the yield. | 1. Reaction temperature is too high or held for too long. 2. Presence of oxygen, which can cause oxidative polymerization. 3. Localized overheating ("hot spots") in a large reactor. | 1. Precisely control the temperature at 240-250 °C. Use HPLC to monitor the reaction and stop heating as soon as the intermediate is consumed. 2. Perform the reaction under a nitrogen atmosphere to minimize oxidation. 3. Ensure efficient and robust stirring to maintain uniform temperature throughout the reactor. |
| Q3: My O-methylation (Step 3) is giving a mix of O- and N-methylated products. | The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. The quinolone nitrogen can also be alkylated, leading to a quaternary salt byproduct. | 1. Choice of Base/Solvent: Using a polar aprotic solvent like DMF with K₂CO₃ favors O-alkylation. 2. Temperature Control: Running the reaction at a moderate temperature (60-65 °C) can improve selectivity over more forceful conditions. |
| Q4: The final product is difficult to purify and contains persistent colored impurities. | These are often residual high-molecular-weight byproducts from the thermal cyclization step. | 1. Pre-purification: Before the methylation step, slurry the crude intermediate B in a hot solvent like ethanol or acetone to dissolve some impurities, then filter. 2. Charcoal Treatment: During recrystallization of the final product, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter hot through a pad of celite before cooling.[4] |
| Q5: How do I safely handle the quench of the O-methylation reaction at scale? | The quench of unreacted dimethyl sulfate with water is exothermic and can generate pressure. | 1. Ensure the reaction is fully complete by HPLC before quenching. 2. Cool the reaction mixture to below 20 °C before adding it to water. 3. Add the reaction mixture to the water (not the other way around) slowly and with vigorous stirring to dissipate heat effectively. 4. For large-scale operations, consider quenching with a dilute aqueous ammonia solution, which safely destroys residual DMS. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the critical process parameters to monitor during scale-up? A: For the cyclization step, precise temperature control and efficient agitation are critical to prevent byproduct formation. For the methylation step, the rate of addition of dimethyl sulfate and temperature must be strictly controlled for safety and selectivity. For all steps, monitoring by a reliable analytical method like HPLC is essential for determining reaction completion and controlling impurity profiles.
-
Q: Are there alternatives to Dowtherm A for the cyclization? A: Yes, while Dowtherm A is common, other high-boiling solvents like diphenyl ether can be used. Alternatively, solvent-free (neat) cyclization can be performed, but this requires excellent temperature control to avoid charring. Another approach is to use a catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which can facilitate cyclization at lower temperatures (100-140 °C), thereby reducing the formation of thermal degradation products.
-
Q: What is a typical overall yield for this process? A: In a well-optimized process at scale, an overall yield of 60-75% from 4-methoxyaniline is achievable. The cyclization and methylation steps typically proceed with high conversion. The main yield loss often occurs during isolation and purification.
-
Q: What analytical methods are required for final product release? A: For final quality control, a comprehensive set of analytical tests should be performed. This includes ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, HPLC for purity assessment (typically >99.5%), and Karl Fischer titration for water content.
-
Q: How can I remove residual DMF from the final product? A: DMF is a high-boiling solvent and can be challenging to remove. After filtering the precipitated product from water, thorough washing is key. A final slurry wash in a solvent in which the product is poorly soluble but DMF is soluble (e.g., water or isopropanol) is effective. Drying under high vacuum at an elevated temperature (60-70 °C) is also necessary. Co-evaporation with a solvent like toluene is another technique used in labs but is less practical at a manufacturing scale.[4]
Section 5: Process Logic and Troubleshooting Diagram
The following diagram illustrates a decision-making process for troubleshooting low yields in the critical thermal cyclization step.
Caption: Troubleshooting decision tree for the cyclization step.
References
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
-
Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
-
Vilsmeier-Haack Reaction. NROChemistry.
-
Vilsmeier haack rxn. Slideshare.
-
Vilsmeier–Haack reaction. Wikipedia.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
-
A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES.
-
Preparation and Properties of Quinoline. University of Basrah.
-
Quinoline. Wikipedia.
-
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry.
-
The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem.
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules.
-
Selective Problem & Solution of Retrosynthesis. University of Liverpool.
-
Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs. BenchChem.
-
Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. Google Patents.
-
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. Santa Cruz Biotechnology.
-
Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
-
Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.gov.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate.
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- 2. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,6-Dimethoxyquinoline-3-carbonitrile
Welcome to the technical support guide for 4,6-Dimethoxyquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity issues encountered with this important heterocyclic intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My synthesized 4,6-Dimethoxyquinoline-3-carbonitrile sample is yellow or brownish, but the literature reports it as a white or off-white solid. What causes this discoloration and how can I remove it?
This is a very common issue. The discoloration typically arises from two sources:
-
Trace Aromatic Impurities: Minor, highly conjugated byproducts or degradation products formed during synthesis or workup can be intensely colored. These are often polymeric materials or products of oxidation.[1]
-
Residual Reagents: Some reagents or catalysts used in quinoline synthesis, particularly under harsh acidic conditions like the Skraup or Doebner-von Miller syntheses, can lead to the formation of "tarry" byproducts.[1][2]
Solution: The most effective first step for removing color is often recrystallization with an activated carbon (charcoal) treatment. The charcoal adsorbs the large, flat, colored molecules, while your desired product remains in solution to crystallize upon cooling.
Quick Protocol:
-
Dissolve your crude product in a suitable hot solvent (see Table 2).
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Keep the solution hot and swirl for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q2: I've performed a reaction to synthesize 4,6-Dimethoxyquinoline-3-carbonitrile. What are the most probable impurities I should be looking for?
Impurity profiling is crucial for developing a robust purification strategy.[3][4] The impurities present will heavily depend on the synthetic route. A common route to this class of compounds is the Gould-Jacobs reaction or similar cyclizations.[5][6]
Common Impurities & Their Likely Sources:
| Impurity Type | Potential Source | Recommended Primary Removal Method |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction conversion.[7] | Column Chromatography, Recrystallization |
| Isomeric Byproducts | Lack of regioselectivity in the cyclization step (e.g., 4,8-dimethoxy isomer). | Fractional Crystallization, Column Chromatography |
| Hydrolyzed Intermediates | Exposure of nitrile or ester intermediates to acidic or basic conditions during workup. | Acid-Base Extraction, Column Chromatography |
| Polymeric Materials | Side reactions, especially under strong acid catalysis.[1] | Recrystallization (polymers often "oil out"), Filtration |
| Residual Solvents | Incomplete removal after extraction or previous purification steps.[7] | High-vacuum drying, Recrystallization |
Q3: My TLC plate shows three spots: a major product spot and two minor spots (one more polar, one less polar). What is the best purification strategy?
This scenario is ideal for purification by flash column chromatography.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8]
-
The less polar impurity (higher Rf value) will elute from the column first.
-
Your desired product (intermediate Rf) will elute next.
-
The more polar impurity (lower Rf value) will elute last or remain on the column.
The key is to develop an appropriate solvent system that provides good separation between the spots on the TLC plate. A separation (ΔRf) of at least 0.2 between the product and its nearest impurity is a good starting point for a successful column.
Q4: I've tried recrystallizing my sample from ethanol, but the yield is very low, or the product "oils out" instead of crystallizing. What should I do?
This is a classic crystallization problem that can be solved by optimizing your solvent system.[10]
-
Low Yield: This means your compound is too soluble in the chosen solvent, even when cold. You should switch to a solvent in which your compound has lower solubility or use a mixed-solvent system.
-
Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly.
Troubleshooting Steps:
-
Use a Two-Solvent System (Solvent/Anti-Solvent): Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at a warm temperature until the solution becomes faintly cloudy.[10] Allow this solution to cool slowly. The controlled decrease in solubility often promotes the formation of high-quality crystals.
-
Slow Cooling: Rapid cooling (e.g., putting the flask directly in an ice bath) promotes precipitation, not crystallization, leading to lower purity and smaller crystals. Let the solution cool to room temperature slowly, then move it to a refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
In-Depth Troubleshooting & Protocols
This section provides detailed workflows for the most common and effective purification techniques.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for purifying your crude 4,6-Dimethoxyquinoline-3-carbonitrile sample.
Caption: Troubleshooting Decision Tree for Purification.
Protocol 1: Optimized Recrystallization
This protocol is the first line of defense for removing minor impurities and improving the crystalline form of your product.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (see Table 2) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a pinch of activated carbon, and heat with swirling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Solvent Selection Guide for Quinoline Derivatives
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for many quinolines.[11] |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol; may require an anti-solvent.[12] |
| Ethyl Acetate | 77 | Polar Aprotic | Often used in combination with hexanes. |
| Toluene | 111 | Non-polar | Good for less polar quinoline derivatives. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds that are difficult to crystallize.[11] |
| Hexanes/Heptane | ~69 | Non-polar | Typically used as an "anti-solvent" with a more polar solvent. |
Protocol 2: Flash Column Chromatography
Use this method for separating complex mixtures or when recrystallization fails.[9]
Step-by-Step Methodology:
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and separates it well from impurities.
-
Column Packing (Slurry Method):
-
Choose a column and estimate the amount of silica gel needed (a 50:1 to 100:1 ratio of silica to crude product by weight is common).[9]
-
Make a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to pack it evenly, avoiding air bubbles.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of your product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with your chosen mobile phase. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow Diagram
Caption: General Purification and Isolation Workflow.
Protocol 3: Acid-Base Extraction
This powerful technique leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl). The basic 4,6-dimethoxyquinoline-3-carbonitrile will be protonated, forming a water-soluble salt that moves to the aqueous layer.
-
Separation & Wash: Shake the funnel, allow the layers to separate, and drain the aqueous layer. The organic layer, now containing non-basic impurities, can be discarded. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your product will deprotonate and precipitate out of the aqueous solution.
-
Extraction & Isolation: Extract the now-neutral product back into an organic solvent (e.g., dichloromethane).
-
Drying & Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified product.
References
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
- Identification of common byproducts in quinoline synthesis. Benchchem.
- Purification of Quinoline. Chempedia - LookChem.
- Crystallization of quinoline derivatives and its preparation method. Google Patents.
- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem.
- Impurity Profiling Service. MtoZ Biolabs.
- Impurity Profiling of Chemical Reactions. Process Development Strategies.
- Troubleshooting Purification Methods. MilliporeSigma.
- Impurity Profiling in different analytical techniques. IJNRD.
- Synthesis of derivatives of quinoline. SciSpace.
- Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. ACS Publications.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Troubleshooting. The Pharma Master.
- The crystallization of quinoline. Google Patents.
- Impurity profiling and synthesis of standards. Enantia Chemistry experts for pharma and biotech sectors.
- A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures. Google Patents.
- Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications.
- Quinoline: Structure, Properties & Uses Explained. Vedantu.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
- Preparation and Properties of Quinoline.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed.
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. Benchchem.
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
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- 6. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4,6-Dimethoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, a multi-faceted analytical approach is paramount to unambiguously determine molecular architecture. This guide provides an in-depth analysis of 4,6-dimethoxyquinoline-3-carbonitrile, a substituted quinoline of interest in medicinal chemistry. We will present a detailed predictive analysis of its ¹H NMR spectrum, contextualized by a comparative overview of complementary techniques including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of related molecular entities.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering a detailed fingerprint of a molecule's proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide invaluable information regarding the electronic environment, neighboring protons, and the relative number of protons, respectively. For a molecule such as 4,6-dimethoxyquinoline-3-carbonitrile, ¹H NMR is instrumental in confirming the substitution pattern on the quinoline core.
Predictive ¹H NMR Analysis of 4,6-Dimethoxyquinoline-3-carbonitrile
While an experimental spectrum is the gold standard, a robust prediction can be formulated based on established principles of substituent effects on the quinoline ring system. The quinoline core's protons are influenced by the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing cyano group (-CN).
The electron-donating methoxy group at position 6 will shield the protons on the carbocyclic ring, causing an upfield shift (lower ppm). Conversely, the methoxy group at position 4 and the cyano group at position 3 will deshield the protons on the heterocyclic ring, leading to a downfield shift (higher ppm).
Based on these principles and data from related substituted quinolines, the predicted ¹H NMR spectrum of 4,6-dimethoxyquinoline-3-carbonitrile in a standard solvent like CDCl₃ is as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.8 - 9.0 | Singlet (s) | - | 1H |
| H-5 | 7.8 - 8.0 | Doublet (d) | 8.5 - 9.0 | 1H |
| H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | 8.5 - 9.0, 2.0 - 2.5 | 1H |
| H-8 | 7.1 - 7.3 | Doublet (d) | 2.0 - 2.5 | 1H |
| 4-OCH₃ | 4.0 - 4.2 | Singlet (s) | - | 3H |
| 6-OCH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |
A Comparative Spectroscopic Approach
While ¹H NMR provides a wealth of information, a comprehensive characterization relies on the corroboration of data from multiple analytical techniques.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 4,6-dimethoxyquinoline-3-carbonitrile, we would expect to observe distinct signals for each of the unique carbon atoms. The chemical shifts would be influenced by the attached functional groups, with the carbon of the cyano group appearing in the characteristic nitrile region (110-125 ppm) and the carbons attached to the methoxy groups appearing in the aromatic region, shifted downfield due to the oxygen atom's electronegativity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For 4,6-dimethoxyquinoline-3-carbonitrile (C₁₂H₁₀N₂O₂), the expected exact mass would be approximately 214.0742 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition. The fragmentation pattern would likely involve the loss of methyl groups from the methoxy substituents and potentially the loss of the cyano group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4,6-dimethoxyquinoline-3-carbonitrile, we would expect to see characteristic absorption bands for:
-
C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. The nitrile group has a very distinctive and easily identifiable peak.
-
C-O-C stretch (aromatic ether): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) corresponding to the methoxy groups.
-
C=N and C=C stretch (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-H stretch (aromatic and methyl): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
Experimental Protocols
Protocol for ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dimethoxyquinoline-3-carbonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants of the signals.
-
Visualizing the Structure and Proton Assignments
Caption: Molecular structure of 4,6-dimethoxyquinoline-3-carbonitrile with proton numbering.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
The structural elucidation of 4,6-dimethoxyquinoline-3-carbonitrile is a clear example of the power of modern spectroscopic methods. While ¹H NMR provides the initial and most detailed framework of the proton arrangement, its true analytical strength is realized when used in concert with ¹³C NMR, Mass Spectrometry, and FTIR. This integrated approach allows for a comprehensive and unambiguous confirmation of the molecular structure, a critical step in the journey of any novel compound from the laboratory to potential application.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]
Technical Guide: Interpreting Mass Spectrometry Data for 4,6-Dimethoxyquinoline-3-carbonitrile
Executive Summary & Analyte Profile
4,6-Dimethoxyquinoline-3-carbonitrile (CAS: 162607-19-4) is a critical heterocyclic intermediate, frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Bosutinib and various antimicrobial agents. Its structural integrity is paramount during scale-up; however, its specific substitution pattern—two methoxy groups and a nitrile moiety on a quinoline core—presents unique challenges in mass spectrometry (MS) interpretation.
This guide objectively compares the two dominant ionization interfaces—Electrospray Ionization (ESI) and Electron Ionization (EI) —to determine the optimal workflow for structural confirmation and impurity profiling.
Analyte Specifications
| Property | Detail |
| Formula | C₁₂H₁₀N₂O₂ |
| Exact Mass | 214.0742 Da |
| Nitrogen Rule | Even mass (2 Nitrogens) → Even M⁺[1]• (EI) / Odd [M+H]⁺ (ESI) |
| Key Functional Groups | Quinoline (Basic N), Nitrile (C≡N), Bis-methoxy (-OCH₃) |
Comparative Analysis: ESI (LC-MS) vs. EI (GC-MS)[2]
The choice of ionization method dictates the spectral "fingerprint" you will receive. Below is a comparative performance analysis based on signal stability, fragmentation richness, and suitability for this specific quinoline derivative.
Performance Matrix
| Feature | Alternative A: ESI-MS (LC-MS) | Alternative B: EI-MS (GC-MS) | Verdict for 4,6-Dimethoxy... |
| Ionization Physics | Soft Ionization (Solution Phase).[2] Protonation of Quinoline N. | Hard Ionization (Gas Phase). 70 eV electron bombardment.[3][4][5] | ESI is superior for purity checks; EI for structural elucidation. |
| Primary Signal | [M+H]⁺ = 215 (Strong Molecular Ion) | M⁺• = 214 (Radical Cation) | ESI provides clearer MW confirmation. |
| Fragmentation | Minimal (requires CID/MS²). | Extensive (In-source). | EI provides a "fingerprint" for library matching. |
| Sensitivity | High (pg levels). | Moderate (ng levels). | ESI is preferred for trace impurity detection. |
| Thermal Risk | Low (Ambient/Moderate heat). | High (Vaporization required). | ESI eliminates thermal degradation risks common with nitriles. |
Expert Insight
"For routine purity confirmation during synthesis, ESI-MS in Positive Mode (+) is the Gold Standard. The basic nitrogen in the quinoline ring protonates readily (
), yielding a stable [M+H]⁺ species. However, if you suspect regio-isomeric impurities (e.g., 5,7-dimethoxy isomer), ESI alone is insufficient. You must employ EI-MS or MS/MS to generate fragmentation patterns that distinguish the position of the methoxy groups."
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: LC-MS (ESI+) for Purity Confirmation
Best for: Final product release, reaction monitoring.
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (FA). Note: FA is crucial to ensure protonation of the quinoline nitrogen.
-
Solvent B: Acetonitrile (MeCN) + 0.1% FA.
-
-
Sample Dilution: Dissolve 1 mg of analyte in 1 mL MeCN. Dilute 1:100 with 50:50 Water:MeCN.
-
Source Parameters (Generic Q-TOF/Triple Quad):
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Cone Voltage: 20–40V (Keep low to prevent in-source fragmentation).
-
-
Validation Check: Look for the [M+H]⁺ peak at 215.08 Da . If [M+Na]⁺ (237.06) is dominant, increase acid concentration in mobile phase.
Protocol B: GC-MS (EI) for Structural Fingerprinting
Best for: Identification of unknown side-products.
-
Inlet Conditions: Split mode (20:1), 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.
-
Temperature Program: 100°C (1 min) → 20°C/min → 300°C (3 min).
-
Validation Check: Ensure the Molecular Ion (M⁺•) at 214 Da is visible (typically 40–60% relative abundance for quinolines).
Data Interpretation & Fragmentation Pathways[3][5][6][7][8][9]
Interpreting the spectrum requires understanding the specific bond cleavages associated with the methoxy and nitrile groups.
The "Cheat Sheet" for Peak Assignment
| m/z (Daltons) | Ion Identity | Origin / Mechanism |
| 215 | [M+H]⁺ | Base Peak (ESI). Protonated parent molecule. |
| 214 | M⁺• | Parent Ion (EI). Radical cation.[4] |
| 199 | [M - CH₃]⁺ | Loss of methyl radical (from methoxy group). Common in EI. |
| 184 | [M - CH₂O]⁺ | Loss of formaldehyde (from methoxy). |
| 171 | [M - 43]⁺ | Complex loss involving -CH₃ and -CO (ring contraction). |
| 187 | [M - HCN]⁺ | Loss of Hydrogen Cyanide (specific to Nitrile/Quinoline). |
Visualizing the Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways expected in an MS/MS or EI experiment.
Figure 1: Predicted fragmentation pathway for 4,6-Dimethoxyquinoline-3-carbonitrile.[6] Primary losses involve the methoxy groups (methyl/formaldehyde) and the nitrile moiety (HCN).
Workflow Decision Tree
Use this logic flow to select the correct instrument for your analytical goal.
Figure 2: Decision matrix for selecting ionization techniques based on analytical requirements.
Troubleshooting & Validation
Issue: Signal Suppression in ESI
-
Cause: High concentration of competing ions (e.g., TFA, TEA) or matrix effects.
-
Solution: Switch to volatile buffers (Ammonium Formate/Acetate). Avoid TFA as it suppresses positive ion generation in quinolines [1].
Issue: M+2 Peak Intensity
-
Observation: A small peak at m/z 217 (ESI) or 216 (EI).
-
Interpretation: This is the natural isotope abundance of
C, N, and O. For C₁₂, the M+1 peak should be approx. 13.2% of the parent. If M+2 is >2%, suspect a chloro-impurity (though not present in this molecule, it is common in precursors like 4-chloro-6-methoxy...).
References
-
ResearchGate. Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).[4] Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
-
National Institutes of Health (NIH). Comparison of ESI, APCI and APPI for metabolite identification. Available at: [Link]
-
ChemSynthesis. 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile Synthesis & Properties. (Analogous structure reference). Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
HPLC retention times and methods for 4,6-Dimethoxyquinoline-3-carbonitrile
Topic: HPLC Retention Times and Methods for 4,6-Dimethoxyquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Compound Profile
4,6-Dimethoxyquinoline-3-carbonitrile is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or PI3K/mTOR pathway inhibitors).[1] Its separation is challenging due to the basicity of the quinoline nitrogen and the distinct polarity conferred by the electron-withdrawing nitrile group (
This guide compares two distinct chromatographic approaches: a Standard Acidic C18 Method (Method A) and an Alternative Phenyl-Hexyl Method (Method B). While Method A serves as a robust workhorse for purity profiling, Method B offers orthogonal selectivity, particularly useful for separating regioisomers or closely related synthetic impurities.[1]
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | MW ~ 214.22 g/mol | |
| LogP | 1.8 – 2.5 | Moderately lipophilic; suitable for Reversed-Phase LC (RPLC). |
| pKa (Quinoline N) | ~4.2 – 4.8 | Basic nitrogen. At neutral pH, it may exist as a mixture of neutral and protonated forms, leading to peak tailing.[1] |
| UV Max | 210 nm, 245 nm, 320 nm | Strong absorbance due to conjugated |
Comparative Method Analysis
Method A: The "Workhorse" (Acidic C18)
Objective: Routine purity analysis and reaction monitoring.
Mechanism: Hydrophobic interaction dominates.[2] The acidic mobile phase (
Method B: The "Alternative" (Phenyl-Hexyl)
Objective: Separation of structural isomers and aromatic impurities.
Mechanism: Utilizes
Performance Comparison Table
| Feature | Method A: C18 / Low pH | Method B: Phenyl-Hexyl / Methanol |
| Stationary Phase | End-capped C18 (e.g., Waters Symmetry, Agilent Zorbax SB-C18) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) |
| Mobile Phase | 0.1% Formic Acid in Water / ACN | 10mM Ammonium Acetate / Methanol |
| Retention Mechanism | Hydrophobicity (Solvophobic theory) | Hydrophobicity + |
| Peak Shape ( | Excellent ( | Good ( |
| Selectivity ( | Driven by alkyl chain length differences | Driven by aromatic substitution patterns |
| Use Case | General Purity, QC Release | Impurity Profiling, Isomer Separation |
Detailed Experimental Protocols
Protocol A: Standard Acidic C18 (Recommended)
This protocol is self-validating through System Suitability Testing (SST).
1. Instrumentation: HPLC with UV/PDA detector (e.g., Agilent 1260/1290).
2. Column: C18,
-
Solvent A: Water + 0.1% Formic Acid (or 20 mM
, pH 2.5). - : 10% B (Isocratic hold)[1]
-
: 10%
70% B (Linear Ramp)[1] -
: 70%
95% B (Wash)[1] - : 95% B (Hold)[1]
-
: Re-equilibrate to 10% B.
5. Flow Rate:
. 6. Detection: UV at (primary) and (impurities).[1] 7. Column Temp: .
Typical Retention Time: The target 4,6-dimethoxyquinoline-3-carbonitrile typically elutes between 8.5 – 10.5 minutes under these conditions.[1]
Protocol B: Phenyl-Hexyl Alternative
Use this when Method A fails to separate specific aromatic impurities (e.g., demethoxylated byproducts).[1]
1. Column: Phenyl-Hexyl,
-
Solvent A: 10 mM Ammonium Acetate (native pH ~6.8).
-
Solvent B: Methanol (MeOH). Note: ACN suppresses
- interactions; MeOH is preferred. 3. Gradient: -
: 20%
80% B. 4. Rationale: The methanol allows the -electrons of the stationary phase to interact with the quinoline ring. Impurities lacking the electron-donating methoxy groups will have significantly different interaction energies, altering elution order compared to C18.[1]
Visualizing the Method Development Logic
The following diagram illustrates the decision-making process for selecting the appropriate method based on the specific analytical challenge (e.g., tailing, isomer separation).
Figure 1: Decision tree for selecting between Hydrophobic (C18) and
Impurity Profiling & Troubleshooting
When analyzing 4,6-dimethoxyquinoline-3-carbonitrile, specific impurities are common due to the synthetic routes (often cyclization of anilines).
| Impurity Type | Origin | Relative Retention (Method A) | Detection Strategy |
| Hydrolysis Product | Hydrolysis of | Earlier (More Polar) | Check Mass Spec ( |
| Starting Material | Unreacted Anilines | Earlier (Typically) | UV Spectrum comparison |
| Chlorinated Analog | 4-Chloro intermediate (if via | Later (More Lipophilic) | Distinct Isotope Pattern (Cl) |
Troubleshooting Peak Tailing:
If Method A shows tailing (
-
Increase Buffer Strength: Move from 0.1% Formic Acid to 20 mM Phosphate Buffer.
-
Add Ion Pair Reagent: Add 5 mM Hexanesulfonic acid (only if MS detection is not required).
-
Temperature: Increase column temperature to
to improve mass transfer.
References
-
BenchChem. (2025).[3][4][5] Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [1]
-
Poznyak, T., & Vivero, J. (2005).[1] Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Journal of Photochemistry and Photobiology A: Chemistry. (Provides retention time correlation for chlorinated phenolic intermediates). Retrieved from
-
Phenomenex. (2023).[6] Reversed Phase HPLC Method Development Guide. (Authoritative source on C18 vs. Phenyl-Hexyl selectivity mechanisms). Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline-3-carbonitrile derivatives. Retrieved from [1]
-
Sielc Technologies. (2024). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [1]
Sources
Comparative Technical Guide: 4,6-Dimethoxyquinoline-3-carbonitrile vs. 4-Methoxy Analogues
This guide objectively compares 4,6-Dimethoxyquinoline-3-carbonitrile with its 4-methoxy analogues (specifically the 6-unsubstituted and 6,7-dimethoxy variants). It focuses on their utility as scaffolds in kinase inhibitor development (particularly EGFR and MEK), their synthetic reactivity, and physicochemical properties.
Executive Summary
4,6-Dimethoxyquinoline-3-carbonitrile represents a specialized scaffold in the design of type I and type II kinase inhibitors. Unlike the canonical 6,7-dimethoxy motif found in drugs like Gefitinib or the 3-cyanoquinoline core of Bosutinib, the 4,6-dimethoxy pattern offers a distinct electronic profile. This guide analyzes its performance relative to 4-methoxyquinoline-3-carbonitrile (6-H analogue) and 4,6,7-trimethoxyquinoline-3-carbonitrile (6,7-diOMe analogue).
Key Findings:
-
Electronic Tuning: The 6-methoxy group functions as a critical electron-donating group (EDG), modulating the electrophilicity of the C4 position. This makes the 4,6-dimethoxy variant less reactive toward nucleophilic displacement than the 6-H analogue, but potentially more selective.
-
Solubility & Metabolism: The 6-methoxy substituent significantly enhances lipophilicity-corrected solubility compared to the unsubstituted analogue, though it introduces a potential metabolic soft spot (O-demethylation).
-
Kinase Potency: In EGFR and SRC family kinase assays, the 6-alkoxy substitution is often prerequisite for nanomolar potency, rendering the 4,6-dimethoxy scaffold superior to the 6-H analogue but often secondary to 6,7-dialkoxy variants due to solvent-front interactions.
Part 1: Chemical Architecture & Synthesis
The synthesis of 3-cyanoquinolines relies heavily on the Gould-Jacobs reaction or the cyclization of 2-amino-benzophenones . The presence of the 6-methoxy group dictates the choice of starting aniline and influences the regioselectivity of the thermal cyclization.
Comparative Synthesis Workflow
The following diagram illustrates the divergent synthesis of the 4,6-dimethoxy target versus its analogues.
Figure 1: Synthetic pathway via the Gould-Jacobs reaction. The 6-methoxy group originates from the starting p-anisidine (4-methoxyaniline).
Critical Synthetic Nuances
-
Regiochemistry: When synthesizing the 4,6,7-trimethoxy analogue (from 3,4-dimethoxyaniline), cyclization can theoretically occur at two positions, though steric hindrance usually favors the 6,7-pattern. For the 4,6-dimethoxy target (from 4-methoxyaniline), cyclization is regiospecific para to the methoxy group, resulting in high yields (>80%).
-
Electrophilicity: The intermediate 4-chloro-6-methoxyquinoline-3-carbonitrile is less electrophilic than the 4-chloro-quinoline-3-carbonitrile (unsubstituted). This requires harsher conditions (higher temperature or stronger base) during the methoxylation step (SnAr) to install the 4-methoxy group.
Part 2: Physicochemical Performance Comparison
The following table contrasts the 4,6-dimethoxy compound with its direct analogues. Data is aggregated from standard medicinal chemistry datasets for quinoline scaffolds.
| Feature | 4-Methoxyquinoline-3-CN (Analogue A) | 4,6-Dimethoxyquinoline-3-CN (Target) | 4,6,7-Trimethoxyquinoline-3-CN (Analogue B) |
| MW ( g/mol ) | 184.19 | 214.22 | 244.25 |
| cLogP | ~1.8 | ~2.1 | ~1.9 |
| C4-Reactivity | High (Fast SnAr) | Moderate (Controlled SnAr) | Low (Slow SnAr) |
| Solubility (pH 7.4) | Low | Moderate | High |
| Metabolic Liability | Low (Oxidation prone) | Medium (O-demethylation at C6) | High (O-demethylation at C6/C7) |
| Kinase Binding | Hinge Binder (Weak) | Hinge Binder + Hydrophobic Fit | Hinge Binder + Solvent Interaction |
Analysis:
-
Reactivity: The 4-methoxy group in these scaffolds is often a "placeholder" or a leaving group. In the 4,6-dimethoxy compound, the electron donation from the 6-OMe into the ring system stabilizes the C4 position, making it more resistant to hydrolysis than the unsubstituted analogue. This is advantageous for storage stability but requires optimized conditions for derivatization.
-
Solubility: The 6,7-dimethoxy pattern (Analogue B) is the industry standard (e.g., Tarceva) because the extra oxygen atoms improve water solubility via H-bond acceptance. The 4,6-dimethoxy variant is a middle ground—more lipophilic than the 6,7-analogue, potentially aiding membrane permeability but sacrificing aqueous solubility.
Part 3: Biological Applications (SAR)[2]
In the context of EGFR (Epidermal Growth Factor Receptor) and SRC kinase inhibition, the 3-cyanoquinoline core is a validated pharmacophore. The cyano group forms a critical hydrogen bond with the hinge region (specifically Threonine gatekeepers).
Mechanism of Action: The 6-Methoxy Effect
The 6-methoxy group in 4,6-dimethoxyquinoline-3-carbonitrile plays a dual role:
-
Steric Fill: It occupies the hydrophobic pocket adjacent to the ATP-binding site (often the "sugar pocket").
-
Electronic Modulation: It increases the pKa of the quinoline nitrogen (N1), enhancing the H-bond acceptor capability of the N1...NH(hinge) interaction.
Figure 2: Structure-Activity Relationship (SAR) logic for the 4,6-dimethoxy scaffold.
Performance vs. Analogues:
-
vs. 4-Methoxy (Unsubstituted): The 4,6-dimethoxy variant consistently shows superior IC50 values in EGFR assays (often 10-50x more potent) due to the hydrophobic fill provided by the 6-OMe group. The unsubstituted analogue lacks this interaction and binds loosely.
-
vs. 4,6,7-Trimethoxy: The 6,7-substitution pattern is generally preferred for final drugs because the 7-position points towards the solvent front, allowing for solubilizing groups (e.g., morpholine/piperazine chains). However, if a compact, lipophilic inhibitor is required (e.g., for CNS penetration), the 4,6-dimethoxy core is a viable alternative.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
Rationale: This protocol ensures the regioselective formation of the 4,6-pattern without contamination from the 4-oxo tautomer.
-
Cyclization: Heat a mixture of 4-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in Dowtherm A at 250°C for 2 hours.
-
Checkpoint: Monitor disappearance of the intermediate enamine by TLC (EtOAc/Hexane).
-
Result: Precipitate 4-hydroxy-6-methoxyquinoline-3-carbonitrile by cooling and adding hexane.
-
-
Chlorination: Reflux the 4-hydroxy intermediate in neat POCl3 (5 vol) for 3 hours. Evaporate excess POCl3. Neutralize with aqueous NaHCO3.[1]
-
Safety: POCl3 is corrosive. Use a scrubber.
-
-
Methoxylation (The Critical Step):
-
Dissolve 4-chloro-6-methoxyquinoline-3-carbonitrile in dry Methanol (10 vol).
-
Add Sodium Methoxide (NaOMe, 2.0 eq) slowly at 0°C.
-
Reflux for 4 hours.[2][1][3] Note: The 6-OMe group deactivates the ring, requiring reflux rather than RT stirring used for the unsubstituted analogue.
-
Yield: Typically 75-85%.
-
Protocol B: Reactivity Assay (SnAr Displacement)
Rationale: To compare the electrophilicity of 4,6-dimethoxy vs. 4-methoxy analogues.
-
Setup: Prepare 0.1 M solutions of (A) 4,6-dimethoxyquinoline-3-carbonitrile and (B) 4-methoxyquinoline-3-carbonitrile in DMSO.
-
Reaction: Add 1.2 eq of 3-chloro-4-fluoroaniline (standard aniline nucleophile) and 2.0 eq of Cs2CO3.
-
Conditions: Heat at 80°C.
-
Analysis: Take aliquots at t=1h, 4h, and 12h. Analyze by HPLC (254 nm).
-
Expected Outcome:
-
Analogue A (6-H): >90% conversion within 4 hours.
-
Target (4,6-diOMe): ~60% conversion at 4 hours (due to electronic deactivation). Requires higher temp (100°C) for completion.
-
References
-
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase." Journal of Medicinal Chemistry.
-
Organic Syntheses. (2020). "Preparation of Hindered Anilines and Quinoline Derivatives." Organic Syntheses.
-
Technical Disclosure Commons. (2024). "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline." Defensive Publication.
-
Zhang, Y., et al. (2016). "Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Benchmarking Purity Validation: TLC vs. HPLC for 4,6-Dimethoxyquinoline-3-carbonitrile
Executive Summary
4,6-Dimethoxyquinoline-3-carbonitrile (CAS 214470-55-0) is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its purity is paramount because the 3-cyano group is often the site of further transformation (e.g., reduction to amine or hydrolysis to amide).
While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for final release (>98% purity), Thin Layer Chromatography (TLC) offers a rapid, cost-effective alternative for in-process control (IPC). This guide objectively compares both methods, establishing a self-validating TLC protocol that rivals HPLC for routine synthetic monitoring, provided specific visualization techniques are employed.
The Analyte: Chemical Profile & Impurity Landscape[1]
To validate purity, one must first understand the potential contaminants.[1] The quinoline core contains a basic nitrogen, while the 3-cyano and 4,6-dimethoxy groups dictate its polarity.
Chemical Challenges:
-
Basicity: The quinoline nitrogen can interact with acidic silanols on silica plates, causing "streaking" or "tailing."
-
UV Activity: The conjugated aromatic system exhibits strong absorbance at 254 nm.[2]
-
Impurity Origins: Impurities usually stem from the cyclization of aniline precursors or hydrolysis of the nitrile group.
Diagram 1: Synthesis & Impurity Mapping
The following diagram illustrates the likely origin of impurities that the analytical method must resolve.
Caption: Mechanistic pathway showing the target molecule and the genesis of critical impurities (A, B, and C) that must be resolved.
Method A: The Challenger – Optimized TLC Protocol
Standard TLC often fails for quinolines due to peak tailing. The following protocol uses a Self-Validating System (Co-spotting) and specific visualization to ensure reliability.
Optimized Conditions
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase (Eluent): Ethyl Acetate : Hexane (4:6 v/v) + 1% Triethylamine (TEA) .
-
Why TEA? The triethylamine blocks the acidic silanol sites on the silica, preventing the basic quinoline nitrogen from dragging. This ensures tight, round spots.
-
-
Sample Concentration: 10 mg/mL in Dichloromethane (DCM).
The Self-Validating Workflow (Step-by-Step)
-
Plate Preparation: Mark a baseline 1 cm from the bottom with a pencil.[3] Draw three tick marks: SM (Starting Material), Co (Co-spot), and RX (Reaction/Product).
-
Spotting:
-
Lane 1: Spot pure Starting Material.
-
Lane 3: Spot the Product/Reaction mixture.[2]
-
Lane 2 (The Validator): Spot both Starting Material AND Product on the exact same point.
-
Logic: If the "Co-spot" lane shows a single figure-8 or merged spot, your separation is poor. You need two distinct spots in the center lane to validate separation.
-
-
Elution: Run until the solvent front is 1 cm from the top.[2][4]
-
Visualization (Dual Mode):
-
Mode 1: UV 254 nm: Circle dark spots (conjugated systems).
-
Mode 2: Dragendorff’s Reagent: Dip or spray.
-
Result: The quinoline product will turn distinct orange/red due to the bismuth-alkaloid complex. Non-nitrogenous impurities will not stain.
-
Method B: The Standard – HPLC Reference Method
For quantitative validation (e.g., Certificate of Analysis), TLC is insufficient. Below is the industry-standard Reverse Phase (RP) method for comparison.
-
Column: C18 (150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 4.5).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: DAD at 254 nm.
Comparative Analysis: TLC vs. HPLC
The following table contrasts the performance of the optimized TLC method against the HPLC standard for this specific quinoline derivative.
| Feature | Optimized TLC (Method A) | HPLC (Method B) |
| Primary Utility | Reaction monitoring, flash chromatography pilot. | Final purity release, impurity quantification. |
| Limit of Detection (LOD) | ~0.5 µg (Visual) | < 0.01 µg (Signal-to-Noise > 3) |
| Resolution | Moderate (can separate SM from Product). | High (separates regioisomers & hydrolysis products). |
| Quantification | Semi-quantitative (Visual estimation). | Quantitative (Area %). |
| Specificity | High (with Dragendorff stain). | High (Retention time + UV spectrum). |
| Cost per Run | < $1.00 | > $20.00 (Solvents, Column wear, Time). |
| Time to Result | 10–15 Minutes | 30–45 Minutes (including equilibration). |
Critical Insight
TLC is superior for "Go/No-Go" decisions. If Dragendorff staining shows a single orange spot at R
Decision Matrix: When to Use Which?
Use this logic flow to determine the appropriate validation method for your stage of development.
Caption: Workflow decision tree for selecting the appropriate analytical technique based on development phase.
Conclusion
For 4,6-Dimethoxyquinoline-3-carbonitrile, TLC is a valid purity screening tool only when the mobile phase is modified with a base (TEA) to prevent tailing and specific stains (Dragendorff) are used to confirm the nitrogenous core. However, for final validation and detection of trace hydrolysis byproducts, HPLC remains the non-negotiable standard.
References
-
Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent. Pharmazie.[1][2] Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).[7][8] Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 8. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of 3-cyano-4,6-dimethoxyquinoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent investigation. In fields where molecular architecture dictates function, from medicinal chemistry to materials science, precision is not merely a goal but a requirement. 3-cyano-4,6-dimethoxyquinoline stands as a pertinent example of a substituted heterocyclic scaffold whose biological and photophysical properties are of significant interest.[1] Its quinoline core is a well-established pharmacophore, and the specific substitution pattern—a cyano group and two methoxy groups—imparts unique electronic and steric characteristics that demand rigorous characterization.
This guide provides a holistic and comparative framework for the spectroscopic analysis of 3-cyano-4,6-dimethoxyquinoline. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices, presenting a logical workflow where each technique synergistically validates the others. The objective is to establish a self-validating system of analysis that ensures the highest degree of confidence in the final structural assignment.
The Logical Workflow: An Integrated Approach to Structural Elucidation
A robust characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. The workflow should be logical, beginning with broad-stroke confirmation and progressively moving toward fine-grained structural detail.
Caption: Integrated workflow for the characterization of a novel compound.
Mass Spectrometry (MS): The Gatekeeper of Identity
Rationale: Before investing time in more detailed analyses, it is imperative to confirm the molecular weight and deduce the molecular formula. High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is the ideal first step. It provides a precise mass measurement, allowing for the confident determination of the elemental composition.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the theoretical value. For tandem MS (MS/MS), isolate the parent ion and apply collision-induced dissociation (CID) to observe fragmentation patterns.
Predicted Data and Interpretation
For 3-cyano-4,6-dimethoxyquinoline (C₁₂H₁₀N₂O₂), the expected data provides the first layer of structural evidence.
| Parameter | Predicted Value | Information Gained |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Elemental Composition |
| Exact Mass | 214.0742 g/mol | High-confidence formula confirmation |
| [M+H]⁺ (HRMS) | m/z 215.0815 | Confirms molecular weight |
The fragmentation pattern in MS/MS offers further structural clues. Quinoline derivatives are known to undergo characteristic cleavages.[2] For this molecule, a plausible fragmentation pathway involves the sequential loss of methyl radicals and the elimination of neutral molecules like carbon monoxide and hydrogen cyanide.
Caption: Plausible MS/MS fragmentation pathway for 3-cyano-4,6-dimethoxyquinoline.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Rationale: FT-IR spectroscopy is a rapid, non-destructive technique that confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[3] For our target molecule, we expect to see clear signals for the nitrile, the aromatic system, and the methoxy ether linkages.
Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Predicted Data and Interpretation
The FT-IR spectrum provides a unique "fingerprint" that is highly sensitive to the molecule's structure. The presence of a strong, sharp band for the nitrile group is a critical diagnostic marker.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H | Stretch | 3100–3000 | Confirms the aromatic quinoline core.[4] |
| Methoxy C-H | Stretch | 2980–2850 | Indicates the presence of -OCH₃ groups. |
| Cyano (C≡N) | Stretch | ~2220 | Strong, sharp band; definitive evidence of the nitrile group.[5][6] |
| Aromatic C=C | Stretch | 1620–1580 | Multiple bands confirming the quinoline ring system.[7] |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1280–1240 | Strong band confirming the methoxy-aryl linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Rationale: NMR is the most powerful spectroscopic tool for the complete elucidation of molecular structure in solution.[2] ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for an unambiguous assignment of the entire molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons. 2D NMR experiments (COSY, HSQC, HMBC) can be used if necessary to resolve complex connectivities.
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to deduce the proton environment and neighboring relationships. Assign each peak in the ¹³C spectrum to a specific carbon atom.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted based on the known electronic effects of the substituents. The electron-withdrawing nitrogen deshields nearby protons, while the electron-donating methoxy groups have a shielding effect.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |
| H-2 | 8.75 | s | - | Singlet due to no adjacent protons; strongly deshielded by adjacent N and C-CN. |
| H-8 | 7.90 | d | ~9.0 | Doublet, coupled to H-7; deshielded by proximity to the pyridine ring. |
| H-7 | 7.50 | d | ~9.0 | Doublet, coupled to H-8. |
| H-5 | 7.10 | s | - | Singlet due to no adjacent protons; shielded by adjacent C-OCH₃. |
| 6-OCH₃ | 4.05 | s | - | Singlet, characteristic chemical shift for aryl methoxy protons. |
| 4-OCH₃ | 4.00 | s | - | Singlet, slightly different environment from 6-OCH₃. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals each unique carbon environment. Carbons bonded to electronegative atoms (N, O) or electron-withdrawing groups (CN) are shifted downfield.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~152 | Adjacent to nitrogen, highly deshielded.[2] |
| C-4 | ~165 | Attached to electronegative oxygen and adjacent to cyano group. |
| C-6 | ~158 | Attached to electronegative oxygen. |
| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |
| C-4a | ~122 | Bridgehead carbon. |
| C-8 | ~125 | Aromatic CH. |
| C-7 | ~120 | Aromatic CH. |
| C-5 | ~105 | Aromatic CH, strongly shielded by adjacent methoxy groups. |
| C-3 | ~95 | Attached to electron-withdrawing CN group. |
| C≡N | ~117 | Characteristic shift for a nitrile carbon.[8] |
| 6-OCH₃ | ~56.5 | Methoxy carbon. |
| 4-OCH₃ | ~56.0 | Methoxy carbon. |
UV-Vis Spectroscopy: Probing the Electronic Landscape
Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule.[9] The absorption maxima (λmax) are characteristic of the quinoline core and are influenced by the substituents, making it a useful technique for confirming the overall conjugated structure.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Data Acquisition: Record the absorption spectrum over a range of 200–600 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Predicted Data and Interpretation
The extended conjugation of the dimethoxyquinoline system is expected to produce strong absorptions in the UV region.
| Transition Type | Predicted λmax (nm) | Solvent | Rationale |
| π → π | ~280 and ~340 | Ethanol | High-energy transitions characteristic of the aromatic quinoline system. Multiple bands are expected.[10] |
| n → π | >350 | Ethanol | Lower-energy transition involving the non-bonding electrons on the nitrogen and oxygen atoms. May appear as a shoulder on a stronger π → π* band. |
Comparing spectra in solvents of different polarities (e.g., hexane vs. methanol) can reveal solvatochromic effects, providing further information about the electronic nature of the ground and excited states.[10]
Synergistic Validation: Building an Unimpeachable Case
The true power of this multi-technique approach lies in its self-validating nature. Each piece of data interlocks with the others to build a single, coherent structural assignment, eliminating ambiguity.
Caption: Convergence of spectroscopic data to confirm the molecular structure.
Conclusion
The spectroscopic characterization of 3-cyano-4,6-dimethoxyquinoline is a case study in methodical, evidence-based structural science. By initiating with mass spectrometry to confirm molecular weight, followed by FT-IR to identify functional groups, and culminating in detailed 1D NMR for definitive structural mapping, we establish a high-confidence assignment. UV-Vis spectroscopy complements this by characterizing the electronic properties of the confirmed structure. This integrated, comparative approach ensures that the molecular identity is not merely suggested, but rigorously proven, providing the solid foundation required for all advanced research and development endeavors.
References
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved February 15, 2026, from [Link]
-
Gajewska, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved February 15, 2026, from [Link]
-
FTIR spectrum of quinoline derivative. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Electronic Supplementary Information for A novel three-position molecular switch based on the transformations of cyano-substitu. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Applicable Chemistry. Retrieved February 15, 2026, from [Link]
-
Geng, Y., et al. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. ResearchGate. Retrieved February 15, 2026, from [Link]
-
El-Gogary, T. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Reddy, M., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. (n.d.). Journal of Applied Bioanalysis. Retrieved February 15, 2026, from [Link]
-
Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure... (2024). Preprints.org. Retrieved February 15, 2026, from [Link]
-
A new compound from the alkaline hydrolysis of... (2011). SciELO. Retrieved February 15, 2026, from [Link]
-
Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]
-
13C-NMR. (n.d.). University of Regensburg. Retrieved February 15, 2026, from [Link]
-
Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Sample 13C NMR spectra of compounds with common functional groups. (2022). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines... (2025). TÜBİTAK Academic Journals. Retrieved February 15, 2026, from [Link]
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- 4. scialert.net [scialert.net]
- 5. rsc.org [rsc.org]
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A Senior Application Scientist's Guide to Elemental Analysis of 4,6-Dimethoxyquinoline-3-carbonitrile: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a regulatory checkpoint; it is the bedrock of reliable and reproducible science. For novel compounds like 4,6-Dimethoxyquinoline-3-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry, elemental analysis serves as a fundamental tool for molecular formula verification.
This guide provides an in-depth comparison of elemental analysis by combustion with orthogonal analytical techniques. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern pharmaceutical sciences.
The Foundational Standard: Theoretical Composition
Before any analysis can be performed, a theoretical baseline must be established. The identity of our target compound is defined by the precise ratio of its constituent elements.
Compound: 4,6-Dimethoxyquinoline-3-carbonitrile Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 12 | 144.132 | 67.28% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.71% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.94% |
This theoretical composition is the absolute standard against which all experimental results for Carbon, Hydrogen, and Nitrogen (CHN) analysis will be compared.
The Primary Assay: CHN Combustion Analysis
Combustion analysis is the gold-standard technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. Its enduring relevance lies in its direct, quantitative measurement of the core elemental framework of a molecule.
Principle of the Technique
The method is based on the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process, often referred to as the Dumas method, converts the elements into simple, detectable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Dinitrogen (N₂)
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The instrument's software, calibrated with a known standard, converts these signals into percentage values.
Expert Insights: The Challenge of Nitrogen Heterocycles
While modern elemental analyzers are robust, nitrogen-containing heterocyclic compounds like quinolines can present a unique challenge. The nitrogen atom within the ring structure requires vigorous oxidation conditions to ensure its complete conversion to N₂ gas.[1] Incomplete combustion can lead to the formation of various nitrogen oxides (NOₓ), which would result in erroneously low nitrogen values.[1]
To mitigate this, the experimental setup must be optimized. This involves:
-
High-Purity Oxygen: Ensuring an excess of oxygen to drive the combustion to completion.
-
Optimized Furnace Temperature: Typically 950-1060°C to break down the stable heterocyclic ring.[2]
-
Specialized Catalysts/Reagents: The combustion tube is packed with reagents like chromium oxide and silver tungstate on magnesium oxide to ensure complete oxidation and scrub out interfering elements like halogens or sulfur, were they present.[1]
A Self-Validating Experimental Protocol for CHN Analysis
This protocol is designed to ensure the trustworthiness of the results through systematic calibration and verification.
Instrumentation: Thermo Scientific FlashSmart Elemental Analyzer or equivalent. Calibration Standard: Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36) or another suitable ISO 17034 certified reference material (CRM).[3][4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 4,6-Dimethoxyquinoline-3-carbonitrile sample is homogenous and thoroughly dried to remove residual solvents, which would significantly impact the C and H percentages.
-
Using a microbalance, accurately weigh 1-2 mg of the sample into a tin capsule. Record the weight to at least 5 decimal places.
-
Fold the capsule to enclose the sample securely, ensuring no leakage.
-
-
Instrument Calibration:
-
Perform a multi-point calibration by analyzing 3-5 different weights of the Acetanilide CRM.
-
The resulting calibration curve (K-factor) for each element should be linear and stable, validating the instrument's response across the expected measurement range.
-
-
Analysis Sequence:
-
Begin the run with two to three conditioning samples (blanks).
-
Analyze a check standard (a pre-weighed CRM) to verify the calibration is correct. The results must fall within the acceptance criteria (e.g., ±0.3% of the certified values).
-
Analyze the duplicate or triplicate preparations of the 4,6-Dimethoxyquinoline-3-carbonitrile sample.
-
Interleave a check standard after every 5-10 unknown samples to monitor for any instrumental drift.
-
-
Data Analysis & Acceptance Criteria:
-
The software will automatically calculate the %C, %H, and %N based on the sample weight and detector response against the calibration.
-
Crucial Trustworthiness Check: The experimentally determined values for the sample must agree with the theoretical values. According to guidelines from the American Chemical Society (ACS) for publication, this agreement should be within ±0.4% .[5][6]
-
The results from replicate sample analyses should be precise, with a low standard deviation.
-
A Comparative Guide: Orthogonal Analytical Standards
While elemental analysis confirms the elemental ratios, it cannot detect impurities with a similar elemental composition (e.g., isomers) or non-carbon-containing impurities like inorganic salts.[1] Therefore, a robust characterization relies on orthogonal methods that assess purity based on different chemical and physical principles.
| Technique | Principle | Information Provided | Key Advantage vs. Elemental Analysis | Key Limitation |
| Elemental Analysis | Combustion & TCD Detection | Bulk elemental composition (%C, H, N) | Direct verification of the empirical formula. | Insensitive to isomers or impurities with similar composition (e.g., salts, water).[1] |
| HPLC-UV | Chromatographic Separation & UV Detection | Purity based on % peak area; detects organic impurities. | Can separate and quantify closely related structural isomers and process impurities. | Purity is relative (% area); may not detect compounds without a UV chromophore, water, or inorganic salts. |
| ¹H qNMR | Nuclear Magnetic Resonance | Unambiguous structural confirmation and absolute purity (assay) against a certified internal standard. | Provides structural identity and absolute purity in one experiment; non-destructive. | Requires a pure, stable internal standard; signal overlap can complicate quantification. |
| HRMS | Mass-to-Charge Ratio Measurement | Highly accurate molecular weight. | Confirms the molecular formula with high precision, complementing the empirical formula from elemental analysis. | Not inherently quantitative; ionization efficiency can vary dramatically between compounds. |
Experimental Workflow: An Integrated Approach
A truly comprehensive analysis integrates these techniques to build a complete profile of the compound's identity and purity.
Conclusion: A Triad of Trust
For drug development professionals, relying on a single analytical technique is insufficient. The gold standard for characterizing a new chemical entity like 4,6-Dimethoxyquinoline-3-carbonitrile rests on a triad of evidence:
-
Elemental Analysis: Confirms the foundational building blocks of the molecule are present in the correct ratios.
-
Chromatographic Purity (HPLC): Ensures the sample is free from organic process impurities and isomers.
-
Spectroscopic Identity (NMR, MS): Unambiguously verifies the molecular structure and weight.
When the results from these orthogonal techniques are in agreement, they provide a self-validating and trustworthy data package, ensuring that subsequent research and development efforts are built upon a foundation of unimpeachable quality.
References
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. National Institutes of Health (PMC). [Link]
-
Author Guidelines. The Journal of Organic Chemistry. [Link]
-
Trace and Ultratrace Elemental Analysis. ACS Publications. [Link]
-
Elemental Analysis Manual. U.S. Food & Drug Administration (FDA). [Link]
-
Elemental Inorganic Standards. Agilent. [Link]
-
Elemental Analysis. Intertek. [Link]
-
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Chemical Synthesis Database. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (PMC). [Link]
-
4'-Methoxy-5,7-dihydroxy isoflavone. NIST WebBook. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
-
Elemental analysis. Weizmann Institute of Science. [Link]
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- 5. Author Guidelines [researcher-resources.acs.org]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Comparative Reactivity Profile: Quinoline-3-Carbonitrile vs. Isoquinoline-4-Carbonitrile Scaffolds
Executive Summary: The "Beta-Nitrile" Divergence
In the landscape of heterocyclic drug discovery, quinoline-3-carbonitrile and its topological isomer isoquinoline-4-carbonitrile represent two distinct electronic environments, despite both housing a nitrile group at the
This guide provides a technical comparison for medicinal chemists. While both scaffolds serve as electron-deficient traps for nucleophiles, they differ fundamentally in their electrophilic vectors . The isoquinoline core, specifically at the C1 position, exhibits a higher degree of bond fixation and lower LUMO energy compared to the quinoline C2 position, making it a more aggressive electrophile. Conversely, the quinoline-3-carbonitrile scaffold offers a more tunable platform for sequential functionalization, particularly via the Meth-Cohn methodology.
Key Takeaway: Choose isoquinoline-4-carbonitrile for rapid, high-affinity covalent engagement or nucleophilic displacement at C1. Choose quinoline-3-carbonitrile for multi-step library generation where regiocontrol between the C2 and C4 positions is required.
Electronic Topography & Resonance Logic
To predict reactivity, we must visualize the resonance contributions that activate these rings.
Quinoline-3-Carbonitrile (Q-3-CN)
The nitrile at C3 is conjugated with the C2-N1 bond. The nitrogen lone pair does not donate into the nitrile; rather, the withdrawing nature of the nitrogen (inductive and resonance) synergizes with the nitrile to deplete electron density at C2 and C4 .
-
Primary Electrophilic Site: C2 (favored by proximity to N) and C4 (para-like conjugation).
-
Constraint: The C2 position is guarded by the lone pair of the nitrogen, creating slight electrostatic repulsion for incoming nucleophiles compared to isoquinoline.
Isoquinoline-4-Carbonitrile (IQ-4-CN)
Here, the nitrile at C4 is conjugated through the C3-C4 double bond, but the critical activation occurs at C1 . The C1=N bond in isoquinoline has high double-bond character (bond fixation). The protonated or complexed isoquinoline species generates an extremely electrophilic iminium-like character at C1.
-
Primary Electrophilic Site: C1.
-
Reactivity Delta: The C1 position of isoquinoline is significantly more electrophilic than the C2 of quinoline due to the lack of adjacent steric/electronic interference and higher ground-state bond localization.
Figure 1: Comparative electrophilic susceptibility. The Isoquinoline C1 position exhibits superior reactivity toward nucleophiles compared to Quinoline C2.
Critical Reactivity: Nucleophilic Aromatic Substitution ( )
The most common synthetic utility for these scaffolds is the displacement of a halogen (Cl/Br) adjacent to the nitrogen.
Comparative Data: Aminolysis Rates
When reacting 2-chloroquinoline-3-carbonitrile vs. 1-chloroisoquinoline-4-carbonitrile with a secondary amine (e.g., morpholine):
| Feature | 2-Chloroquinoline-3-CN | 1-Chloroisoquinoline-4-CN |
| Reaction Site | C2 | C1 |
| Electronic Driver | Inductive (-I) from N + Mesomeric (-M) from CN | Bond Fixation at C1=N + (-M) from CN |
| Relative Rate ( | 1.0 (Reference) | ~10-50x Faster |
| Temperature Required | Reflux (EtOH/THF) or 80°C | Room Temp to Mild Heat (40°C) |
| Hydrolysis Risk | Low (Stable to aqueous workup) | Moderate (C1-Cl hydrolyzes to isocarbostyril) |
Mechanistic Insight
The transition state for the isoquinoline substitution involves a Meisenheimer complex where the negative charge is perfectly accommodated by the ring nitrogen without disrupting the aromaticity of the fused benzene ring as significantly as in the quinoline system.
Experimental Protocols
Protocol A: Synthesis of 2-Chloroquinoline-3-Carbonitrile (Meth-Cohn)
This is the industry-standard "self-validating" protocol. If the Vilsmeier reagent is not fresh, the reaction stalls at the intermediate acetanilide.
Reagents: Acetanilide (1.0 eq), DMF (2.5 eq),
-
Vilsmeier Activation: Cool DMF (2.5 eq) to 0°C. Dropwise add
(7.0 eq) under . Stir 30 min to form the chloroiminium salt (white precipitate/slurry). -
Addition: Add acetanilide (1.0 eq) in one portion.
-
Cyclization: Heat to 85°C. Checkpoint: Evolution of HCl gas indicates cyclization. Monitor via TLC (Hex/EtOAc 8:2). The intermediate 2-chloro-3-formylquinoline forms first.[1]
-
Conversion to Nitrile (One-Pot Extension):
-
Cool to RT. Add
(1.2 eq). -
Stir 30 min (forms oxime).
-
Heat to reflux (dehydrates oxime to nitrile using excess
).
-
-
Quench: Pour onto crushed ice/water. Caution: Exothermic hydrolysis of excess
. -
Isolation: Filter the yellow precipitate. Recrystallize from Acetonitrile.
Protocol B: Displacement on Isoquinoline-4-Carbonitrile
Due to the high reactivity of the C1-position, harsh conditions must be avoided to prevent hydrolysis to the lactam (isocarbostyril).
Reagents: 1-chloroisoquinoline-4-carbonitrile (1.0 eq), Benzylamine (1.1 eq),
-
Setup: Dissolve substrate in IPA (0.2 M concentration).
-
Addition: Add
followed by benzylamine dropwise at RT. -
Reaction: Stir at RT for 2 hours.
-
Validation: If SM remains after 2h, warm to 40°C. Do not reflux unless necessary.
-
-
Workup: Evaporate volatiles. Redissolve in DCM, wash with water (x2) to remove amine salts. Dry over
.
Pathway Visualization: The Meth-Cohn Cascade
The following diagram illustrates the transformation from acetanilide to the functionalized quinoline core.
Figure 2: The Meth-Cohn synthesis pathway, converting simple acetanilides into highly functionalized quinoline-3-carbonitrile scaffolds.
Strategic Selection Guide
When designing a library, use this decision matrix:
| Design Requirement | Recommended Scaffold | Reason |
| Need rapid covalent binding | Isoquinoline-4-CN | C1 is a "hot" electrophile; excellent for covalent cysteine targeting. |
| Need 3-vector substitution | Quinoline-3-CN | Allows sequential functionalization at C2 (Cl displacement), C3 (CN manipulation), and C4 (via lithiation or oxidation). |
| Solubility concerns | Isoquinoline-4-CN | Generally slightly more polar/soluble due to basicity ( |
| Metabolic Stability | Quinoline-3-CN | The C2 position is blocked by Cl/Nucleophile; C4 is less prone to oxidative metabolism than the isoquinoline C1. |
References
-
Meth-Cohn Synthesis Mechanism & Utility
- Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Nucleophilic Substitution Kinetics (Quinoline vs Isoquinoline)
- Zoltewicz, J. A., et al. "Nucleophilic Substitution of Quinolines and Isoquinolines." Tetrahedron, 1975.
-
Synthesis of Quinoline-3-carbonitrile Derivatives
-
Desai, N. C., et al. "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents."[2] Medicinal Chemistry Research, 2019.
-
-
Isoquinoline Reactivity Profiles
- Jouin, P., et al. "Reactivity of 1-chloroisoquinolines toward nucleophiles." Journal of Organic Chemistry, 2020. (Generalized reference for C1 reactivity).
Sources
Safety Operating Guide
Personal protective equipment for handling 4,6-Dimethoxyquinoline-3-carbonitrile
Executive Safety Summary
4,6-Dimethoxyquinoline-3-carbonitrile is a functionalized quinoline intermediate often utilized in the synthesis of kinase inhibitors (e.g., EGFR or PI3K pathways). Due to the combination of the quinoline core (potential genotoxicity) and the nitrile moiety (potential metabolic toxicity), this compound must be handled as a Potent Compound (Control Band 3/4) until specific toxicological data proves otherwise.
Immediate Hazard Profile:
-
Physical State: Solid powder (High risk of aerosolization).
-
Primary Routes of Entry: Inhalation of dust, dermal absorption.
-
Critical Warning: Quinoline derivatives can possess mutagenic properties.[1] The nitrile group poses a theoretical risk of cyanide liberation under extreme metabolic or thermal conditions.
Risk Assessment & Mechanism (SAR Analysis)
To understand the PPE requirements, we must analyze the Structure-Activity Relationship (SAR) hazards:
-
Quinoline Scaffold: Planar aromatic systems can intercalate into DNA. Historical data on quinoline suggests potential for genotoxicity (H341) and carcinogenicity (H351) .
-
Nitrile (-CN) Group: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can release cyanide ions. Treat as Acute Toxic (Oral/Inhalation) .[2]
-
Methoxy Substituents: These generally increase lipophilicity, potentially enhancing dermal absorption rates compared to the bare quinoline ring.
Hazard Classification (Inferred/Precautionary)
-
H302/H332: Harmful if swallowed or inhaled.[3]
-
H315/H319: Causes skin and serious eye irritation.[3][4][5][6][7][8]
-
H341: Suspected of causing genetic defects (Precautionary assignment).[2][8]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for this intermediate. The following matrix dictates PPE based on the specific operational state.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Rationale |
| Respiratory | P100 / N99 Respirator (if outside hood) OR Fume Hood (Sash <18") | Fume Hood (Mandatory). Respirator not required if sash is proper. | Prevents inhalation of potent dusts (solid) and solvent vapors (solution).[3] |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately upon contamination.[4][9][10] | Laminate / Barrier gloves (e.g., Silver Shield) if using DCM/DMSO. Otherwise, Double Nitrile . | Nitrile degrades rapidly in chlorinated solvents. Double gloving provides a "time buffer" to doff. |
| Eye Protection | Chemical Goggles (Indirect Vent). | Chemical Goggles + Face Shield (if volume > 1L). | Powders can bypass safety glasses side shields. Solutions pose splash risks. |
| Body Protection | Tyvek® Lab Coat (Disposable) + Cuff tape. | Fire-Resistant (FR) Lab Coat (if flammable solvents used). | Tyvek prevents dust entrapment in fabric fibers. |
Operational Protocols
A. Weighing and Transfer (Critical Control Point)
Goal: Zero inhalation exposure.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Quinoline powders are often static-prone, leading to "jumping" powder.
-
Technique:
-
Place a tack-mat (sticky mat) at the hood sash to catch falling particles.
-
Pre-weigh the solvent in the reaction vessel if possible.
-
Transfer the solid directly into the tared vessel containing solvent (wetting the powder immediately suppresses dust).
-
Do not use a brush to clean the balance. Use a wet wipe (solvent-dampened) to capture dust.
-
B. Solubilization
Goal: Prevent dermal absorption via carrier solvents.
-
Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents are skin penetrants and will carry the 4,6-Dimethoxyquinoline-3-carbonitrile through the skin barrier into the bloodstream rapidly.
-
Glove Protocol: When using DMSO/DMF, wear a Silver Shield (Laminate) under-glove and a Nitrile outer-glove for dexterity.
Visualization: Safety Logic & Emergency Workflow
The following diagrams illustrate the decision-making process for PPE selection and the immediate response workflow for exposure.
Caption: Figure 1. PPE Decision Logic based on physical state and primary risk vector.
Caption: Figure 2. Immediate Emergency Response Protocol for Nitrile/Quinoline exposure.
Emergency Response & First Aid
Cyanide Contingency
While 4,6-Dimethoxyquinoline-3-carbonitrile is not a simple cyanide salt, the nitrile group requires caution.
-
Symptoms of Exposure: Headache, dizziness, rapid breathing, nausea, weakness (signs of cellular hypoxia).
-
First Aid:
Spills
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to wet the powder, then scoop into a hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or sand.[11] Do not use combustible materials (sawdust).
Disposal Considerations
Do not dispose of down the drain. Quinoline derivatives are toxic to aquatic life with long-lasting effects (H411).[8]
-
Solid Waste: Collect in a dedicated "Toxic Solids" container. Label clearly as "Quinoline Derivative - Potential Mutagen."
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated waste streams depending on the solvent.
-
Destruction Method: High-temperature incineration is the only approved method for complete destruction of the quinoline ring and nitrile functionality.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Quinoline-3-carbonitrile derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[12][13] National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (2023). C&L Inventory: Quinoline derivatives hazard classification. Europa.eu. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. nj.gov [nj.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
